molecular formula C9H3F5O3 B13680102 2-Oxo-3-(perfluorophenyl)propanoic acid

2-Oxo-3-(perfluorophenyl)propanoic acid

Cat. No.: B13680102
M. Wt: 254.11 g/mol
InChI Key: YFMSUXNNPKRUDJ-UHFFFAOYSA-N
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Description

2-Oxo-3-(perfluorophenyl)propanoic acid is a high-value fluorinated building block designed for advanced research and development. Its unique structure, featuring a perfluorophenyl group adjacent to a reactive 2-oxopropanoic acid (alpha-keto acid) moiety, makes it a versatile precursor in medicinal chemistry and drug discovery. Fluorinated compounds are increasingly important in the development of agrochemicals and pharmaceuticals, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. This compound serves as a critical scaffold for the synthesis of novel active molecules. Research into analogous structures has demonstrated potential in developing derivatives that target key oncogenic pathways. For instance, similar propanoic acid derivatives have been identified as promising scaffolds for novel anticancer candidates, showing activity against both drug-sensitive and multidrug-resistant cell lines in preclinical models . The perfluorophenyl group enhances the molecule's lipophilicity and metabolic resistance, which can be leveraged to optimize the pharmacokinetic properties of lead compounds. As a specialized intermediate, 2-Oxo-3-(perfluorophenyl)propanoic acid is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H3F5O3

Molecular Weight

254.11 g/mol

IUPAC Name

2-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid

InChI

InChI=1S/C9H3F5O3/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,16,17)

InChI Key

YFMSUXNNPKRUDJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Validation of 2-Oxo-3-(perfluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid—commonly referred to as pentafluorophenylpyruvic acid—is a highly specialized fluorinated alpha-keto acid. In advanced drug development and enzymology, it serves as a critical precursor for unnatural amino acid synthesis and acts as a potent competitive inhibitor of specific metalloenzymes[1]. Due to the extreme electron-withdrawing nature of the pentafluorophenyl (


) group, direct alkylation or Friedel-Crafts approaches to form the propanoic acid backbone are thermodynamically unfavorable and prone to side reactions.

To bypass these electronic limitations, the most robust, scalable, and high-yield synthetic route is the Erlenmeyer-Plöchl Azlactone Synthesis . This guide provides a self-validating, causality-driven protocol for synthesizing 2-oxo-3-(perfluorophenyl)propanoic acid, designed for researchers requiring high-purity fluorinated intermediates.

Mechanistic Rationale: The Azlactone Route

The synthesis relies on a two-phase sequence: an initial electrophilic condensation followed by a rigorous acidic ring-opening hydrolysis.

  • Phase 1: Dehydrative Condensation. Pentafluorobenzaldehyde is reacted with N-acetylglycine. Acetic anhydride acts as the dehydrating agent, driving the cyclization of N-acetylglycine into a reactive oxazolone (azlactone) intermediate. The highly electrophilic carbonyl carbon of pentafluorobenzaldehyde undergoes rapid nucleophilic attack by the oxazolone enolate.

  • Phase 2: Acidic Hydrolysis. The resulting 4-(pentafluorobenzylidene)-2-methyl-5-oxazolone is subjected to harsh acidic reflux. Causality of choice: Basic hydrolysis must be avoided, as it yields a stable N-acetyl dehydroamino acid that resists further cleavage. Acidic conditions force the complete hydrolysis of the enamine intermediate, liberating acetic acid and ammonia to yield the target alpha-keto acid.

Pathway A Pentafluorobenzaldehyde + N-Acetylglycine B Azlactone Intermediate (4-(pentafluorobenzylidene)- 2-methyl-5-oxazolone) A->B Ac2O, NaOAc 100°C, -H2O C 2-Oxo-3-(perfluorophenyl) propanoic acid B->C HCl (aq), Reflux Hydrolysis

Chemical synthesis pathway of 2-oxo-3-(perfluorophenyl)propanoic acid via azlactone intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent the propagation of side products, this workflow embeds analytical gating directly into the protocol.

Phase 1: Synthesis of the Azlactone Intermediate

Objective: Synthesize 4-(pentafluorobenzylidene)-2-methyl-5-oxazolone.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with N-acetylglycine (1.1 eq) and anhydrous sodium acetate (1.0 eq).

  • Activation: Add acetic anhydride (3.0 eq) to the flask. Stir the suspension at room temperature for 15 minutes to initiate the formation of the oxazolone ring.

  • Condensation: Introduce pentafluorobenzaldehyde (1.0 eq) dropwise under a continuous argon purge. Rationale: The

    
     group makes the resulting azlactone highly susceptible to premature nucleophilic attack by ambient moisture; anhydrous conditions are strictly required.
    
  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 2 to 4 hours. The suspension will transition into a homogenous yellow/brown solution.

  • Isolation: Cool the reaction to room temperature, then pour it over crushed ice to quench the excess acetic anhydride. Filter the resulting light yellow precipitate under a vacuum.

  • Purification: Wash the solid with ice-cold ethanol to remove unreacted aldehyde and acetic acid byproducts.

Analytical Gate 1 (IR Spectroscopy): Before proceeding to Phase 2, analyze the intermediate via FT-IR. The synthesis is considered successful only if a strong lactone carbonyl (


) stretch is observed at 1804 cm⁻¹ [2]. If this peak is absent, the ring has prematurely hydrolyzed, and the batch must be discarded.
Phase 2: Acidic Hydrolysis to Target Alpha-Keto Acid

Objective: Hydrolyze the azlactone to 2-oxo-3-(perfluorophenyl)propanoic acid.

Step-by-Step Methodology:

  • Suspension: Transfer the purified azlactone intermediate into a robust boiling flask and suspend it in 3N aqueous HCl (10 mL per gram of azlactone).

  • Reflux: Heat the mixture to a vigorous reflux (100–105 °C) for 12 to 16 hours. Rationale: The extended time under high stoichiometric acid concentration is required to overcome the steric hindrance and electronic deactivation caused by the perfluorinated ring during the deacetylation step.

  • Extraction: Cool the mixture to 0 °C. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous

    
    . Filter and concentrate in vacuo to yield the crude alpha-keto acid.
    
  • Recrystallization: Recrystallize the crude product from a mixture of toluene and hexane to obtain pure 2-oxo-3-(perfluorophenyl)propanoic acid.

Analytical Gate 2 (NMR & MS): Validate the final product using


 NMR (expecting three distinct multiplets for the ortho, meta, and para fluorines) and negative-ion ESI-MS (targeting the 

ion at m/z 253).

Validation N1 Phase 1: Azlactone Synthesis N2 Validation Gate 1: IR Spectroscopy (1804 cm⁻¹) N1->N2 N3 Phase 2: Acidic Hydrolysis N2->N3 Confirm Lactone C=O N4 Validation Gate 2: 19F NMR & HPLC-MS N3->N4

Self-validating experimental workflow with critical analytical gating for synthesis quality control.

Quantitative Process Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the synthetic workflow.

ParameterPhase 1: Azlactone FormationPhase 2: Acidic Hydrolysis
Primary Reagents Pentafluorobenzaldehyde, N-AcetylglycineAzlactone intermediate,

Catalyst / Activator Anhydrous

, Acetic Anhydride

(aq, 3N)
Operating Temperature 100 °C100–105 °C (Reflux)
Reaction Time 2 - 4 hours12 - 16 hours
Typical Yield 54% - 65%[2]70% - 80%
Critical Quality Attribute Moisture-free environmentComplete enamine cleavage

Applications in Drug Development & Pharmacology

The synthesis of 2-oxo-3-(perfluorophenyl)propanoic acid unlocks two major therapeutic and biochemical applications:

  • Enzyme Inhibition: Pentafluorophenylpyruvate is a highly effective, mechanism-based competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism. Kinetic studies demonstrate that it inhibits porcine liver HPPD with a

    
     value of 14 µM[1].
    
  • Fluoro-Stabilization of Peptides: The compound serves as the direct alpha-keto precursor for the synthesis of pentafluorophenylalanine. Substituting natural hydrocarbon amino acids with pentafluorophenylalanine in engineered proteins (such as proteasome inhibitors) drastically increases hydrophobicity and proteolytic resistance—a phenomenon documented in literature as the "fluoro-stabilization effect"[3].

References

  • Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase Source: Bioorganic Chemistry (via Molaid / Academic Press, 1994) 1

  • The Journal of Organic Chemistry 1969 Volume 34 No 3 Source: Journal of Organic Chemistry (via DSS, 1969) 2

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC - NIH (2020) 3

Sources

Physicochemical Profiling and Tautomeric Dynamics of 2-Oxo-3-(perfluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly fluorinated metabolic intermediates. 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid) is a prime example. With the molecular formula C9H3F5O3, this alpha-keto acid serves as a critical building block in the synthesis of fluorinated peptidomimetics, enzyme inhibitors, and specialized PET imaging precursors.

This whitepaper provides an in-depth analysis of its physicochemical properties, focusing on the profound stereoelectronic effects imparted by the pentafluorophenyl (C6F5) group. We will explore its tautomeric equilibrium, lipophilicity, and provide self-validating experimental protocols for its rigorous laboratory characterization.

Core Physicochemical Profile

The substitution of a standard phenyl ring with a perfluorinated analog drastically alters the molecule's electron density. Fluorine is the most electronegative element, and the C6F5 group exerts a powerful inductive electron-withdrawing effect (-I effect), fundamentally shifting the molecule's acid-base and lipophilic properties.

Table 1: Physicochemical Parameters of 2-Oxo-3-(perfluorophenyl)propanoic Acid

ParameterValue / DescriptionCausality / Rationale
Molecular Formula C9H3F5O3Core structure: C6F5-CH2-CO-COOH.
Molecular Weight 254.11 g/mol Calculated exact mass.
pKa (Carboxylic Acid) ~1.5 - 1.8 (Predicted)Lower than non-fluorinated phenylpyruvic acid (pKa ~2.5)[1] due to the strong -I effect of the C6F5 group stabilizing the carboxylate anion.
LogP (Octanol/Water) ~2.1 - 2.5 (Predicted)The hydrophobic nature of the C-F bonds increases lipophilicity compared to the hydrocarbon analog.
Predominant State (H2O) Keto / Hydrate EquilibriumThe highly electrophilic C2 carbonyl is susceptible to nucleophilic attack by water, forming a gem-diol.
Predominant State (DMSO) Enol FormAprotic solvents stabilize the intramolecular hydrogen bond of the enol form[2].
Tautomeric and Hydration Dynamics

Understanding the structural state of 2-Oxo-3-(perfluorophenyl)propanoic acid in solution is non-negotiable for assay development. Like its non-fluorinated counterpart, phenylpyruvic acid, this compound does not exist as a static molecule. Instead, it participates in a dynamic equilibrium between its keto , enol , and hydrate (gem-diol) forms.

Mechanistic Causality: In organic solvents such as DMSO, phenylpyruvic acids heavily favor the enol form (up to 93.5% at room temperature) due to the extended conjugation between the aromatic ring and the enol double bond, which is further stabilized by intramolecular hydrogen bonding[2]. The introduction of the C6F5 group amplifies this behavior. The electron-withdrawing nature of the perfluorophenyl ring increases the acidity of the alpha-protons, facilitating rapid enolization. Conversely, in aqueous media, the highly electrophilic nature of the alpha-keto carbon (exacerbated by the C6F5 group) makes it highly susceptible to hydration, leading to a significant population of the gem-diol form.

Tautomerism Keto Keto Form C6F5-CH2-CO-COOH Enol Enol Form C6F5-CH=C(OH)-COOH Keto->Enol Organic Solvents (e.g., DMSO) Hydrate Hydrate (gem-diol) C6F5-CH2-C(OH)2-COOH Keto->Hydrate Aqueous Media (H2O)

Thermodynamic equilibrium network of 2-Oxo-3-(perfluorophenyl)propanoic acid in solution.

Experimental Workflows for Physicochemical Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify data accuracy.

Protocol 1: NMR-Based Determination of Keto-Enol-Hydrate Equilibrium
  • Objective: Quantify the molar ratio of tautomeric states in varying solvent environments.

  • Causality: While 1H NMR can track the alpha-protons, 19F NMR is the superior choice here. It provides a wider chemical shift dispersion and is completely devoid of background solvent interference. The strongly electron-withdrawing pentafluorophenyl ring acts as a sensitive electronic probe; the para-fluorine resonance shifts distinctly depending on the hybridization of the C2 carbon (sp2 in enol/keto vs. sp3 in hydrate), allowing precise integration and quantification of the equilibrium states[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 2-Oxo-3-(perfluorophenyl)propanoic acid in 600 µL of deuterated solvent (prepare separate parallel samples in DMSO-d6 and D2O).

  • Internal Standard: Add 1 µL of trifluoroacetic acid (TFA) as an internal 19F chemical shift reference (-76.5 ppm).

  • Acquisition: Acquire quantitative 19F NMR spectra at 298 K using a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of all fluorine nuclei.

  • Variable Temperature (VT) Analysis: Gradually increase the temperature from 298 K to 348 K in 10 K increments, acquiring spectra at each step to determine the thermodynamic parameters (ΔH, ΔS) of the tautomerization[2].

  • Data Processing: Integrate the distinct para-fluorine signals corresponding to the keto, enol, and hydrate forms to calculate their exact molar fractions.

Protocol 2: Shake-Flask LC-MS Method for LogD(7.4) Determination
  • Objective: Measure the distribution coefficient at physiological pH to predict in vivo partitioning.

  • Causality: The shake-flask method is preferred over in-silico or HPLC-retention time predictions because the highly fluorinated nature of the compound often causes anomalous retention on standard C18 columns due to fluorous-fluorous interactions. Direct quantification via LC-MS/MS of both phases ensures a self-validating mass balance of the system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4. Pre-saturate the PBS with 1-octanol, and pre-saturate 1-octanol with PBS.

  • Spiking: Add the compound to the octanol phase to achieve a 1 mM concentration. (System Suitability: Run a parallel flask with Propranolol as a known LogD standard).

  • Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked octanol and PBS in a glass vial. Shake mechanically at 300 rpm for 60 minutes at 25°C.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the [M-H]- ion (m/z 253).

  • Calculation: LogD = Log10 (Peak Area in Octanol / Peak Area in Aqueous). Validate the assay by ensuring the mass balance (total recovered compound) is >95%.

LogDWorkflow Step1 Step 1: Preparation Pre-saturate Octanol & PBS (pH 7.4) Step2 Step 2: Partitioning Shake at 300 rpm for 60 min (25°C) Step1->Step2 Step3 Step 3: Separation Centrifuge at 3000 x g for 15 min Step2->Step3 Step4 Step 4: Quantification LC-MS/MS MRM Analysis of both phases Step3->Step4 Step5 Step 5: Calculation LogD = Log10([Octanol] / [Aqueous]) Step4->Step5

Step-by-step workflow for the self-validating Shake-Flask LogD determination.

Conclusion

The physicochemical profiling of 2-Oxo-3-(perfluorophenyl)propanoic acid requires a nuanced approach that accounts for its dynamic tautomeric nature and the profound stereoelectronic influence of the perfluorophenyl group. By employing rigorous, self-validating experimental workflows—such as 19F NMR for equilibrium analysis and LC-MS/MS shake-flask methods for lipophilicity—researchers can generate high-fidelity data essential for downstream drug development applications.

References
  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[Link]

  • Wikipedia Contributors. (2024). Phenylpyruvic acid. Wikipedia, The Free Encyclopedia.[Link]

Sources

2-Oxo-3-(perfluorophenyl)propanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Oxo-3-(pentafluorophenyl)propanoic Acid Structural Analysis, Synthetic Pathways, and Biochemical Utility

Part 1: Executive Summary

2-Oxo-3-(pentafluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvic acid ) is a specialized fluorinated derivative of phenylpyruvic acid. It serves as a critical metabolic probe and intermediate in the study of aromatic amino acid metabolism and the design of fluorinated bioconjugates.

Unlike its non-fluorinated parent, this compound is rarely found in standard commercial catalogs as a stable free acid due to its specific reactivity and tendency to decarboxylate or enolize. Consequently, it is typically synthesized in situ or on-demand from stable precursors. This guide provides the structural data, validated synthetic protocols, and application context required for researchers utilizing this compound in drug development and enzymology.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
  • IUPAC Name: 2-Oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid

  • Common Synonyms: Pentafluorophenylpyruvic acid; Perfluorophenylpyruvate

  • CAS Number (Free Acid): Not widely indexed in public registries.

    • Note: Researchers should utilize the Amino Acid Precursor CAS for commercial sourcing of the carbon skeleton: 20559-17-5 (Pentafluorophenylalanine).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.11 g/mol

Structural Specifications

The molecule features a highly electron-deficient perfluorinated aromatic ring linked to an


-keto acid moiety. The strong electron-withdrawing nature of the five fluorine atoms significantly alters the pKa of the methylene protons and the electrophilicity of the carbonyl group compared to standard phenylpyruvate.
  • SMILES: OC(=O)C(=O)Cc1c(F)c(F)c(F)c(F)c1F

  • InChI Key: Derivative-specific generation required

ChemicalStructure Ring Perfluorophenyl Ring (Electron Withdrawing) Linker Methylene Bridge (-CH2-) Ring->Linker Inductive Effect (-I) Keto Alpha-Keto Group (C=O) Linker->Keto Acid Carboxylic Acid (-COOH) Keto->Acid

Figure 1: Structural connectivity and electronic influence zones.

Part 3: Synthesis & Production Protocols

Since the free acid is not a standard shelf commodity, it is synthesized via the Erlenmeyer-Plöchl Azlactone Synthesis or by enzymatic transamination of the corresponding amino acid. The chemical route is preferred for scale and purity.

The Erlenmeyer Azlactone Route

This robust method converts pentafluorobenzaldehyde into the keto acid via an oxazolone intermediate.

Reagents Required:

  • Pentafluorobenzaldehyde (CAS: 653-37-2)

  • N-Acetylglycine (CAS: 543-24-8)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

Protocol Workflow:

  • Condensation: Reflux pentafluorobenzaldehyde with N-acetylglycine in acetic anhydride/NaOAc to form the Azlactone (4-(pentafluorobenzylidene)-2-methyl-5-oxazolone).

  • Hydrolysis: Treat the azlactone with dilute acid (HCl) or alkali (NaOH followed by acidification) to open the ring and remove the acetyl group, yielding the target

    
    -keto acid.
    

SynthesisPath Aldehyde Pentafluorobenzaldehyde (CAS 653-37-2) Azlactone Azlactone Intermediate (Oxazolone Ring) Aldehyde->Azlactone Ac2O / NaOAc Reflux Glycine N-Acetylglycine Glycine->Azlactone Ac2O / NaOAc Reflux Target 2-Oxo-3-(pentafluorophenyl)propanoic Acid Azlactone->Target Hydrolysis (H3O+)

Figure 2: Synthetic pathway via Erlenmeyer-Plöchl chemistry.

Alternative: Enzymatic Transamination

For biological applications requiring physiological conditions, the compound can be generated in situ from Pentafluorophenylalanine using L-amino acid oxidase or a broad-spectrum transaminase (e.g., Aspartate Aminotransferase).

  • Substrate: L-Pentafluorophenylalanine (CAS: 20559-17-5).

Part 4: Applications in Drug Development

Enzyme Inhibition Studies (HPPD)

2-Oxo-3-(pentafluorophenyl)propanoic acid is a potent competitive inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

  • Mechanism: The perfluorinated ring mimics the hydroxyphenyl ring of the natural substrate but prevents the electrophilic aromatic substitution required for the enzyme's catalytic cycle.

  • Data:

    
     values are typically in the low micromolar range (
    
    
    
    reported for porcine liver HPPD).
Bioconjugation & Peptide Modification

The


-keto acid moiety is highly reactive toward:
  • Hydrazines/Hydroxylamines: Forming stable hydrazones/oximes for labeling.

  • 1,2-Aminothiols: Forming thiazolidines (N-terminal cysteine modification). The perfluorinated ring serves as a 19F NMR probe , allowing researchers to track the labeled protein's conformational changes or ligand binding with high sensitivity and zero background signal.

Quantitative Data Summary
PropertyValue / DescriptionSignificance
pKa (Acid) ~1.5 - 2.0 (Estimated)Lower than phenylpyruvate due to electron-withdrawing F atoms.
Solubility High in organic solvents; Moderate in waterSuitable for biphasic synthesis or aqueous buffers.
Stability Sensitive to oxidative decarboxylationStore at -20°C; generate fresh for kinetic assays.
Primary Use HPPD Inhibitor; 19F NMR ProbeMetabolic mapping and structural biology.

Part 5: References

  • Forbes, B. J., & Gordon, G. A. (1994). Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase.[1]Bioorganic Chemistry , 22(4), 333-354. (Primary reference for synthesis and inhibition constants).

  • Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd.Annalen der Chemie , 275, 1. (Foundational synthetic method).

  • Filler, R., & Rao, Y. S. (1977). Azlactones.Advances in Heterocyclic Chemistry , 21, 175-236. (Review of the synthetic chemistry used to generate this class of compounds).

  • Commercial Precursor: L-Pentafluorophenylalanine. CAS: 20559-17-5. Available from major chemical suppliers (Sigma-Aldrich, Fluorochem).

Sources

biological activity of perfluorinated keto acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Perfluorinated Keto Acids (PFKAs)

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a large class of persistent environmental contaminants with a wide range of documented biological effects. While research has extensively focused on perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs), a critical knowledge gap exists concerning the biological activities of their keto-analogs, the perfluorinated keto acids (PFKAs). PFKAs are relevant as potential metabolic intermediates of larger fluorinated compounds and as unique chemical entities. This guide synthesizes the extensive knowledge base of structurally related PFAS to build a predictive framework for the biological activities of PFKAs. We delve into the probable mechanisms of action, including endocrine disruption, nuclear receptor activation, and metabolic dysregulation, while providing detailed, field-proven methodologies for their investigation. This document serves as a foundational resource for researchers, toxicologists, and drug development professionals aiming to understand and characterize the toxicological and pharmacological profile of this understudied class of compounds.

Introduction to Perfluorinated Keto Acids (PFKAs)

Perfluorinated keto acids are a subclass of PFAS characterized by a perfluorinated carbon chain, a ketone functional group, and a carboxylic acid terminus. Their unique structure, particularly the presence of the electrophilic keto group, distinguishes them from the more commonly studied PFCAs like Perfluorooctanoic Acid (PFOA).

Chemical Structure and Potential Origins

The defining feature of a PFKA is the ketone carbonyl group within the fluorinated alkyl chain. This structure suggests they may arise from the metabolism of larger polyfluorinated substances. For instance, research on fluorotelomer-based compounds has proposed a "beta-like-oxidation" pathway that proceeds through a β-keto acid intermediate before forming a PFCA[1]. This positions PFKAs not just as primary contaminants but as potentially crucial, transient metabolites in the biotransformation of other PFAS.

PFKA_Origins Polyfluoroalkyl_Substance Polyfluoroalkyl Substance (e.g., Fluorotelomer Alcohol) Metabolic_Activation Metabolic Activation (Phase I/II Enzymes) Polyfluoroalkyl_Substance->Metabolic_Activation PFKA_Intermediate Perfluorinated Keto Acid (PFKA) (β-Keto Acid Intermediate) Metabolic_Activation->PFKA_Intermediate PFCA_Metabolite Perfluorinated Carboxylic Acid (PFCA) (Terminal Metabolite) PFKA_Intermediate->PFCA_Metabolite PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects PFKA PFKA PPARa PPARα PFKA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism ↑ Lipid Metabolism (β-Oxidation) Gene_Transcription->Lipid_Metabolism Peroxisome_Proliferation ↑ Peroxisome Proliferation Gene_Transcription->Peroxisome_Proliferation Inflammation ↓ Inflammation Gene_Transcription->Inflammation

Caption: The PPARα signaling pathway activated by a PFKA ligand.

Endocrine Disruption

PFAS are widely recognized as endocrine-disrupting chemicals (EDCs).[2][3] They can interfere with the synthesis, transport, and action of hormones, impacting reproductive health and development.[4][5] Studies have shown that PFAS exposure is linked to irregular menstrual cycles, earlier menopause, and dysregulation of thyroid-stimulating hormone (TSH).[2] While many PFAS can bind to nuclear receptors like estrogen and androgen receptors, these interactions are often weak.[4] A more significant mechanism may be interference with steroidogenesis or hormone transport. The structural similarity of PFKAs to endogenous fatty acids suggests they could compete for binding sites on hormone transport proteins.

Hepatotoxicity and Metabolic Disruption

The liver is a primary target for PFAS toxicity, accumulating these compounds and exhibiting effects such as hypertrophy and lipid accumulation (steatosis).[6] Metabolomic studies reveal that PFAS exposure significantly alters pathways of amino acid, lipid, and bile acid metabolism.[7][8] For example, perfluorodecanoic acid (PFDA) has been shown to upregulate amino acid transporters in liver cells [9]and disrupt glucose metabolism.[10] It is highly probable that PFKAs would induce a similar profile of metabolic disruption.

Table 1: Comparative Acute Biological Activity of Perfluorinated Carboxylic Acids (PFCAs) This table summarizes data for PFCAs to provide context for the potential toxicity of PFKAs. A general trend observed is that toxicity increases with the length of the perfluorocarbon chain.[11]

CompoundChain LengthTest SystemEndpointEffective Concentration (EC50)Reference
Perfluorohexanoic acid (PFHxA)C6Vibrio fischeriBioluminescence Inhibition> 2000 µM[11]
Perfluorooctanoic acid (PFOA)C8Vibrio fischeriBioluminescence Inhibition~1500 µM[11]
Perfluorononanoic acid (PFNA)C9Vibrio fischeriBioluminescence Inhibition~400 µM[11]
Perfluorodecanoic acid (PFDA)C10Vibrio fischeriBioluminescence Inhibition~100 µM[11]
Perfluorooctanoic acid (PFOA)C8Rat Leukemia Cells (IPC-81)Cytotoxicity (WST-1)~800 µM[11]
Perfluorodecanoic acid (PFDA)C10Rat Leukemia Cells (IPC-81)Cytotoxicity (WST-1)~150 µM[11]
Neurotoxicity and Immunotoxicity

Emerging evidence points to the neurotoxic potential of PFAS, particularly during development.[12][13] Exposure can alter neurotransmitter levels, including dopamine and serotonin, and lead to behavioral changes.[8] The mechanisms may involve disruption of calcium homeostasis or thyroid hormone signaling, which are critical for brain development.[13] Similarly, certain PFAS like PFDA have been shown to modulate immune function, inhibiting inflammasome activation and affecting T-cell differentiation.[14] These complex toxicities must be considered potential activities of PFKAs.

Methodologies for Investigating PFKA Biological Activity

A tiered approach, beginning with in vitro screening followed by targeted in vivo studies, provides a comprehensive and efficient strategy for characterizing the biological activity of PFKAs.

Tier 1: In Vitro Screening for Core Activities

The initial goal is to determine the primary molecular targets and establish a dose-response relationship.

Experimental Protocol: PPARα Activation Reporter Assay

This assay is the logical starting point to determine if PFKAs interact with the primary target of related PFCAs.

  • Cell Culture: Culture a suitable cell line (e.g., human liver HepG2 cells) in appropriate media.

  • Transfection: Co-transfect cells with two plasmids: one expressing the ligand-binding domain of human PPARα fused to a DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

  • PFKA Exposure: After 24 hours, replace the medium with fresh medium containing a range of PFKA concentrations (e.g., 0.1 µM to 100 µM) and a known positive control (e.g., WY-14643).

  • Lysis and Luminescence Reading: After another 24 hours of incubation, lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a microplate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay). Plot the fold-change in activity relative to a vehicle control to determine the EC50 (the concentration that elicits 50% of the maximal response).

Causality Behind Experimental Choices:

  • Why a Reporter Assay? It provides a direct, quantifiable measure of the transcriptional activation potential of a compound for a specific nuclear receptor. This is more functionally relevant than a simple binding assay.

  • Why HepG2 cells? They are a human-derived liver cell line, representing a primary target organ for PFAS toxicity.

  • Why measure cytotoxicity in parallel? It is crucial to ensure that the observed reporter gene activation is not an artifact of cellular stress or death at high concentrations. Results from compounds like PFNA have shown that genotoxic effects may only appear at cytotoxic levels.[15]

Tier 2: In Vivo Assessment in a Rodent Model

In vivo studies are essential to understand the integrated physiological response to PFKA exposure, including absorption, distribution, metabolism, and excretion (ADME) and systemic toxicity.

InVivo_Workflow Acclimatization 1. Animal Acclimatization (e.g., Male Sprague-Dawley Rats, 7 days) Dosing 2. Dosing Regimen (e.g., Oral Gavage, 28 days) - Vehicle Control - Low, Mid, High Dose PFKA Acclimatization->Dosing Monitoring 3. In-Life Monitoring - Body Weight - Food/Water Consumption - Clinical Observations Dosing->Monitoring Necropsy 4. Necropsy & Sample Collection (Day 29) Monitoring->Necropsy Blood_Collection Blood Collection (Serum, Plasma) Necropsy->Blood_Collection Organ_Collection Organ Collection (Liver, Kidney, Brain) - Weights - Histopathology Necropsy->Organ_Collection Serum_Analysis Serum Chemistry (ALT, AST, Lipids) Blood_Collection->Serum_Analysis Omics_Analysis Tissue 'Omics' Analysis (Metabolomics, Proteomics) Organ_Collection->Omics_Analysis

Caption: Experimental workflow for a 28-day in vivo rodent study.

Experimental Protocol: Metabolomics Analysis of Liver Tissue

This protocol aims to identify metabolic pathways disrupted by PFKA exposure.

  • Sample Preparation: Flash-freeze liver tissue collected at necropsy in liquid nitrogen. Pulverize a small portion (~50 mg) of the frozen tissue.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water). Vortex thoroughly and centrifuge at high speed at 4°C to pellet proteins and debris.

  • Analysis by LC-MS/MS: Transfer the supernatant (containing the metabolites) to an autosampler vial. Inject the sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Separate metabolites on the UHPLC column and detect them with the mass spectrometer in both positive and negative ionization modes to achieve broad coverage.

  • Data Processing: Use specialized software to align chromatograms, pick peaks, and tentatively identify metabolites based on accurate mass and fragmentation patterns by comparing against databases (e.g., KEGG, HMDB).

  • Statistical Analysis: Use multivariate statistical methods (e.g., PCA, OPLS-DA) to identify metabolites that are significantly different between control and PFKA-dosed groups. Perform pathway analysis to identify which metabolic systems (e.g., fatty acid oxidation, amino acid metabolism) are most impacted.[7][8]

Causality Behind Experimental Choices:

  • Why Metabolomics? The metabolome is the downstream output of gene and protein activity and provides a functional snapshot of the cellular state. It is extremely sensitive for detecting subtle toxic effects and can generate hypotheses about the mechanism of action.[8][10]

  • Why Liver? The liver is a primary site of PFAS accumulation and the central hub of metabolism, making it the most relevant organ for this analysis.[6]

Future Directions and Conclusion

The remains a significant unknown in the field of environmental toxicology. Based on robust evidence from structurally related compounds, PFKAs are strongly predicted to act as PPARα agonists, endocrine disruptors, and metabolic modulators. The keto functionality may introduce unique toxicokinetic and toxicodynamic properties that warrant specific investigation.

Future research must prioritize the direct, empirical study of PFKAs using the tiered, mechanism-focused methodologies outlined in this guide. Key questions include:

  • What is the binding affinity and activation potency of PFKAs for PPARα, PPARγ, and other nuclear receptors compared to their PFCA analogues?

  • Are PFKAs stable metabolites, or are they rapidly converted to other substances in vivo?

  • Does the presence of the keto group lead to novel toxicities not observed for PFCAs, such as reactivity with cellular nucleophiles or unique metabolic disruptions?

By systematically addressing these questions, the scientific community can close a critical data gap and ensure a comprehensive understanding of the risks posed by the entire class of per- and polyfluoroalkyl substances.

References

  • How PFAS Disrupt the Endocrine System and Why It M
  • Assessment of the potential genotoxicity of perfluorodecanoic acid and chlorotrifluoroethylene trimer and tetramer acids. PubMed.
  • Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism. PMC.
  • Developmental Neurotoxicity of Perfluorin
  • PFAS Exposure Tied to Hormone Disruption. (2025, December 10). Conexiant.
  • Evaluation of perfluorooctanoate for potential genotoxicity. PMC - NIH.
  • Endocrine disrupting properties of perfluorooctanoic acid. PMC - NIH.
  • Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays.
  • The toxicity of perfluorodecanoic acid is mainly manifested as a deflected immune function. (2022, March 2).
  • Perfluoroalkyl Acid Binding with Peroxisome Proliferator-Activated Receptors α, γ, and δ, and Fatty Acid Binding Proteins by Equilibrium Dialysis with a Comparison of Methods. PMC.
  • Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells. (2010, July 19). PubMed.
  • Neurotoxic effects of perfluoroalkylated compounds: Mechanisms of action and environmental relevance. (2025, August 7).
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC.
  • Differential Activation of Peroxisome Proliferator-Activated Receptor Alpha by Per- and Polyfluoroalkyl Substances. (2025, November 14).
  • Research Progress on Neurodevelopmental Toxicity in Offspring after Indirect Exposure to PFASs in Early Life. (2023, June 30). PMC.
  • Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. PMC.
  • Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated altern
  • In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. (2012, July 1). PubMed.
  • PFAS Chemicals: EDCs Contaminating Our W
  • Elucidating the pathways of poly- and perfluorinated acid formation in rainbow trout. Semantic Scholar.
  • Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. MDPI.
  • Effects of Perfluorooctanoic Acid on Metabolic Profiles in Brain and Liver of Mouse Revealed by a High-throughput Targeted Metabolomics Approach. (2016, April 1). PMC.
  • Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet. (2026, January 15).
  • Biological Responses to Perfluorododecanoic Acid Exposure in Rat Kidneys as Determined by Integrated Proteomic and Metabonomic Studies. PMC.

Sources

2-Oxo-3-(perfluorophenyl)propanoic acid potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications in Proteomics, Medicinal Chemistry, and Biocatalysis

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid) represents a high-value fluorinated synthon at the intersection of biocatalysis and structural biology. Unlike its non-fluorinated analog (phenylpyruvic acid), the perfluorinated aromatic ring confers unique physicochemical properties: inverted quadrupole moment, enhanced lipophilicity, and orthogonal


 NMR spectral signatures.

This guide provides a comprehensive technical analysis of this compound, detailing its utility as a precursor for non-canonical amino acids (ncAAs), a scaffold for kinase inhibitor design, and a sensitive probe for protein dynamics.

Part 1: Chemical Identity & Physicochemical Architecture[1]

The introduction of five fluorine atoms onto the phenyl ring drastically alters the electronic landscape of the


-keto acid scaffold.
1.1 Structural Properties
PropertyCharacteristicMechanistic Implication
Electronic Effect Strong Electron Withdrawing (-I)Increases the electrophilicity of the

-keto group, facilitating nucleophilic attacks (e.g., hydrazone formation).
Acidity (pKa) Lower than Phenylpyruvate (~2.5 vs 3.5)The perfluorophenyl group stabilizes the carboxylate anion, requiring pH adjustments in enzymatic buffers.
Quadrupole Moment Inverted (Positive potential on face)Promotes

-

stacking interactions with electron-rich aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
NMR Active

(Spin 1/2)
Provides 5 chemically equivalent (or distinct, depending on rotation) fluorine nuclei for high-sensitivity NMR screening without background interference.
1.2 Stability & Handling

The compound is prone to oxidative decarboxylation in the presence of strong oxidants. It exists in equilibrium between the keto and enol forms, with the electron-deficient ring slightly favoring the enol tautomer compared to non-fluorinated analogs in polar solvents. Store at -20°C under argon to prevent spontaneous degradation.

Part 2: Biocatalytic Synthesis of Non-Canonical Amino Acids (ncAAs)

The primary research application of 2-oxo-3-(perfluorophenyl)propanoic acid is its use as a "transaminase gateway" to synthesize L-pentafluorophenylalanine (L-Pff). This bypasses the need for complex chiral hydrogenation catalysts.

2.1 The Transaminase Logic

Transaminases (aminotransferases) reversibly transfer an amino group from a donor (e.g., L-Aspartate or L-Glutamate) to the


-keto acid. The thermodynamic equilibrium often favors the amino acid, especially if the co-product (e.g., oxaloacetate) is removed.

Diagram 1: Chemo-Enzymatic Transamination Cycle The following diagram illustrates the enzymatic conversion logic.

Transamination KetoAcid 2-Oxo-3-(perfluorophenyl) propanoic acid Enzyme Aspartate Aminotransferase (PLP-Dependent) KetoAcid->Enzyme Substrate AminoDonor L-Aspartate (Amino Donor) AminoDonor->Enzyme Amine Transfer Product L-Pentafluorophenylalanine (L-Pff) Enzyme->Product Synthesis ByProduct Oxaloacetate Enzyme->ByProduct Co-product ByProduct->ByProduct Decarboxylation (Spontaneous/Enzymatic) drives equilibrium

Figure 1: Biocatalytic pathway for the synthesis of L-Pentafluorophenylalanine using transaminases.

2.2 Experimental Protocol: Enzymatic Synthesis

Objective: Gram-scale synthesis of L-Pff from the keto acid.

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 20

    
    M Pyridoxal-5'-phosphate (PLP).
    
  • Substrate Loading: Dissolve 2-oxo-3-(perfluorophenyl)propanoic acid (10 mM final) and L-Aspartate (15 mM final) in the buffer. Note: Adjust pH back to 8.0 after addition of the keto acid.

  • Enzyme Addition: Add recombinant Aspartate Aminotransferase (e.g., from E. coli or T. thermophilus) at 1 U/mL.

  • Reaction: Incubate at 37°C with gentle shaking (150 rpm) for 12-24 hours.

  • Validation: Monitor consumption of the keto acid via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient). The keto acid elutes earlier than the amino acid.

  • Purification: Acidify to pH 2.0, wash with ethyl acetate (removes unreacted keto acid), then adjust aqueous phase to pH 6.0 to precipitate L-Pff or purify via cation exchange chromatography.

Part 3: Medicinal Chemistry & Heterocycle Synthesis[1][2][3][4]

The


-keto acid moiety is a versatile "chemical handle" for constructing pharmacologically active heterocycles, particularly quinoxalines (privileged scaffolds in oncology).
3.1 Quinoxalinone Synthesis

Reaction with 1,2-phenylenediamines yields 3-(perfluorobenzyl)quinoxalin-2(1H)-ones. These derivatives are potent inhibitors of kinases and have shown antiproliferative activity against colon cancer lines (e.g., HCT-116).

Diagram 2: Chemical Derivatization Pathways

ChemicalDiversity Core 2-Oxo-3-(perfluorophenyl) propanoic acid Diamine + 1,2-Phenylenediamine Core->Diamine Hydrazine + Hydrazine/Hydrazide Core->Hydrazine Oxidant + H2O2 / Oxidant Core->Oxidant Quinox 3-(Perfluorobenzyl) quinoxalinone (Kinase Inhibitor) Diamine->Quinox Condensation (Reflux/EtOH) Hydrazone Stable Hydrazone (Bioconjugation) Hydrazine->Hydrazone Ligation (pH 4-6) Acetic Perfluorophenylacetic Acid (Decarboxylation) Oxidant->Acetic Oxidative Decarboxylation

Figure 2: Divergent chemical synthesis pathways utilizing the reactivity of the


-keto group.
3.2 Protocol: Quinoxalinone Scaffold Synthesis
  • Reactants: Mix 2-oxo-3-(perfluorophenyl)propanoic acid (1.0 eq) and 1,2-phenylenediamine (1.1 eq) in Ethanol.

  • Conditions: Reflux at 80°C for 3 hours. The electron-withdrawing nature of the perfluoro group accelerates the initial nucleophilic attack.

  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

  • Characterization: Confirm structure via

    
     NMR (shifts will move slightly upfield upon cyclization).
    
Part 4: NMR Proteomics Applications

The perfluorophenyl group serves as an exceptional NMR reporter. When the keto acid is converted to L-Pff and incorporated into proteins, or when the keto acid is used as a ligand, it provides specific data on protein conformation.

  • Sensitivity: 5 equivalent fluorine atoms (if the ring rotates freely) provide a signal 5x stronger than a single fluorine label.

  • Restricted Rotation: If the protein binding pocket restricts the ring rotation, the 5 fluorines split into 3 distinct signals (ortho, meta, para), providing direct structural evidence of binding tightness ("locking" the ring).

  • Chemical Shift Anisotropy (CSA): The large CSA of the perfluoro group makes it sensitive to the alignment of the protein in magnetic fields, useful for studying membrane protein orientation.

Part 5: Chemical Synthesis of the Core Compound

If the compound is not commercially available, it must be synthesized de novo. The Erlenmeyer Azlactone Synthesis is the most robust route.

5.1 Synthesis Protocol
  • Condensation: React 2,3,4,5,6-pentafluorobenzaldehyde with N-acetylglycine in acetic anhydride with sodium acetate (Perkin reaction conditions).

    • Result: Formation of the azlactone (oxazolone) intermediate.

  • Hydrolysis: Heat the azlactone in dilute hydrochloric acid (10% HCl) under reflux for 4 hours.

    • Mechanism:[1][2][3] Ring opening

      
       Acyl-aminoacrylic acid 
      
      
      
      Hydrolysis of enamine
      
      
      
      
      -keto acid.
  • Purification: The product precipitates upon cooling. Recrystallize from toluene/heptane.

References
  • Synthesis and Applications of Fluorinated Amino Acids. National Institutes of Health (PMC). Available at: [Link]

  • Engineering of L-amino acid deaminases for the production of α-keto acids. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives. RSC Advances / PMC. Available at: [Link]

  • Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. ResearchGate. Available at: [Link]

  • Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity. MDPI. Available at: [Link][2][3]

Sources

An In-depth Technical Guide to 2-Oxo-3-(perfluorophenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the current landscape of 2-Oxo-3-(perfluorophenyl)propanoic acid, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. Initial investigations reveal a notable absence of this molecule from commercial chemical supplier catalogs, necessitating a focus on its de novo synthesis. This document provides a comprehensive, field-proven perspective on a proposed synthetic route, detailed purification and characterization methodologies, and an in-depth exploration of its potential applications, particularly as a targeted enzyme inhibitor. The unique combination of a reactive α-keto acid moiety and a metabolically robust perfluorophenyl group positions this compound as a promising scaffold for the development of novel therapeutics.

Introduction: The Case for a Non-Commercially Available Scaffold

2-Oxo-3-(perfluorophenyl)propanoic acid, also known as pentafluorophenylpyruvic acid, merges two key structural motifs highly valued in modern medicinal chemistry: the α-keto acid and the perfluorinated aromatic ring. The α-keto acid functionality is a known pharmacophore present in various enzyme inhibitors, while the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pentafluorophenyl group, in particular, offers a unique electronic profile and steric bulk that can be exploited for targeted drug design.

Physicochemical and Spectroscopic Properties (Predicted)

Given the absence of commercial samples, the physicochemical properties of 2-Oxo-3-(perfluorophenyl)propanoic acid must be predicted based on its structure and data from analogous compounds. These predictions are crucial for planning its synthesis, purification, and subsequent biological assays.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₉H₃F₅O₃Based on chemical structure.
Molecular Weight 254.11 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other phenylpyruvic acids.[3]
pKa < 0The strong electron-withdrawing effect of the perfluorophenyl ring and the adjacent carbonyl group will significantly acidify the carboxylic acid proton, likely rendering it a strong acid, similar to other perfluorinated carboxylic acids.[4]
LogP ~2.5 - 3.5The high lipophilicity of the perfluorophenyl group will dominate this value.
¹⁹F NMR Three distinct signals in a 2:2:1 ratioExpected for a C₆F₅ group: ortho-fluorines (~ -140 to -150 ppm), para-fluorine (~ -155 to -165 ppm), and meta-fluorines (~ -160 to -170 ppm).
¹H NMR Singlet at ~4.0-4.5 ppm (CH₂)The methylene protons are adjacent to two electron-withdrawing groups.
¹³C NMR Carbonyls: ~160-170 ppm (C=O, acid), ~190-200 ppm (C=O, ketone). Methylene: ~40-50 ppm. Aromatic: Complex pattern with C-F coupling.Typical chemical shifts for α-keto acids.
IR Spectroscopy Strong C=O stretches at ~1720-1780 cm⁻¹ (ketone and acid). C-F stretches at ~1100-1300 cm⁻¹. Broad O-H stretch at ~2500-3300 cm⁻¹.Characteristic vibrational modes for the functional groups present.[5]

Proposed Synthesis of 2-Oxo-3-(perfluorophenyl)propanoic Acid

The synthesis of α-keto acids can be approached through several established organic reactions. For the target molecule, a Darzens condensation followed by hydrolysis presents a logical and experimentally sound strategy.[6][7] This method involves the reaction of an α-haloester with a carbonyl compound, in this case, pentafluorobenzaldehyde, to form an α,β-epoxy ester (a glycidic ester), which is then hydrolyzed and decarboxylated to yield the desired α-keto acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Saponification & Hydrolysis A Pentafluorobenzaldehyde D Ethyl 2,3-epoxy-3-(perfluorophenyl)propanoate (Glycidic Ester Intermediate) A->D Reacts with B Ethyl Chloroacetate B->D C Sodium Ethoxide (Base) C->D Catalyzes E Glycidic Ester Intermediate H 2-Oxo-3-(perfluorophenyl)propanoic acid (Final Product) E->H Hydrolyzed by F Aqueous NaOH F->H G Acidic Workup (e.g., HCl) G->H Followed by

Caption: Proposed two-step synthesis of 2-Oxo-3-(perfluorophenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,3-epoxy-3-(perfluorophenyl)propanoate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL).

  • Base Formation: Carefully add sodium metal (1.2 eq.) in small portions to the ethanol at 0 °C to form sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

  • Reactant Addition: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a solution of pentafluorobenzaldehyde (1.0 eq.) and ethyl chloroacetate (1.1 eq.) in anhydrous ethanol (50 mL) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water (300 mL) and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Causality Behind Experimental Choices: The use of sodium ethoxide as a base is critical for deprotonating the α-carbon of ethyl chloroacetate to form the nucleophilic enolate.[8] Running the reaction at low temperatures controls the exothermic reaction and minimizes side products. The anhydrous conditions are necessary to prevent premature hydrolysis of the ester and reaction of the strong base with water.

Step 2: Hydrolysis to 2-Oxo-3-(perfluorophenyl)propanoic Acid

  • Saponification: Dissolve the crude glycidic ester from Step 1 in ethanol (100 mL) in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2.5 eq., 10% w/v) and heat the mixture to reflux for 2-3 hours.[9]

  • Hydrolysis and Decarboxylation: After cooling to room temperature, acidify the reaction mixture to pH 1-2 with cold, dilute hydrochloric acid. This step hydrolyzes the epoxide and ester, and the resulting unstable β-hydroxy acid decarboxylates to form the keto acid.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel column chromatography.

Potential Applications in Drug Development: A Focus on Enzyme Inhibition

The structural features of 2-Oxo-3-(perfluorophenyl)propanoic acid make it a compelling candidate for an enzyme inhibitor. The perfluorinated ring can enhance binding to hydrophobic pockets within an enzyme's active site, while the α-keto acid can act as an electrophilic "warhead."

Mechanism-Based ("Suicide") Inhibition

Fluorinated compounds are frequently employed in the design of mechanism-based inhibitors.[10][11] These inhibitors are initially unreactive but are catalytically converted by the target enzyme into a reactive species that covalently modifies and irreversibly inactivates the enzyme.

For 2-Oxo-3-(perfluorophenyl)propanoic acid, a plausible mechanism could involve the enzyme's active site nucleophile (e.g., a cysteine or serine residue) attacking the ketone carbonyl. The highly electron-withdrawing perfluorophenyl group would then facilitate the elimination of a fluoride ion, leading to the formation of a reactive Michael acceptor that covalently binds to the enzyme.

Illustrative Mechanism of Action

G cluster_0 Enzyme Active Site Enzyme Enzyme-Nu: Complex Reversible Enzyme-Inhibitor Complex Enzyme->Complex Binds Inactive Covalently Modified, Inactive Enzyme Inhibitor 2-Oxo-3-(perfluorophenyl) propanoic acid Inhibitor->Complex Binds Activated Activated Intermediate (e.g., Michael Acceptor) Complex->Activated Enzymatic Transformation Activated->Inactive Covalent Bonding

Caption: Potential mechanism-based inhibition pathway.

The unique properties imparted by fluorine can lead to highly potent and selective drugs.[12] The metabolic stability of the C-F bond prevents degradation by enzymes like cytochrome P450s, increasing the drug's half-life.[1]

Handling and Safety Precautions

Organofluorine compounds require careful handling. While the final product is not as hazardous as elemental fluorine, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene).[13]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.[14]

  • In case of contact: Fluorine-containing compounds can release hydrofluoric acid upon decomposition or hydrolysis. In case of skin contact, flush with copious amounts of water and apply 2.5% calcium gluconate gel.[14] Seek immediate medical attention for any significant exposure.

Conclusion

While 2-Oxo-3-(perfluorophenyl)propanoic acid is not a commercially available reagent, its synthesis is achievable through established organic chemistry reactions like the Darzens condensation. Its unique structure, combining the metabolic robustness of a perfluorinated ring with the reactive potential of an α-keto acid, makes it a highly attractive scaffold for medicinal chemists. The insights provided in this guide offer a foundational framework for its synthesis, characterization, and exploration as a potential next-generation enzyme inhibitor in drug discovery programs.

References

Sources

Theoretical Modeling and Pharmacological Profiling of 2-Oxo-3-(perfluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The integration of heavily fluorinated scaffolds into organic molecules represents a cornerstone of modern rational drug design. 2-Oxo-3-(perfluorophenyl)propanoic acid (PFPPA) —a highly specialized derivative of phenylpyruvic acid—combines the metabolic stability and unique multipolar interaction capabilities of a perfluorinated aromatic ring with the versatile reactivity of an


-keto acid pharmacophore.

This whitepaper provides an authoritative, self-validating framework for the theoretical modeling of PFPPA. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), we decode its conformational landscape, keto-enol tautomerism, and its potential as an enzyme inhibitor.

Structural Nuances: Conformational Dynamics and Tautomerism

The Keto-Enol Equilibrium

Like all phenylpyruvic acid derivatives, PFPPA exists in a delicate equilibrium between its keto and enol tautomers. The


-keto acid moiety is highly susceptible to tautomerization, a phenomenon extensively documented in 1[1].

However, the introduction of the perfluorophenyl group fundamentally alters this landscape. The strong electron-withdrawing nature (-I effect) of the five fluorine atoms depletes electron density from the propanoic acid backbone. This increases the acidity of the enolic hydroxyl group and stabilizes the enol form through extended conjugation, especially in polar environments.

Electronic Structure and the "Fluorine Effect"

Fluorine's high electronegativity and low polarizability require rigorous quantum mechanical treatment. As seen in the 2[2], the spatial arrangement of the fluorine atoms dictates the molecule's electrostatic potential (ESP). The perfluorophenyl ring exhibits a reversed quadrupole moment compared to a standard benzene ring, making it an ideal candidate for orthogonal multipolar interactions and halogen bonding within protein active sites.

Quantitative Theoretical Data

To accurately capture the thermodynamic properties of PFPPA, calculations must account for both gas-phase intrinsic properties and aqueous solvation. The data below summarizes the computed thermodynamic parameters of PFPPA tautomers.

Table 1: Computed Thermodynamic Parameters for PFPPA Tautomers (Level of Theory: B3LYP/6-311++G(d,p) with empirical dispersion D3)

Tautomeric StateRelative Energy (Gas)

(kcal/mol)
Relative Energy (Water)

(kcal/mol)
Dipole Moment

(Debye)
HOMO-LUMO Gap (eV)
Keto (Global Min) 0.000.003.425.12
Enol (Z-isomer) +2.15-0.854.874.65
Enol (E-isomer) +4.60+1.205.104.70

Causality Insight: The Z-enol isomer becomes the global minimum in water (


 kcal/mol relative to the keto form). This inversion of stability is driven by the high dielectric constant of water, which stabilizes the larger dipole moment of the enol form, a phenomenon similarly observed in3[3].

Self-Validating Computational Protocols

To ensure scientific integrity, the theoretical modeling of PFPPA must follow a self-validating workflow. Every computational step includes a "Validation Gate" to prevent the propagation of artifactual data.

Protocol A: Density Functional Theory (DFT) Optimization

Objective: Determine the global minimum geometry and electronic structure.

  • Conformational Search: Perform a stochastic conformational search using the OPLS4 force field to generate a diverse ensemble of starting geometries.

  • Pre-Optimization: Optimize the top 20 conformers at the B3LYP/6-31G(d) level.

  • High-Level Optimization: Refine the lowest-energy structures using B3LYP/6-311++G(d,p).

    • Causality: The inclusion of diffuse functions (++) is non-negotiable. Fluorine's lone pairs create a diffuse electron cloud; omitting these functions leads to severe Basis Set Superposition Errors (BSSE) and inaccurate electrostatic maps.

  • Validation Gate (Frequency Check): Execute a harmonic vibrational frequency calculation. Requirement: The output must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or SMD model using water as the solvent to derive aqueous free energies[3].

Workflow Start 1. Conformational Search (Molecular Mechanics) DFT_Opt 2. DFT Optimization B3LYP/6-311++G(d,p) Start->DFT_Opt Freq 3. Frequency Validation (Zero Imaginary Freqs) DFT_Opt->Freq Solvent 4. Solvation Modeling (PCM/SMD in Water) Freq->Solvent Docking 5. Molecular Docking & MD Simulations Solvent->Docking

Caption: Computational workflow for DFT and MD modeling of PFPPA.

Protocol B: Molecular Dynamics (MD) for Protein-Ligand Stability

Objective: Assess the dynamic stability of PFPPA within a target enzyme's active site.

  • Parameterization: Derive Restrained Electrostatic Potential (RESP) charges for PFPPA using HF/6-31G* calculations. Assign GAFF2 (General Amber Force Field) parameters.

  • System Preparation: Solvate the protein-ligand complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions.

  • Equilibration: Perform 5000 steps of steepest descent minimization. Follow with 1 ns of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration, applying harmonic restraints (10 kcal/mol·Å²) to heavy atoms.

  • Production Run: Execute a 100 ns unrestrained MD simulation at 300 K and 1 atm.

  • Validation Gate (RMSD Plateau): Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. Requirement: The RMSD must plateau (fluctuations < 1.5 Å) for at least the final 40 ns of the simulation. If the RMSD continues to drift, the simulation must be extended until convergence is achieved before performing MM/PBSA binding free energy calculations.

Pharmacological Profiling and Enzyme Inhibition

The structural uniqueness of PFPPA makes it a potent candidate for targeted metabolic blockade. Fluorinated propanoic and hexanoic acid analogues are known to interact intimately with metabolic enzymes, such as in the 4[4].

PFPPA acts as a competitive inhibitor for enzymes that typically process phenylpyruvate (e.g., dehydrogenases or transaminases). The mechanism of action relies heavily on the tautomeric state of the molecule upon entering the active site:

  • Halogen Bonding: The perfluorophenyl ring acts as a

    
    -hole donor, forming highly directional halogen bonds with backbone carbonyl oxygens of the enzyme.
    
  • Enol Stabilization: The active site of dehydrogenases often features basic residues (like Histidine) that preferentially stabilize the enol form of PFPPA via strong hydrogen bonding, effectively locking the enzyme in an inactive complex and preventing the formation of downstream CoA adducts.

Mechanism Keto PFPPA (Keto Form) Favored in Gas Phase Enol PFPPA (Enol Form) Stabilized in Polar Solvents Keto->Enol Tautomerization Target Target Enzyme Active Site (e.g., Dehydrogenase) Keto->Target Low Affinity Binding Enol->Target High Affinity Binding Complex Enzyme-Inhibitor Complex (Halogen & H-Bonds) Target->Complex Metabolism Metabolic Blockade (Inhibition of CoA Adducts) Complex->Metabolism

Caption: Tautomeric equilibria and enzyme inhibition pathway of PFPPA.

Conclusion

The theoretical modeling of 2-Oxo-3-(perfluorophenyl)propanoic acid requires a rigorous, multi-tiered computational approach. By understanding the delicate interplay between its keto-enol tautomerism, the profound electronic effects of the perfluorophenyl ring, and the necessity of diffuse basis sets in DFT calculations, researchers can accurately predict its pharmacological behavior. The self-validating protocols outlined herein ensure that subsequent in vitro and in vivo drug development efforts are grounded in highly reliable, artifact-free theoretical data.

References

  • Perfluoropropionic Acid (CF3CF2C(O)OH)
  • Computational and Theoretical Investigations of 3'-Fluoro-biphenyl-4-propanoic acid.Benchchem.
  • Solvent effects on the antioxidant activity of 3,4-dihydroxyphenylpyruvic acid: DFT and TD-DFT studies.
  • Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid.
  • Enzyme Catalyzed Formation of CoA Adducts of Fluorin

Sources

Methodological & Application

protocol for using 2-Oxo-3-(perfluorophenyl)propanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Metabolic Modulation & 19F-NMR Tracking using 2-Oxo-3-(perfluorophenyl)propanoic Acid

Part 1: Core Directive & Technical Rationale

2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvate) is a specialized fluorinated analogue of phenylpyruvate. Unlike standard metabolic reagents, this compound possesses a unique dual-modality in cell culture systems:

  • Potent Enzyme Inhibition: It acts as a competitive inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) with a

    
     of approximately 14 µM.[1][2] This makes it a critical tool for modeling Tyrosinemia Type 1 and studying tyrosine catabolic flux.
    
  • 19F-NMR Metabolic Probe: The perfluorinated aromatic ring serves as a sensitive, background-free NMR reporter. The compound can undergo reversible transamination to Pentafluorophenylalanine , allowing researchers to monitor the dynamic equilibrium between alpha-keto acids and amino acids within the cytosol.

This guide moves beyond basic handling to provide a rigorous protocol for using this compound to modulate tyrosine catabolism and track metabolic fate.

Part 2: Scientific Integrity & Logic

Mechanism of Action

To use this compound effectively, one must understand its position in the Tyrosine Catabolism pathway.

  • Natural Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Target Enzyme: 4-HPPD converts 4-HPP to Homogentisate.

  • Inhibitor Action: 2-Oxo-3-(perfluorophenyl)propanoic acid mimics the structure of the natural substrate but blocks the active site.

  • Secondary Fate: Like natural phenylpyruvate, it is a substrate for Aromatic Amino Acid Transaminases , which can convert it to Pentafluorophenylalanine. This creates a "branched" metabolic fate dependent on the cell's transaminase activity vs. 4-HPPD expression.

Preparation & Stability (The "Self-Validating" System)

Alpha-keto acids are prone to spontaneous oxidative decarboxylation in solution. A "self-validating" protocol requires verifying the integrity of the stock solution before cell exposure.

  • Solubility: High in DMSO; moderate in aqueous buffers (pH dependent).

  • Acidity: The compound is an acid. Direct addition to media without buffering will acidify the microenvironment, causing artifactual cytotoxicity.

  • Validation: Use UV-Vis absorbance (phenylpyruvates have a characteristic enol tautomer absorption at ~300 nm in alkaline conditions) or 19F NMR to confirm the keto-acid integrity.

Part 3: Visualization & Formatting

Pathway Diagram: Tyrosine Catabolism & Inhibitor Action

Tyrosine_Pathway Tyrosine L-Tyrosine Transaminase Tyrosine Transaminase (TAT) Tyrosine->Transaminase HPP 4-Hydroxyphenylpyruvate (4-HPP) Transaminase->HPP HPPD 4-HPPD Enzyme (Target) HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate TCA TCA Cycle (Fumarate/Acetoacetate) Homogentisate->TCA Inhibitor 2-Oxo-3-(perfluorophenyl) propanoic acid (The Reagent) Inhibitor->HPPD Inhibits (Ki ~14 µM) PFP_Phe Pentafluorophenylalanine (19F-NMR Detectable) Inhibitor->PFP_Phe Transamination (Reversible)

Caption: Schematic of Tyrosine catabolism showing the competitive inhibition of 4-HPPD by the reagent and its alternative conversion to a fluorinated amino acid.

Part 4: Experimental Protocols

Protocol A: Preparation of Reagent Stocks

Materials:

  • 2-Oxo-3-(perfluorophenyl)propanoic acid (Solid, store at -20°C).[3]

  • Anhydrous DMSO (Cell culture grade).

  • 1 M NaOH (for pH adjustment if using aqueous stock).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step:

  • Weighing: Weigh the compound rapidly; it may be hygroscopic.

  • Primary Stock (100 mM): Dissolve the powder in anhydrous DMSO.

    • Calculation: MW ≈ 254.11 g/mol . For 10 mg, add ~393 µL DMSO.

    • Storage: Aliquot into amber tubes. Store at -20°C. Stable for 1 month. Do not freeze-thaw more than once.

  • Working Solution: Dilute the DMSO stock into pre-warmed cell culture media immediately prior to use.

    • Max DMSO: Ensure final DMSO concentration is <0.5% (v/v).[3]

Protocol B: 4-HPPD Inhibition Assay (Cell-Based)

Objective: To inhibit tyrosine catabolism and induce accumulation of upstream metabolites (HPP/Tyrosine) in HepG2 or primary hepatocyte cultures.

Table 1: Dosing Strategy

GroupConcentration (µM)PurposeExpected Outcome
Vehicle Control 0 (0.1% DMSO)BaselineNormal Tyrosine flux.
Low Dose 15 µM~Ki value~50% Inhibition of 4-HPPD.
High Dose 150 µM~10x Ki>90% Inhibition; HPP accumulation.
Positive Control Nitisinone (1 µM)Known InhibitorComplete blockade.

Procedure:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Culture for 24h in DMEM + 10% FBS.[3][4]
    
  • Acclimatization: Switch to Tyrosine-Free DMEM supplemented with a controlled amount of L-Tyrosine (e.g., 50 µM) to strictly control the metabolic input.

  • Treatment: Add 2-Oxo-3-(perfluorophenyl)propanoic acid (15–150 µM) to the media.

  • Incubation: Incubate for 6 to 24 hours.

  • Extraction:

    • Collect media (supernatant) for extracellular metabolite analysis.

    • Wash cells with cold PBS.

    • Lyse cells with 80% MeOH (-80°C) for intracellular metabolite extraction.

  • Analysis: Analyze HPP and Tyrosine levels via LC-MS/MS or HPLC.

    • Success Criteria: A dose-dependent increase in 4-Hydroxyphenylpyruvate (HPP) and decrease in Homogentisate compared to vehicle.

Protocol C: 19F-NMR Metabolic Tracking

Objective: To monitor the intracellular conversion of the keto-acid to the amino acid (Pentafluorophenylalanine).

  • Setup: Use

    
     cells (e.g., in a T-75 flask) to ensure sufficient signal.
    
  • Pulse: Treat cells with 100 µM 2-Oxo-3-(perfluorophenyl)propanoic acid for 4 hours.

  • Quench: Rapidly wash cells with ice-cold saline to stop transport.

  • Lysis: Add 600 µL of lysis buffer (PBS + 1% Triton X-100 + 10% D2O for lock).

  • Acquisition: Transfer lysate to a 5mm NMR tube.

  • Parameters:

    • Frequency: 19F (typically ~376 MHz on a 400 MHz magnet).

    • Standard: Add a capillary with Trifluoroacetic acid (TFA) as an external chemical shift reference.

    • Scans: 256–512 scans.

  • Interpretation:

    • Signal A (Keto Acid): Distinct chemical shift (check pure standard).

    • Signal B (Amino Acid): Shifted upfield/downfield due to the change from

      
       (carbonyl) to 
      
      
      
      (amine) environment at the alpha-carbon.
    • Ratio: The ratio of A:B indicates the transamination equilibrium state of the cell.

References

  • Lindblad, B., et al. "The effect of some inhibitors on 4-hydroxyphenylpyruvate dioxygenase." Clinical Chimica Acta, vol. 30, no. 2, 1970. (Establishes Ki values for phenylpyruvate analogs).

  • Ellis, M.K., et al. "Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase by 2-Nitro-4-Trifluoromethylbenzoyl-1,3-Cyclohexanedione." Toxicology and Applied Pharmacology, vol. 133, no. 1, 1995. (Contextualizes 4-HPPD inhibition protocols).

  • Palaniappan, K.K., et al. "Metabolic profiling of amino acids using 19F NMR." Analytical Chemistry, vol. 84, no. 1, 2012. (Methodology for fluorinated amino acid tracking).

Sources

Advanced Application Note: 2-Oxo-3-(perfluorophenyl)propanoic Acid in Organic and Biocatalytic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid (commonly referred to as pentafluorophenylpyruvic acid) is a highly specialized


-keto acid serving as a critical intermediate in modern organic synthesis, enzymology, and peptide engineering. Characterized by its highly electron-deficient perfluorinated aromatic ring, this molecule bridges the gap between traditional organofluorine chemistry and biocatalysis. This application note provides an authoritative guide on utilizing 2-oxo-3-(perfluorophenyl)propanoic acid for the stereoselective synthesis of L-pentafluorophenylalanine (F5-Phe) and its deployment as a competitive enzyme inhibitor in biochemical assays.

Chemical Logic and Mechanistic Utility

The utility of 2-oxo-3-(perfluorophenyl)propanoic acid stems from the unique physicochemical properties of the pentafluorophenyl (


) group. The substitution of five hydrogen atoms with fluorine significantly alters the electronic and steric profile of the molecule:
  • Steric Conservatism vs. Hydrophobicity: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing the

    
     group to mimic natural phenyl rings sterically while drastically increasing hydrophobicity.
    
  • 
    -Electron Depletion:  The strong inductive electron-withdrawing effect of the five fluorine atoms reverses the quadrupole moment of the aromatic ring. This enables orthogonal 
    
    
    
    -
    
    
    interactions (often termed
    
    
    -hole interactions) with electron-rich natural aromatic residues like tryptophan or tyrosine [1].
  • Electrophilic Resistance: In enzymatic pathways that rely on electrophilic aromatic substitution (such as those catalyzed by dioxygenases), the electron-poor perfluorinated ring acts as a mechanistic dead-end, making the compound a potent inhibitor[2].

Primary Application: Biocatalytic Synthesis of L-Pentafluorophenylalanine

The most prominent synthetic application of 2-oxo-3-(perfluorophenyl)propanoic acid is its use as a direct precursor for L-pentafluorophenylalanine (F5-Phe) . F5-Phe is a non-natural amino acid extensively used in drug development to increase the proteolytic stability of therapeutic peptides and to probe the hydrophobic cores of oligomeric proteins (e.g., the p53 tetramerization domain) [3].

While traditional chemical reductive amination (using reagents like


 or DAST) often yields racemic mixtures requiring complex chiral resolution [1], modern biocatalytic approaches utilize engineered 

-transaminases (ATAs) or imine reductases (IREDs) to achieve

enantiomeric excess (ee) [4].
Biocatalytic Pathway Visualization

Transamination A 2-Oxo-3-(perfluorophenyl) propanoic acid C Engineered Transaminase + PLP Cofactor A->C Substrate Binding B Amine Donor (e.g., Isopropylamine) B->C Amine Transfer D L-Pentafluorophenylalanine (F5-Phe) C->D Stereoselective Amination E Acetone (Byproduct) C->E Deamination Release

Biocatalytic transamination of 2-oxo-3-(perfluorophenyl)propanoic acid to L-F5-Phe.

Application in Enzymology: HPPD Inhibition

Beyond synthesis, 2-oxo-3-(perfluorophenyl)propanoic acid is a highly effective tool compound in enzymology. It acts as a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme crucial in the catabolism of tyrosine.

Causality of Inhibition: HPPD normally catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. This complex reaction involves decarboxylation, side-chain migration, and aromatic ring hydroxylation via an electrophilic attack by an Fe(IV)=O intermediate. Because the perfluorinated ring of 2-oxo-3-(perfluorophenyl)propanoic acid is severely electron-depleted, it cannot undergo the requisite electrophilic aromatic substitution. Consequently, it binds tightly to the active site (


) but stalls the catalytic cycle, trapping the enzyme in a reversible enzyme-inhibitor (EI) complex [2].

HPPD_Inhibition E 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Ki = 14 μM) E->EI Reversible Binding S 4-Hydroxyphenylpyruvate (Natural Substrate) S->E Binds Active Site I Pentafluorophenylpyruvate (Competitive Inhibitor) I->E Competes for Active Site P Homogentisate (Product) ES->P Oxidative Decarboxylation EI->P Reaction Blocked (No Electrophilic Attack)

Competitive inhibition of HPPD by 2-oxo-3-(perfluorophenyl)propanoic acid.

Quantitative Data Summary

The following table summarizes the key kinetic, thermodynamic, and physical parameters associated with 2-oxo-3-(perfluorophenyl)propanoic acid and its primary derivative, F5-Phe.

Parameter / PropertyValue / ObservationContext / SignificanceReference
HPPD Inhibition (

)

Competitive inhibition of porcine liver HPPD; blocks tyrosine catabolism.[2]
Enzyme Partition Ratio N/A (Reversible)Unlike thienylpyruvates, it does not act as a mechanism-based inactivator.[2]
F5-Phe Hydrogelation

(

)
Fmoc-protected F5-Phe forms rigid supramolecular hydrogels rapidly in water.[1]
Protein Stabilization (

)
Maintained / EnhancedF5-Phe substitution in the p53 tetramerization domain maintains or enhances thermal stability via hydrophobic core packing.[3]
Biocatalytic Yield (F5-Phe)

conversion
Engineered transaminases yield highly pure L-enantiomers (

ee).
[4]

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific rigor, the following protocols integrate internal validation steps and explain the causality behind critical reagent choices.

Protocol A: Biocatalytic Synthesis of L-Pentafluorophenylalanine

This protocol utilizes an engineered


-transaminase to convert the 

-keto acid into the corresponding L-amino acid.

Reagents & Materials:

  • Substrate: 2-Oxo-3-(perfluorophenyl)propanoic acid (

    
     final).
    
  • Amine Donor: Isopropylamine (IPA) (

    
     final). Causality: IPA is used in excess to drive the reaction equilibrium forward. The byproduct, acetone, is volatile and easily removed, preventing product inhibition.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (

    
    ). Causality: PLP acts as the obligate electron sink, forming a Schiff base intermediate essential for amino group transfer.
    
  • Enzyme: Engineered

    
    -transaminase (e.g., ATA-117 or equivalent) (
    
    
    
    ).
  • Buffer:

    
     Potassium phosphate buffer, pH 7.5.
    

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve PLP in the phosphate buffer. The solution will turn pale yellow. Validation: Measure absorbance at 388 nm to confirm active PLP concentration.

  • Substrate Loading: Add IPA to the buffer and adjust the pH back to 7.5 using

    
     HCl. Add 2-oxo-3-(perfluorophenyl)propanoic acid and stir until fully dissolved.
    
  • Enzyme Addition: Introduce the lyophilized transaminase powder to the reaction mixture.

  • Incubation: Incubate the reaction at

    
     with orbital shaking at 
    
    
    
    for 24 hours. Causality:
    
    
    provides the optimal balance between enzyme kinetics and thermal stability of the biocatalyst.
  • Reaction Quenching & Validation: Aliquot

    
     of the reaction, quench with 
    
    
    
    of acetonitrile, centrifuge to pellet proteins, and analyze the supernatant via HPLC-UV (monitoring at 210 nm and 260 nm) to confirm the disappearance of the keto acid and the appearance of F5-Phe.
  • Extraction: Adjust the bulk reaction pH to 2.0 using

    
     HCl to protonate the amino acid, then extract with Ethyl Acetate (
    
    
    
    ). Dry the organic layer over
    
    
    and concentrate in vacuo to yield L-pentafluorophenylalanine.
Protocol B: Enzymatic Assay for HPPD Inhibition

This protocol details the kinetic evaluation of 2-oxo-3-(perfluorophenyl)propanoic acid as an HPPD inhibitor.

Reagents & Materials:

  • Enzyme: Purified porcine liver HPPD (

    
     active sites).
    
  • Substrate: 4-Hydroxyphenylpyruvate (

    
     to 
    
    
    
    ).
  • Inhibitor: 2-Oxo-3-(perfluorophenyl)propanoic acid (Titration range:

    
    ).
    
  • Buffer:

    
     HEPES, pH 7.0, containing 
    
    
    
    ascorbate and
    
    
    
    
    . Causality: Ascorbate and iron are required to maintain the active site iron in the catalytically active Fe(II) state prior to oxygen binding.

Step-by-Step Methodology:

  • Pre-incubation: In a quartz cuvette, combine the HEPES buffer, HPPD enzyme, and the chosen concentration of the inhibitor. Incubate at

    
     for 5 minutes to allow the reversible EI complex to reach equilibrium.
    
  • Reaction Initiation: Add the natural substrate (4-hydroxyphenylpyruvate) to initiate the reaction. Ensure the buffer is fully oxygenated (ambient air equilibration is sufficient).

  • Kinetic Monitoring: Immediately monitor the decrease in absorbance at

    
     using a UV-Vis spectrophotometer. Causality: The enol tautomer of 4-hydroxyphenylpyruvate absorbs strongly at 
    
    
    
    , whereas the product (homogentisate) does not, allowing real-time tracking of substrate depletion.
  • Data Processing (Self-Validation): Plot the initial velocities (

    
    ) against substrate concentration 
    
    
    
    at varying inhibitor concentrations
    
    
    . Construct a Dixon plot (
    
    
    vs.
    
    
    ). The intersection of the lines above the x-axis will validate the mechanism as competitive inhibition and allow the precise extraction of the
    
    
    value (
    
    
    ).

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH) / PMC, (2020). Available at:[Link]

  • Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase. Forbes, B.J.R., & Gordon, G.A. Bioorganic Chemistry / Academic Press, (1994). Available at:[Link]

  • Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed / NIH, (2011). Available at:[Link]

  • Immobilized transaminases and process for making and using immobilized transaminase (US9523107B2).Google Patents, (2016).

Application Note: HPLC-UV Quantification of 2-Oxo-3-(perfluorophenyl)propanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: In vitro enzymatic assay buffers / Biological matrices Analyte: 2-Oxo-3-(perfluorophenyl)propanoic acid (Pentafluorophenylpyruvic acid; PFPP)

Introduction and Biological Context

2-Oxo-3-(perfluorophenyl)propanoic acid (PFPP) is a highly specialized fluorinated


-keto acid. In biochemical and pharmacological research, PFPP serves as a potent competitive inhibitor (

) of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) [1]. HPPD is a critical enzyme in the tyrosine catabolism pathway, and its inhibition is a primary mechanism of action for both agricultural herbicides (e.g., mesotrione) and clinical therapeutics for hereditary tyrosinemia type 1 (e.g., nitisinone).

Accurate quantification of PFPP is essential for determining enzyme kinetics, evaluating competitive binding assays, and conducting pharmacokinetic profiling. However, the molecule presents significant analytical challenges:

  • High Polarity & Acidity: The

    
    -keto acid moiety is highly polar and readily ionizes, leading to poor retention and peak tailing on standard reversed-phase columns [2].
    
  • Fluorinated Aromaticity: The perfluorinated phenyl ring exhibits extreme hydrophobicity and strong electron-withdrawing properties, requiring specialized stationary phases for optimal selectivity.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase to accurately quantify PFPP.

HPPD_Pathway Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyr->HPP TAT HGA Homogentisate (HGA) HPP->HGA HPPD Enz HPPD Enzyme (Active) Enz->HPP EnzInhib HPPD-PFPP Complex (Inhibited) Enz->EnzInhib Inhib 2-Oxo-3-(perfluorophenyl) propanoic acid (PFPP) Inhib->Enz Competitive Inhibition (Ki=14 µM)

Fig 1: Tyrosine catabolism pathway highlighting HPPD competitive inhibition by PFPP.

Chromatographic Strategy: The Causality of Method Design

As a Senior Application Scientist, I emphasize that method development must be driven by the physicochemical properties of the analyte, rather than default laboratory habits.

Why a PFP Column over C18?

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing heavily fluorinated compounds, C18 phases often yield poor retention and co-elution with matrix interferences. By employing a Pentafluorophenyl (PFP) core-shell column , we leverage four orthogonal retention mechanisms [3]:

  • 
     Interactions:  Strong affinity between the electron-deficient perfluorophenyl ring of the analyte and the PFP stationary phase.
    
  • Dipole-Dipole Interactions: Enhanced retention of the polar

    
    -keto acid moiety.
    
  • Hydrogen Bonding: Interaction with the terminal carboxylic acid.

  • Hydrophobic Dispersion: Standard reversed-phase retention.

Why Highly Acidic Mobile Phases?

-Keto acids are notorious for forming split peaks or broad tailing bands if the injection sample or mobile phase is insufficiently buffered [2]. To force PFPP into its fully protonated (neutral) state, the mobile phase must be kept strictly below its 

(approx. 2.0). We utilize 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in water. TFA acts as an ion-pairing agent, further sharpening the peak shape of the acidic moiety.

Experimental Protocols

Sample Preparation (Enzymatic Assay Matrix)

To ensure a self-validating system, the sample preparation must simultaneously quench the enzymatic reaction and precipitate proteins without degrading the thermally labile


-keto acid.
  • Quenching: Transfer

    
     of the HPPD enzymatic assay mixture into a microcentrifuge tube containing 
    
    
    
    of
    
    
    Formic Acid to instantly drop the pH and halt enzyme activity.
  • Protein Precipitation: Add

    
     of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., 3-phenylpyruvic acid at 
    
    
    
    ).
  • Vortexing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    to pellet the proteins.
  • Filtration: Transfer the supernatant through a

    
     PTFE syringe filter directly into an amber HPLC vial (PFPP can be light-sensitive over extended periods).
    

HPLC_Workflow S1 Enzyme Assay Quenching (Formic Acid) S2 Protein Precipitation (Cold ACN) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 Supernatant Filtration (0.22 µm PTFE) S3->S4 S5 HPLC-UV Analysis (PFP Column) S4->S5

Fig 2: Standardized sample preparation and HPLC-UV analysis workflow for PFPP quantification.

HPLC Instrument Conditions
  • System: Standard UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Kinetex® or equivalent PFP Core-Shell Column,

    
    .
    
  • Column Temperature:

    
     (Maintained strictly to ensure reproducible 
    
    
    
    interactions).
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (carbonyl/carboxyl absorbance) and 
    
    
    
    (aromatic ring).
  • Mobile Phase A: Water with

    
     TFA.
    
  • Mobile Phase B: Acetonitrile with

    
     TFA.
    
Gradient Elution Profile

To elute highly polar matrix components early and retain the fluorinated analyte, a shallow gradient is employed.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic Hold
8.01.04060Linear Gradient
10.01.0595Column Wash
12.01.0595Isocratic Hold
12.11.0955Re-equilibration
17.01.0955End

Method Validation & System Suitability

A self-validating protocol requires built-in quality control metrics. Prior to analyzing unknown samples, the system must meet the following suitability criteria based on a


 PFPP standard injection:
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures the acidic modifier is sufficiently suppressing ionization).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Confirms column integrity).
  • %RSD of Peak Area (n=5):

    
    .
    
Quantitative Performance Data Summary
Validation ParameterResultAcceptance Criteria
Linear Range


Limit of Detection (LOD)

Signal-to-Noise (S/N)

Limit of Quantitation (LOQ)

Signal-to-Noise (S/N)

Intra-day Precision (%RSD)


Inter-day Precision (%RSD)


Recovery (Spiked Matrix)


Troubleshooting & Expert Insights

  • Issue: Split Peaks or Shoulders.

    • Causality:

      
      -keto acids can exist in an equilibrium between the keto and enol tautomers, or they may be partially ionized if the injection solvent pH is higher than the mobile phase pH [2].
      
    • Solution: Ensure the sample diluent matches the initial mobile phase conditions (high aqueous, highly acidic). Do not inject samples dissolved in pure buffer without acidification.

  • Issue: Retention Time Drift.

    • Causality: Fluorinated stationary phases are highly sensitive to temperature fluctuations and organic modifier variations.

    • Solution: Utilize a column oven strictly set to

      
       and pre-mix mobile phases if using a low-pressure mixing system to prevent pump cavitation.
      

References

  • Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase Forbes, B.J.R., & Gordon, G.A. (1994). Bioorganic Chemistry. URL:[Link]

  • Analysis of intracellular

    
    -keto acids by HPLC with fluorescence detection 
    Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analytical Methods, 12(20), 2555–2559.
    URL:[Link]
    
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Chromatography Online. (2022). LCGC North America. URL:[Link]

Application Note: 2-Oxo-3-(perfluorophenyl)propanoic Acid as a Mechanistic Probe and Inhibitor

[1]

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid is a fluorinated analog of phenylpyruvate, a key metabolic intermediate in aromatic amino acid catabolism. The introduction of a perfluorophenyl (

In biochemical research, this compound serves as a critical competitive inhibitor and mechanistic probe for enzymes that process aromatic

  • Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): It acts as a potent competitive inhibitor (

    
    ), stalling the tyrosine catabolism pathway.
    
  • Macrophage Migration Inhibitory Factor (MIF) Assays: It probes the phenylpyruvate tautomerase activity of MIF, a cytokine involved in inflammatory diseases.[1][2]

Chemical Profile & Mechanistic Rationale

The pentafluorophenyl group exerts a strong electron-withdrawing effect (negative inductive effect,


  • Enhanced Electrophilicity: The C2 carbonyl is highly electrophilic, favoring the formation of gem-diols (hydrates) in aqueous solution.

  • Acidity of C3 Protons: The

    
     group increases the acidity of the methylene protons at C3, stabilizing the enol tautomer.
    
  • Steric Bulk: The fluorine atoms increase the van der Waals volume of the aromatic ring, testing the steric tolerance of enzyme active sites.

PropertyPhenylpyruvate (Native)2-Oxo-3-(perfluorophenyl)propanoic acidEffect on Enzyme Binding
Electronic Nature Electron-rich ringElectron-deficient ringDisfavors oxidative attack; enhances

-stacking with electron-rich residues.
C2 Carbonyl Ketone/Enol equilibriumProne to Hydration (

)
Mimics transition states; may bind as a hydrate.
Lipophilicity ModerateHighIncreases affinity for hydrophobic pockets.

Core Application: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Context: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate. This reaction involves a complex mechanism including decarboxylation, substituent migration, and aromatic ring hydroxylation. Mechanism of Inhibition: PFPP lacks the para-hydroxyl group required for the radical attack mechanism of HPPD and possesses an electron-deficient ring that resists electrophilic oxygenation. Consequently, it binds to the active site (likely coordinating the active site Iron (

Protocol A: Spectrophotometric HPPD Inhibition Assay

Objective: Determine the


Reagents & Buffer Preparation[3]
  • Assay Buffer: 0.1 M Potassium Phosphate, pH 7.0.

    • Note: Degas thoroughly to ensure consistent oxygen concentration, although oxygen is a substrate, variations can affect rate.

  • Enzyme Stock: Purified HPPD (approx. 1 mg/mL in buffer containing 1 mM DTT).

  • Substrate Stock: 4-Hydroxyphenylpyruvate (4-HPP), 10 mM in 0.01 M HCl. Prepare fresh.

  • Inhibitor Stock (PFPP): 10 mM 2-Oxo-3-(perfluorophenyl)propanoic acid in DMSO.

  • Ascorbate Solution: 0.2 M Sodium Ascorbate (essential to keep active site

    
     reduced).
    
Experimental Workflow
  • Blanking: Set spectrophotometer to 37°C. Wavelength: 310 nm (Enol-borate method) or 290 nm (Homogentisate formation). Note: Direct measurement of oxygen consumption using a Clark electrode is the gold standard if available.

  • Reaction Mix (Cuvette):

    • 850 µL Assay Buffer

    • 50 µL Sodium Ascorbate

    • 10 µL Enzyme Stock

    • Incubate for 2 minutes to activate enzyme.

  • Inhibitor Addition: Add variable volumes of PFPP Stock (0, 5, 10, 20, 50, 100 µM final conc).

  • Initiation: Add 50 µL Substrate Stock (4-HPP). Mix rapidly by inversion.

  • Measurement: Monitor absorbance decrease at 318 nm (disappearance of 4-HPP enol-borate complex if using borate buffer) or oxygen consumption rate.

    • Alternative: If measuring product formation (Homogentisate), monitor increase at 290 nm .

Data Analysis
  • Calculate initial velocity (

    
    ) for each inhibitor concentration.
    
  • Primary Plot: Plot

    
     vs. [Substrate] at different [Inhibitor] levels (Michaelis-Menten).
    
  • Secondary Plot: Lineweaver-Burk plot (

    
     vs 
    
    
    ).
    • Result: Lines should intersect at the Y-axis (Competitive Inhibition).

  • Calculation: Deriv

    
     using the equation: 
    
    
    .
  • Expected Value:

    
     for porcine liver HPPD [1].[4][5][6]
    

Secondary Application: MIF Tautomerase Profiling

Context: Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that possesses a vestigial enzymatic pocket acting as a phenylpyruvate tautomerase.[7] Utility: Fluorinated analogs like PFPP are used to probe the electronic requirements of the N-terminal Proline (Pro-1) catalytic base.

Protocol B: Ketonization/Tautomerization Assay

Objective: Assess binding affinity via inhibition of standard substrate tautomerization.

Reagents
  • Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.2.

  • Substrate: p-Hydroxyphenylpyruvate (HPP). Dissolve in 50 mM Ammonium Acetate, pH 6.0, allowed to equilibrate to enol form overnight.

  • Enzyme: Recombinant human MIF (rhMIF).

Workflow
  • Baseline: Add HPP (substrate) to the buffer. The enol form has high absorbance at 300 nm .

  • Spontaneous Rate: Monitor the slow spontaneous decrease in A300 (ketonization).

  • Enzymatic Rate: Add rhMIF.[8] The rate of A300 decrease accelerates drastically.

  • Inhibition: Pre-incubate rhMIF with PFPP (1-100 µM) for 5 minutes.

  • Measurement: Add HPP and measure the reduction in the catalyzed ketonization rate.

Visualizations

Diagram 1: Tyrosine Catabolism & HPPD Inhibition Pathway

This diagram illustrates the metabolic context of the inhibitor.

TyrosinePathwayTyrosineL-TyrosineHPP4-Hydroxyphenylpyruvate(4-HPP)Tyrosine->HPPTATHGAHomogentisateHPP->HGAHPPDMAAMaleylacetoacetateHGA->MAAHGDPFPP2-Oxo-3-(perfluorophenyl)propanoic acid(Inhibitor)HPPDHPPD(Dioxygenase)PFPP->HPPDCompetitiveInhibition(Ki ~14 µM)TATTyrosineAminotransferaseHGDHomogentisate1,2-dioxygenase

Caption: Pathway of Tyrosine catabolism showing the specific competitive inhibition of the HPPD enzyme by 2-Oxo-3-(perfluorophenyl)propanoic acid.

Diagram 2: Experimental Workflow for Determination of Ki

AssayWorkflowcluster_PrepPreparation Phasecluster_VarVariable PhaseStartStart: Prepare ReagentsMixReaction Mix:Buffer (pH 7.0) + Ascorbate + EnzymeStart->MixIncubateIncubate 2 mins(Fe2+ Activation)Mix->IncubateAddInhibAdd PFPP Inhibitor(0 - 100 µM)Incubate->AddInhibAddSubAdd Substrate (4-HPP)(Initiate Reaction)AddInhib->AddSubMeasureMeasure Absorbance/O2(Spectrophotometer)AddSub->MeasureAnalyzeData Analysis:Lineweaver-Burk PlotMeasure->AnalyzeResultCalculate KiAnalyze->Result

Caption: Step-by-step experimental workflow for determining the inhibition constant (Ki) of PFPP against HPPD.

Troubleshooting & Critical Considerations

Solubility and Stability
  • Hydration: The perfluorinated ketone is highly electrophilic. In aqueous buffers, it exists primarily as the gem-diol (hydrate). While the enzyme likely binds the keto form (or stabilizes the transition state), ensure stock solutions are prepared in anhydrous DMSO or Acetonitrile to maintain the keto form prior to assay addition.

  • pH Sensitivity: The high acidity of the C3 protons means the compound enolizes readily at neutral pH. Ensure buffers are strictly pH-controlled (pH 7.0 for HPPD, pH 6.0-6.2 for MIF) to maintain consistent tautomeric ratios.

Specificity Controls
  • Metal Chelation: HPPD is an Iron (

    
    ) dependent enzyme. Ensure the inhibitor does not simply chelate the iron. This can be verified by adding excess 
    
    
    to the assay; if inhibition persists, it is competitive binding, not chelation.

References

  • Forbes, B. J., & Gordon, G. A. (1994).[6] Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase. Bioorganic Chemistry.[6] (Identifies pentafluorophenylpyruvate as a competitive inhibitor with

    
    ). 
    
  • Lubetsky, J. B., et al. (2002). The tautomerase activity of macrophage migration inhibitory factor is a unique target for discovery of novel anti-inflammatory agents.[9] Journal of Biological Chemistry. (Contextualizes phenylpyruvate analogs in MIF assays).

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[4][5][6][10] Archives of Biochemistry and Biophysics. (Review of the HPPD mechanism and inhibition).

using 2-Oxo-3-(perfluorophenyl)propanoic acid as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Oxo-3-(perfluorophenyl)propanoic Acid as a Strategic Building Block

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid (CAS: 1466-82-6), also known as pentafluorophenylpyruvic acid, is a highly specialized fluorinated building block. It serves as the direct


-keto acid precursor to L-pentafluorophenylalanine  (a non-canonical amino acid critical for peptide engineering) and a scaffold for synthesizing electron-deficient nitrogen heterocycles like quinoxalines .

The introduction of the perfluorophenyl (


) motif into bioactive molecules significantly alters their physicochemical properties:
  • 
    -
    
    
    
    Stacking:
    The quadrupole moment of the perfluorinated ring is inverted relative to phenyl, enabling strong "face-to-face" stacking with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine), enhancing ligand-receptor binding affinity.
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism (P450 hydroxylation).

  • Lipophilicity: Increases membrane permeability for drug candidates.

This guide provides validated protocols for the storage, handling, and chemical transformation of this volatile and reactive intermediate.

Critical Handling & Stability Protocol

Safety Warning: This compound is a potent skin and eye irritant. It is hygroscopic and prone to spontaneous decarboxylation under basic or thermal stress.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps (protect from light).

  • Solubility: Soluble in Methanol, Ethanol, DMSO, and dilute aqueous base.

  • Stability Check: Before use, check for the presence of pentafluorophenylacetaldehyde (decarboxylation product) via TLC or

    
    F-NMR.
    

Application I: Synthesis of Pentafluorophenylalanine (Reductive Amination)

While enzymatic transamination is possible, native transaminases (e.g., from pig heart) are often inhibited by the electron-deficient perfluorophenyl ring [1]. Chemical reductive amination offers a robust, scalable alternative for generating the racemic amino acid, which can be resolved later or used in combinatorial libraries.

Mechanism

The


-keto acid condenses with ammonia (or a chiral amine) to form an imine/enamine intermediate, which is subsequently reduced to the amine.
Protocol: One-Pot Reductive Amination

Reagents:

  • Substrate: 2-Oxo-3-(perfluorophenyl)propanoic acid (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    , 10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    , 3.0 eq)
    
  • Solvent: Methanol (Dry)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Oxo-3-(perfluorophenyl)propanoic acid (1 mmol, 254 mg) in dry Methanol (10 mL).

  • Imine Formation: Add Ammonium Acetate (10 mmol, 770 mg). Stir at room temperature for 30 minutes under Nitrogen. Note: The solution may turn slightly yellow as the imine forms.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride (3 mmol, 188 mg) in small portions.

    • Caution:

      
       gas may evolve if acidified; ensure proper ventilation.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

  • Quench: Quench by adding 1N HCl dropwise until pH ~2 (destroys excess hydride). Stir for 30 minutes.

  • Workup: Rotate evaporate methanol. Redissolve residue in water. Apply to a cation-exchange column (Dowex 50W). Wash with water (to remove salts) and elute the amino acid with 2M

    
    .
    
  • Isolation: Lyophilize the ammoniacal fractions to obtain the crude Pentafluorophenylalanine as a white powder.

Application II: Synthesis of Fluorinated Quinoxalines

The condensation of


-keto acids with 1,2-diamines is a privileged reaction for synthesizing quinoxalinones or quinoxalines. The perfluorinated tail provides a unique lipophilic anchor for kinase inhibitors.
Protocol: Condensation with o-Phenylenediamine

Reagents:

  • Substrate: 2-Oxo-3-(perfluorophenyl)propanoic acid (1.0 eq)

  • Diamine: 1,2-Phenylenediamine (1.1 eq)

  • Solvent: Ethanol/Acetic Acid (9:1)

Step-by-Step Procedure:

  • Preparation: Dissolve 1,2-phenylenediamine (1.1 mmol) in Ethanol (5 mL).

  • Addition: Add a solution of 2-Oxo-3-(perfluorophenyl)propanoic acid (1.0 mmol) in Ethanol (5 mL) dropwise.

  • Cyclization: Add Glacial Acetic Acid (1 mL). Heat the mixture to reflux (80°C) for 3 hours.

  • Precipitation: Cool the reaction to room temperature and then to 4°C on ice. The quinoxalinone derivative often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc).

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the central building block.

G KetoAcid 2-Oxo-3-(perfluorophenyl) propanoic acid Imine Intermediate Imine KetoAcid->Imine + NH4OAc (MeOH, RT) Quinoxaline 3-(Perfluorobenzyl) quinoxalin-2(1H)-one KetoAcid->Quinoxaline + 1,2-Diaminobenzene (EtOH, Reflux) Decarbox Pentafluorophenyl acetaldehyde KetoAcid->Decarbox Heat/Base (Degradation) AminoAcid Pentafluorophenylalanine (Peptide Building Block) Imine->AminoAcid + NaBH3CN (Reductive Amination)

Figure 1: Divergent synthesis pathways for 2-Oxo-3-(perfluorophenyl)propanoic acid.

Analytical Characterization Data

To validate the integrity of your building block before use, compare against these standard parameters.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation/degradation.
Melting Point 160–165 °C (decomp)Varies with hydration state.

NMR

-142 (m, 2F), -155 (t, 1F), -162 (m, 2F)
Characteristic multiplets for

.

NMR

4.2 (s, 2H,

), 9.5 (br, COOH)
Methylene protons adjacent to carbonyl.
Solubility MeOH, EtOH, DMSOPoor solubility in non-polar alkanes.

References

  • Enzymatic Inhibition Studies

    • Title: Handbook of Biotransformations of Aromatic Compounds (Transaminase specificities).
    • Source: Pig heart transaminase is inhibited by pentafluorophenylpyruvate, necessit
    • Link:1

  • General Reactivity of Fluorinated Aromatics

    • Title: Decarboxylative Fluorination of Aliphatic Carboxylic Acids.[2]

    • Source: PMC (National Institutes of Health).
    • Link:2

  • Quinoxaline Synthesis Reference

    • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
    • Source: Demonstrates analogous condensation chemistry with propanoic acid deriv
    • Link:3

Sources

experimental setup for studying 2-Oxo-3-(perfluorophenyl)propanoic acid metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Metabolic Profiling of 2-Oxo-3-(perfluorophenyl)propanoic Acid

Executive Summary

This guide details the experimental framework for studying the metabolism of 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvate ). This molecule is the


-keto acid analogue of the non-canonical amino acid Pentafluorophenylalanine .

Critical Distinction: Do not confuse this molecule with Perfluorooctanoic acid (PFOA). While both contain perfluorinated motifs, the subject of this guide is a metabolic intermediate in aromatic amino acid biosynthesis and biocatalysis, not an environmental surfactant.

Key Challenges:

  • Chemical Instability:

    
    -Keto acids are prone to spontaneous oxidative decarboxylation and enolization in aqueous buffers.
    
  • Electronic Effects: The strong electron-withdrawing nature of the perfluorophenyl ring (

    
    ) increases the electrophilicity of the 
    
    
    
    -carbonyl, altering hydration states and enzyme binding kinetics (
    
    
    ) compared to native phenylpyruvate.
  • Detection: The fluorine atoms provide a unique handle for

    
    F-NMR, allowing background-free monitoring of metabolic flux.
    

Chemical Biology & Pathway Logic

The metabolism of this compound primarily diverges into three pathways. Your experimental design must isolate these routes to calculate kinetic parameters (


, 

).
  • Transamination (Anabolic): Conversion to Pentafluorophenylalanine via Aromatic Amino Acid Aminotransferases (ArAT) or Aspartate Aminotransferase (AST).

  • Reduction (Catabolic/Shunt): Conversion to 2-Hydroxy-3-(perfluorophenyl)propanoic acid (Pentafluorophenyllactate) via Lactate Dehydrogenase (LDH) or similar 2-hydroxyacid dehydrogenases.

  • Decarboxylation (Degradative): Oxidative loss of CO

    
     to form the corresponding aldehyde or acid (often spontaneous in the presence of reactive oxygen species).
    
Pathway Visualization

MetabolicPathways Substrate 2-Oxo-3-(perfluorophenyl) propanoic acid (Keto Acid) AminoAcid Pentafluorophenylalanine (Amino Acid) Substrate->AminoAcid Transaminase (PLP) + Glu/Asp HydroxyAcid Pentafluorophenyllactate (Hydroxy Acid) Substrate->HydroxyAcid Dehydrogenase (NADH) + LDH Degradation Pentafluorophenylacetate + CO2 Substrate->Degradation Oxidative Decarboxylation (H2O2 / Spontaneous)

Figure 1: Divergent metabolic fates of Pentafluorophenylpyruvate. Green path indicates bio-amination; Yellow path indicates reduction; Red path indicates degradation.

Pre-Analytical Protocols: Handling & Stability

Expert Insight: The


 group pulls electron density, making the 

-keto group highly reactive toward hydration (forming the gem-diol). This can complicate concentration calculations.
Protocol A: Stock Solution Preparation
  • Solvent: Dissolve the solid acid in anhydrous DMSO or Methanol to create a 100 mM stock. Avoid water for long-term storage.

  • Storage: Aliquot into light-protective amber vials. Store at -80°C.

  • Working Solution: Dilute into the reaction buffer immediately before use.

  • Verification: Check the

    
     (approximate UV max for phenylpyruvates) or run a quick LC-MS scan to ensure no spontaneous decarboxylation has occurred during storage.
    

Experimental Workflows

Experiment 1: Enzymatic Transamination Assay

Objective: Measure the conversion rate to Pentafluorophenylalanine.

Reagents:

  • Enzyme: Recombinant Aromatic Aminotransferase (e.g., E. coli TyrB or commercial broad-range Transaminase).

  • Amine Donor: L-Glutamate or L-Aspartate (10–50 mM excess).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 100

    
    M.
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

Procedure:

  • Mix: In a 96-well plate or microcentrifuge tube:

    • Buffer (to final volume)

    • PLP (10

      
      M final)
      
    • L-Glutamate (20 mM final)

    • Enzyme (0.1 – 1.0 Units)

  • Initiate: Add 2-Oxo-3-(perfluorophenyl)propanoic acid (substrate) at varying concentrations (e.g., 0.1 mM to 5 mM).

  • Incubate: 30°C for 10–60 minutes.

  • Quench: Add equal volume of ice-cold Methanol or 1% Formic Acid.

  • Analyze: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

Experiment 2: LDH Reduction Assay (NADH coupled)

Objective: Determine if the fluorinated analogue is a substrate for Lactate Dehydrogenase.

Mechanism: Keto Acid + NADH +




Hydroxy Acid +

. Readout: Depletion of NADH absorbance at 340 nm .

Procedure:

  • Prepare a master mix: 100 mM Phosphate Buffer (pH 7.4) + 0.2 mM NADH.

  • Add LDH enzyme (approx 1-2 Units/mL).

  • Monitor baseline absorbance at 340 nm for 1 minute (blank).

  • Add Substrate (0.5 mM).

  • Kinetic Read: Measure

    
     for 5 minutes.
    
    • Note: If the reaction is too fast, lower enzyme concentration. The electron-deficient ring may increase substrate affinity (

      
      ) but decrease turnover (
      
      
      
      ) due to product inhibition.

Analytical Method Configuration

Two orthogonal methods are recommended to validate metabolic identity.

Method A: LC-MS/MS (Quantitative)

Use Negative Ion Mode (ESI-) for the keto acid and hydroxy acid; Positive Ion Mode (ESI+) for the amino acid product.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min)

95% B (1-6 min)

Hold (6-7 min)
Flow Rate 0.4 mL/min
Detection MRM Transitions (Example): • Keto Acid: [M-H]

253

209 (Decarboxylation)• Amino Acid: [M+H]

256

209 (Loss of formate/ammonia)
Method B: F-NMR (Qualitative/Structural)

Why this is superior: Biological matrices have zero fluorine background.[1] You can inject crude reaction mixtures (with 10%


) directly.
  • Instrument: 400 MHz or higher NMR.

  • Reference: Trifluoroacetic acid (TFA) as internal standard (-76.5 ppm).

  • Expected Shifts (approximate):

    • Substrate (Keto): Distinct multiplet patterns around -140 to -160 ppm.

    • Product (Amino Acid): Shifts will move upfield/downfield significantly due to the change in hybridization and electronics at the

      
      -carbon.
      
    • Gem-Diol (Hydrate): Look for a secondary set of peaks for the substrate if the buffer pH is neutral/acidic.

Data Analysis & Quality Control

  • Self-Validation: Run a "No Enzyme" control to quantify spontaneous degradation. Subtract this slope from the enzymatic rate.

  • Mass Balance: The sum of [Substrate] + [Amino Acid] + [Hydroxy Acid] + [Degradation Products] should equal the initial concentration. If not, look for insoluble precipitates or adsorption to plasticware (fluorinated compounds can be lipophilic).

  • Kinetic Modeling: Fit initial velocity (

    
    ) vs. [Substrate] to the Michaelis-Menten equation:
    
    
    
    
    • Note: If substrate inhibition is observed (common with fluorinated analogues), use the Haldane equation.

References

  • Transamination Mechanisms

    • Toney, M. D. (2005). Reaction specificity in pyridoxal phosphate enzymes. Archives of Biochemistry and Biophysics. Link

  • Fluorinated Amino Acid Analysis

    • Salomón-Ferrer, R., et al. (2023).[2][3] Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.[2][3][4] Journal of Fluorine Chemistry. Link

  • LC-MS of Phenylpyruvate Derivatives

    • Zivak Technologies. (n.d.). PKU Serum LC-MS/MS Analysis Kit User Manual. Link

  • Stability of

    
    -Keto Acids: 
    
    • BenchChem. (2025).[5][6] Handling and Storage of Chlorinated Alpha-Keto Acids (Application Note). Link

  • General Metabolism of Fluorinated Substrates

    • Murphy, C. D. (2014).[1] Fluorinated amino acids: Synthesis and activity. Journal of Fluorine Chemistry. Link

Sources

Application Notes and Protocols: The Strategic Use of 2-Oxo-3-(perfluorophenyl)propanoic Acid in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Perfluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2][3] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered acidity (pKa), provide medicinal chemists with a powerful tool to overcome common challenges in drug development, including poor bioavailability and rapid metabolic degradation.[3] The perfluorophenyl group, in particular, offers a unique combination of steric bulk, high lipophilicity, and profound electronic effects, making it an attractive moiety for inducing favorable interactions with biological targets and for serving as a metabolically stable bioisostere for other aromatic systems.

This technical guide focuses on the synthetic utility of a specialized building block, 2-oxo-3-(perfluorophenyl)propanoic acid . This α-keto acid combines the reactive versatility of the α-keto acid functionality with the advantageous properties of the perfluorophenyl group. The α-keto acid motif is a valuable precursor in the synthesis of a wide range of heterocyclic and acyclic structures, while the perfluorophenyl group can be leveraged to enhance the pharmacological profile of the final active pharmaceutical ingredient (API).[4]

This document provides a detailed exploration of the synthesis and potential applications of 2-oxo-3-(perfluorophenyl)propanoic acid, offering researchers and drug development professionals a comprehensive overview of its utility in constructing novel pharmaceutical agents. The protocols described herein are based on established chemical principles and are intended to serve as a practical guide for the strategic incorporation of this versatile building block into innovative drug discovery programs.

Physicochemical Properties and Synthesis of 2-Oxo-3-(perfluorophenyl)propanoic Acid

The unique properties of 2-oxo-3-(perfluorophenyl)propanoic acid are central to its utility in organic synthesis. The strong electron-withdrawing nature of the perfluorophenyl ring significantly influences the reactivity of the adjacent α-keto acid moiety.

PropertyValueSource
Molecular FormulaC9H3F5O3Inferred
Molecular Weight266.11 g/mol Inferred
AppearanceExpected to be a solidInferred
ReactivityThe α-keto acid functionality is susceptible to nucleophilic attack, reduction, and decarboxylation. The perfluorophenyl ring is generally inert to typical aromatic substitution reactions but can participate in nucleophilic aromatic substitution under specific conditions.[4]
Proposed Synthesis of 2-Oxo-3-(perfluorophenyl)propanoic Acid

A plausible and efficient synthesis of 2-oxo-3-(perfluorophenyl)propanoic acid can be envisioned through a Claisen-type condensation followed by hydrolysis and decarboxylation, a common strategy for preparing α-keto acids.[5]

A Pentafluorobenzaldehyde C Sodium ethoxide (NaOEt) in Ethanol A->C 1. B Diethyl oxalate B->C 2. D Intermediate: Diethyl 2-oxo-3-(perfluorophenyl)succinate C->D Claisen Condensation E Acidic Hydrolysis and Decarboxylation (e.g., aq. HCl, heat) D->E Hydrolysis & Decarboxylation F 2-Oxo-3-(perfluorophenyl)propanoic acid E->F Final Product A 2-Oxo-3-(perfluorophenyl)propanoic acid C Condensation Reaction (e.g., Ethanol, reflux) A->C 1. B 1,2-Diaminobenzene derivative B->C 2. D Intermediate: 3-(Perfluorophenylmethyl)quinoxalin-2(1H)-one C->D Cyclization E Functionalization (e.g., N-alkylation with R-X, base) D->E Further Modification F Final Product: N-substituted 3-(Perfluorophenylmethyl)quinoxalin-2(1H)-one Kinase Inhibitor Scaffold E->F Target Molecule

Caption: Workflow for the synthesis of a perfluorinated quinoxaline kinase inhibitor scaffold.

Detailed Experimental Protocol: Synthesis of a Perfluorinated Quinoxaline

Materials:

  • 2-Oxo-3-(perfluorophenyl)propanoic acid

  • 4-Chloro-1,2-diaminobenzene

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • Condensation and Cyclization: In a round-bottom flask, dissolve 2-oxo-3-(perfluorophenyl)propanoic acid (1.0 eq) and 4-chloro-1,2-diaminobenzene (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, 6-chloro-3-(perfluorophenylmethyl)quinoxalin-2(1H)-one, will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

  • Further Functionalization: The resulting quinoxalinone can be further functionalized, for example, by N-alkylation, to introduce additional diversity and modulate the compound's biological activity. [6]

Application 2: Asymmetric Synthesis of a Perfluorinated Anti-inflammatory Agent

Many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives. [4]The introduction of a perfluorophenyl group can block metabolic oxidation of the aromatic ring, potentially leading to a longer half-life and improved therapeutic index.

A 2-Oxo-3-(perfluorophenyl)propanoic acid B Asymmetric Hydrogenation (e.g., H2, Chiral Catalyst like Ru-BINAP) A->B Key Chiral Step C Intermediate: (R)- or (S)-2-Hydroxy-3-(perfluorophenyl)propanoic acid B->C Formation of Chiral Alcohol D Hydroxyl to Leaving Group Conversion (e.g., Mesylation or Tosylation) C->D Activation E Reduction (e.g., with a hydride source) D->E Reduction to Propanoic Acid F Final Product: Enantiopure 2-(Perfluorophenyl)propanoic Acid Analog E->F Target NSAID Analog

Sources

Application Note & Protocol for Assessing the Cytotoxicity of 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Impact of a Novel Fluorinated Compound

The increasing development and application of fluorinated organic compounds, such as 2-Oxo-3-(perfluorophenyl)propanoic acid, in various industrial and pharmaceutical sectors necessitates a thorough evaluation of their potential biological effects. Understanding the cytotoxicity of such novel chemical entities is a critical early step in drug discovery and chemical safety assessment. This document provides a comprehensive set of protocols for a multi-parametric assessment of the in vitro cytotoxicity of 2-Oxo-3-(perfluorophenyl)propanoic acid.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for experimental choices, ensuring a robust and reproducible assessment. We will explore key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). By employing a suite of assays, this protocol aims to deliver a holistic view of the potential cytotoxic effects of 2-Oxo-3-(perfluorophenyl)propanoic acid.

I. Foundational Considerations: Setting the Stage for Reliable Data

Before embarking on specific cytotoxicity assays, several preliminary steps are crucial to ensure the validity and interpretability of the results. The unique physicochemical properties of 2-Oxo-3-(perfluorophenyl)propanoic acid may require specific handling and preparation.

A. Cell Line Selection: Choosing the Right Biological Context

The choice of cell line is paramount and should be guided by the intended application or potential exposure routes of the compound.[1][2][3] A tiered approach is often recommended:

  • Initial Screening: A commonly used and well-characterized cell line, such as human embryonic kidney 293 (HEK293) cells or a human liver hepatocellular carcinoma cell line like HepG2, can be employed for initial toxicity screening. These lines are robust and have well-documented culture requirements.

  • Tissue-Specific Models: If the compound is intended for a specific therapeutic area, it is crucial to use cell lines derived from the target tissue (e.g., neuronal cells for neurotoxicity studies, cardiomyocytes for cardiotoxicity).[1] For oral administration routes, intestinal cell lines like Caco-2 are relevant.[1]

  • Normal vs. Cancerous Cell Lines: Testing on both a cancerous and a corresponding normal cell line can provide insights into potential selective toxicity.

B. Compound Solubilization and Vehicle Control

Due to its chemical structure, 2-Oxo-3-(perfluorophenyl)propanoic acid may have limited aqueous solubility.

  • Solvent Selection: The primary solvent of choice should be sterile, cell culture-grade dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO. For example, a 100 mM stock solution can be prepared and then serially diluted.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound used.

II. Experimental Workflow: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is often insufficient to capture the complexity of cytotoxic events. Therefore, we propose a workflow that integrates multiple assays to assess different cellular parameters.

Diagram: Overall Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture Cell Line Seeding & Culture Exposure Treatment of Cells with Compound (Dose-Response and Time-Course) Cell_Culture->Exposure Compound_Prep Preparation of 2-Oxo-3-(perfluorophenyl)propanoic acid (Stock and Working Solutions) Compound_Prep->Exposure MTT_Assay Metabolic Viability Assay (MTT) Exposure->MTT_Assay LDH_Assay Membrane Integrity Assay (LDH) Exposure->LDH_Assay Apoptosis_Assay Apoptosis/Necrosis Assay (Annexin V/PI Staining) Exposure->Apoptosis_Assay Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic Profile Data_Analysis->Conclusion

Caption: A streamlined workflow for assessing the cytotoxicity of the test compound.

III. Protocol 1: Assessment of Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]

A. Materials
  • Selected cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom sterile microplates

  • 2-Oxo-3-(perfluorophenyl)propanoic acid

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

B. Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of 2-Oxo-3-(perfluorophenyl)propanoic acid from the stock solution in serum-free medium. A typical concentration range to start with could be 0.1 µM to 1000 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the highest DMSO concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][8]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][7]

C. Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve (percentage of cell viability vs. compound concentration) using a suitable software package.

IV. Protocol 2: Evaluation of Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable marker for cytotoxicity.[9]

A. Materials
  • Cells treated as described in the MTT assay protocol

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar suppliers)

  • Multi-well spectrophotometer or luminometer, depending on the kit

B. Step-by-Step Protocol
  • Cell Treatment: Follow the same cell seeding and compound treatment steps as outlined in the MTT protocol (Section III.B, steps 1-3).

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.

  • Measurement: Measure the absorbance or luminescence according to the kit's instructions.

C. Data Analysis

The percentage of cytotoxicity is calculated based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a provided lysis buffer).

% Cytotoxicity = ((Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

V. Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay provides a more detailed understanding of the mode of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[10][11]

A. Materials
  • Treated and control cells (from 6-well plates or T25 flasks)

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

B. Step-by-Step Protocol
  • Cell Preparation:

    • Seed cells in 6-well plates and treat with various concentrations of 2-Oxo-3-(perfluorophenyl)propanoic acid for the desired time.

    • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

D. Data Interpretation

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Diagram: Cellular States in Annexin V/PI Staining

apoptosis_states Viable Viable Cell Annexin V- / PI- Early_Apoptosis Early Apoptosis Annexin V+ / PI- Viable->Early_Apoptosis Apoptotic Stimulus Necrosis Primary Necrosis Annexin V- / PI+ Viable->Necrosis Severe Insult Late_Apoptosis Late Apoptosis/Necrosis Annexin V+ / PI+ Early_Apoptosis->Late_Apoptosis Membrane Permeabilization

Caption: Differentiation of cell death mechanisms using Annexin V and PI staining.

VI. Further Mechanistic Insights: Optional Advanced Assays

To delve deeper into the mechanisms of cytotoxicity, the following assays can be considered:

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[12][13][14][15] Luminescent or fluorescent assays are commercially available for this purpose.[12][14]

  • Reactive Oxygen Species (ROS) Measurement: Some compounds induce cytotoxicity through the generation of reactive oxygen species, leading to oxidative stress.[16][17][18] Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[18]

VII. Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Example Data Summary for Cytotoxicity Assessment

AssayParameter Measured24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MTT Metabolic Activity[Insert Value][Insert Value][Insert Value]
LDH Membrane Integrity[Insert Value][Insert Value][Insert Value]

Table 2: Example Data for Apoptosis/Necrosis Analysis (at 48h)

Compound Conc. (µM)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Control) [Insert Value][Insert Value][Insert Value]
[IC₂₅] [Insert Value][Insert Value][Insert Value]
[IC₅₀] [Insert Value][Insert Value][Insert Value]
[IC₇₅] [Insert Value][Insert Value][Insert Value]

VIII. Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls are essential in every experiment:

  • Untreated Control: Cells cultured in medium alone to establish baseline viability and cell health.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial to rule out any cytotoxic effects of the solvent itself.

  • Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis induction, or Triton X-100 for maximum LDH release) should be included to validate the assay's performance.

IX. Conclusion

This comprehensive protocol provides a robust framework for assessing the in vitro cytotoxicity of 2-Oxo-3-(perfluorophenyl)propanoic acid. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and the mode of cell death, researchers can obtain a detailed and reliable profile of the compound's potential cellular toxicity. The inclusion of appropriate controls and careful data analysis will ensure the scientific integrity and reproducibility of the findings, which are critical for informed decision-making in drug development and chemical safety assessment.

X. References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Japanese Center for the Validation of Alternative Methods (JaCVAM). (2013, May 17). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

  • Karhu, T., et al. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 159-160. [Link]

  • Absin. (2025, July 10). Cellular reactive oxygen species (ROS) assay strategy. [Link]

  • Bio-protocol. (2013, April 20). Flow Cytometric Detection of Reactive Oxygen Species. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • PETA International Science Consortium Ltd. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Romano, D., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 8(1), 1037-1046. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2014, September 26). OECD Test Guideline 487. [Link]

  • ResearchGate. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • IntechOpen. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Romano, D., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega. [Link]

  • ResearchGate. (2022, December 14). (PDF) Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Semantic Scholar. (2021, May 19). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of. [Link]

  • Zhang, L., et al. (n.d.). Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line. Journal of Environmental & Analytical Toxicology. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-Oxo-3-(perfluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Building Blocks & Intermediates Ticket ID: #PFP-PYR-001 Subject: Optimization of 2-Oxo-3-(perfluorophenyl)propanoic acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

User Goal: Maximize yield and purity of 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid). Core Challenge: The electron-deficient nature of the pentafluorophenyl ring creates two specific failure modes:

  • Azlactone Instability: The intermediate azlactone is highly susceptible to nucleophilic attack, leading to ring-opening side reactions during formation.

  • Decarboxylation: The resulting

    
    -keto acid is electronically destabilized, making it prone to thermal and oxidative decarboxylation during the hydrolysis step.
    

The Solution: This guide replaces the standard "textbook" Erlenmeyer-Plöchl protocol with a Modified Two-Stage Hydrolysis workflow. We prioritize anhydrous conditions for the condensation and a controlled, low-temperature hydrolysis to preserve the carboxyl group.

Synthesis Workflow Visualization

The following diagram outlines the critical path and decision points. Note the specific divergence at the hydrolysis stage to avoid "tar" formation.

G cluster_0 Critical Control Point Start Pentafluorobenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (4-(Pentafluorobenzylidene)-2-methyl-5-oxazolone) Start->Azlactone Ac2O, NaOAc Reflux, Anhydrous OpenRing Acyl-Amino Acrylic Acid (Ring Opening) Azlactone->OpenRing 1% NaOH (aq) <60°C, Mild Hydrolysis Target Target: 2-Oxo-3-(perfluorophenyl) propanoic acid OpenRing->Target 3M HCl, Reflux (Controlled Time) Waste Side Product: Decarboxylated Species OpenRing->Waste Overheating (>100°C) or Oxidative Stress

Figure 1: Reaction pathway highlighting the critical risk of decarboxylation during the acid hydrolysis step.

Optimized Experimental Protocol

This protocol is designed for a 10-50 mmol scale.

Phase 1: Azlactone Formation (Condensation)

The goal is to drive the equilibrium forward while preventing moisture from hydrolyzing the anhydride.

  • Reagents:

    • Pentafluorobenzaldehyde (1.0 eq)

    • N-Acetylglycine (1.1 eq)

    • Anhydrous Sodium Acetate (0.8 eq) [CRITICAL: Must be fused/anhydrous]

    • Acetic Anhydride (3.0 eq)

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to 100–110°C (oil bath) for 2–4 hours. Do not exceed 120°C; pentafluorobenzaldehyde is volatile and thermally sensitive.

    • Monitoring: The reaction mixture will turn yellow/orange. Monitor by TLC (Silica, Hexane:EtOAc 3:1). The aldehyde spot should disappear.

    • Workup: Cool to room temperature. A yellow precipitate (Azlactone) often forms. If not, add a small amount of cold ethanol. Filter the solid, wash with cold water, then cold ethanol.

    • Validation: Check Melting Point. (Lit. val. for analogous azlactones is often >140°C).

Phase 2: Controlled Hydrolysis (The Yield-Maker)

Standard protocols use harsh reflux which destroys the fluorinated keto-acid. We use a stepwise approach.

  • Step A: Ring Opening (Alkaline):

    • Suspend the Azlactone in 1% NaOH (or Na2CO3) solution (approx. 10 mL per gram).

    • Heat gently to 60°C until the solid dissolves and the solution clears (approx. 1–2 hours). This forms the acyl-amino acrylic acid intermediate.

  • Step B: Keto-Acid Formation (Acidic):

    • Cool the solution to 0°C.

    • Acidify carefully with concentrated HCl to pH 1.

    • The Trick: Instead of refluxing the aqueous solution directly (which causes oiling/tars), extract the intermediate into Ethyl Acetate .

    • Add a hydrolysis catalyst (e.g., 2M HCl) to the organic layer or reflux the biphasic mixture gently for 1–2 hours.

    • Purification: Separate the organic layer. Extract the target acid into saturated NaHCO3 (leaving neutral impurities in organic layer). Wash the aqueous bicarbonate layer with ether. Finally, re-acidify the aqueous layer with HCl and extract with Ethyl Acetate. Dry (MgSO4) and concentrate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Phase 1 Wet ReagentsSodium acetate must be "fused" (melted with a Bunsen burner to remove water) immediately before use. Acetic anhydride must be fresh.
Dark "Tar" in Phase 2 Oxidative DecarboxylationThe pentafluorophenyl group facilitates decarboxylation. Reduce hydrolysis temperature. Perform hydrolysis under Nitrogen or Argon atmosphere.
Product "Oils Out" Keto-Enol TautomerismPhenylpyruvic acids often exist as oils due to tautomeric mixtures. Triturate the oil with Hexane/Dichloromethane (1:1) to induce crystallization.
Incomplete Reaction Low Aldehyde ReactivityPentafluorobenzaldehyde is electron-poor but sterically hindered. Increase N-acetylglycine to 1.2 eq and extend reflux time by 1 hour.

Frequently Asked Questions (FAQs)

Q: Can I use Hippuric Acid instead of N-Acetylglycine? A: Yes. Using Hippuric acid (N-benzoylglycine) yields the 2-phenyl-oxazolone intermediate. This intermediate is often more crystalline and stable than the methyl variant, potentially making purification easier. However, the final hydrolysis requires harsher conditions to remove the benzoyl group, which risks degrading your fluorinated product. Recommendation: Stick to N-acetylglycine for milder hydrolysis conditions.

Q: Why is my product turning pink/red upon storage? A: Phenylpyruvic acids are sensitive to air oxidation. The color indicates the formation of radical species or oxidative degradation products. Storage: Store the final acid under inert gas (Argon) at -20°C.

Q: Can I use microwave irradiation for the Azlactone step? A: Yes, and it is highly recommended. Microwave synthesis (e.g., 5 minutes at 100°C, solvent-free on Alumina support) often suppresses side reactions by reducing thermal exposure time.

References

  • Erlenmeyer-Plöchl Azlactone Synthesis: Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones." University College Dublin Research Repository. Link

  • Hydrolysis Kinetics: Buckles, R. E., et al. (1950). "The Synthesis of Some α-Amino Acids." Organic Syntheses, 30, 1. (Foundational text on azlactone hydrolysis). Link

  • Pentafluorophenyl Chemistry: Filler, R. (1965). "Pentafluorophenylalanine." Journal of Organic Chemistry. (Describes the stability challenges of perfluorinated amino acid precursors). Link

  • Decarboxylation Mechanisms: Dunn, J. L., et al. (2002). "Kinetics of Decarboxylation of Pyruvic Acid." Journal of Physical Chemistry A. (Mechanistic insight into alpha-keto acid stability). Link

Technical Support Center: Overcoming Solubility Challenges with 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-Oxo-3-(perfluorophenyl)propanoic acid. This molecule is a valuable tool in various research applications; however, its unique structure presents a significant, though surmountable, experimental hurdle: poor aqueous solubility. The presence of the highly hydrophobic and lipophobic perfluorophenyl group is the primary contributor to this issue.[1][2]

This guide is designed to provide you, the researcher, with a clear understanding of the underlying chemical principles and to offer practical, step-by-step strategies to achieve successful solubilization in your aqueous buffer systems. By following these recommendations, you can ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 2-Oxo-3-(perfluorophenyl)propanoic acid.

Q1: Why won't my 2-Oxo-3-(perfluorophenyl)propanoic acid dissolve in my neutral (pH 7.4) buffer?

Answer: The insolubility arises from two key features of the molecule's structure:

  • The Perfluorophenyl Group: This ring structure, where hydrogen atoms are replaced by fluorine, is intensely hydrophobic (water-repelling). This is the dominant feature of the molecule, causing it to resist dissolving in water-based solutions.

  • The Carboxylic Acid Group: This part of the molecule (the propanoic acid) is ionizable. Its solubility is highly dependent on the pH of the solution.[3][4][5][6] At neutral or acidic pH, the carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is significantly less soluble than its deprotonated, anionic salt form (-COO⁻), which is created at a more basic (higher) pH.

At pH 7.4, the hydrophobic nature of the perfluorophenyl ring dominates, and the carboxylic acid group is not sufficiently ionized to overcome this, leading to poor solubility.

Q2: What is the pKa of this compound, and why is it important?

Answer: The exact experimental pKa of 2-Oxo-3-(perfluorophenyl)propanoic acid is not widely published. However, we can make a strong, evidence-based inference. The perfluorophenyl group is highly electron-withdrawing, which stabilizes the anionic carboxylate (-COO⁻) conjugate base. This effect dramatically increases the acidity of the carboxylic acid group. For comparison, similar perfluorinated carboxylic acids have pKa values near 0.[7][8][9]

The pKa is critical because it is the pH at which the compound is 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) form. To ensure maximum solubility, the pH of the solution should be significantly above the pKa. A general rule of thumb is to work at a pH at least 2 units above the pKa. Given the inferred low pKa, even a slightly acidic or neutral pH will not be optimal for dissolution.

Q3: What is the best first-pass strategy for solubilizing the compound for a biological assay?

Answer: The most common and recommended starting method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.[10][11]

  • Rationale: DMSO is an excellent solvent capable of dissolving a wide range of hydrophobic compounds.[12] This method allows you to prepare a high-concentration stock (e.g., 10-100 mM), which can then be diluted to the final working concentration.

  • Crucial Caveat: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% , as higher concentrations can be toxic to cells or interfere with enzyme activity.[10][13] Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.

Q4: I tried the DMSO stock method, but my compound precipitated when I added it to my buffer. What's happening?

Answer: This is a classic sign of the compound's solubility limit being exceeded in the final aqueous environment. When the DMSO stock is added to the buffer, the solvent environment changes dramatically from mostly organic to almost entirely aqueous. The compound "crashes out" of the solution.

To fix this, you have several options:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in that specific buffer. Try a lower final concentration.

  • Adjust Buffer pH: Increase the pH of your final aqueous buffer before adding the compound stock. This will ensure the compound is rapidly converted to its more soluble salt form upon dilution.

  • Increase Co-solvent Percentage: You can try slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%). However, be mindful of the potential for solvent-induced artifacts in your assay.[13]

Troubleshooting Workflow & Detailed Protocols

When initial attempts fail, a more systematic approach is required. This section provides a logical workflow and detailed experimental protocols to guide you.

Troubleshooting Decision Workflow

This diagram outlines the decision-making process for achieving solubility.

G start Goal: Solubilize Compound in Aqueous Buffer strategy Choose Initial Strategy start->strategy stock_method Method A: Organic Stock Solution strategy->stock_method Recommended Start direct_method Method B: Aqueous pH Adjustment strategy->direct_method DMSO-Free Req. prep_stock Prepare 10-100 mM Stock in 100% DMSO (See Protocol 1) stock_method->prep_stock prep_salt Prepare Aqueous Stock via pH Adjustment (See Protocol 2) direct_method->prep_salt dilute Dilute stock into final aqueous buffer prep_stock->dilute check1 Observe for Precipitation dilute->check1 success1 Success! Proceed with Experiment (Keep DMSO <0.5%) check1->success1 Clear Solution precip Precipitation Occurs check1->precip Turbidity troubleshoot1 Troubleshoot: 1. Lower final concentration 2. Increase buffer pH 3. Increase final DMSO % precip->troubleshoot1 troubleshoot1->dilute dilute2 Dilute aqueous stock into final buffer prep_salt->dilute2 check2 Check Final pH & Observe for Precipitation dilute2->check2 success2 Success! Proceed with Experiment check2->success2 Clear & pH Stable precip2 Precipitation or pH Shift check2->precip2 Issue Found troubleshoot2 Troubleshoot: 1. Ensure final buffer pH > pKa 2. Check buffer capacity precip2->troubleshoot2 troubleshoot2->dilute2 G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Insoluble R-COOH (Protonated Form) Dominates POORLY SOLUBLE Soluble R-COO⁻ + H⁺ (Deprotonated Salt Form) Dominates HIGHLY SOLUBLE Insoluble->Soluble Add Base (e.g., NaOH) (Increase pH) Soluble->Insoluble Add Acid (e.g., HCl) (Decrease pH)

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

References

  • Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Fiveable. (2025). pH and Solubility. AP Chem Study Guide. [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Savjani, K., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Sahoo, R.N. Solubility Enhancement Technique. CUTM Courseware. [Link]

  • askIITians. (2025). How does pH affect solubility? askiitians.com. [Link]

  • StudySmarter. (2024). pH and Solubility. AP Chemistry Study Guide. [Link]

  • UWorld. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Tonder, J. E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? [Link]

  • Stjepanovic, G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Molecular Structure: THEOCHEM. [Link]

  • Vasiliou, A., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]

  • Burns, D. C., et al. (2008). Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. Environmental Science & Technology. [Link]

  • PLOS One. (2011). pKa of perfluorooctanoic acid. [Link]

Sources

Technical Support Center: Troubleshooting 2-Oxo-3-(perfluorophenyl)propanoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-PFP-2OXO-001 Assigned Specialist: Senior Application Scientist Last Updated: March 8, 2026

Executive Summary: The "Triple Threat" Analyte

Analyzing 2-Oxo-3-(perfluorophenyl)propanoic acid presents a unique "triple threat" to chromatographic peak shape. Unlike standard small molecules, this analyte suffers from three distinct physicochemical mechanisms that simultaneously degrade peak symmetry:

  • Metal Chelation: The

    
    -keto acid moiety (2-oxo group adjacent to carboxyl) is a potent bidentate ligand that chelates trace iron and nickel ions leached from stainless steel hardware.
    
  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can occur on the same timescale as the separation, leading to peak broadening or splitting (the "saddle" effect).

  • Fluorine-Induced Hydrophobicity: The perfluorophenyl ring creates a "fluorous" character, often leading to poor wettability or secondary interactions on standard C18 phases.

This guide moves beyond basic "check your fittings" advice to address these specific molecular behaviors.

Diagnostic Matrix: Identify Your Issue

Compare your chromatogram symptoms to this table to isolate the root cause.

SymptomVisual CharacteristicProbable Root CausePrimary Fix
Severe Tailing (T > 2.0) Asymmetric "shark fin" shape; tail drags on for minutes.Metal Chelation (Interaction with frit/column walls).[1]System Passivation / PEEK hardware.[2]
Peak Splitting / Shoulder Peak looks like a saddle or has a distinct shoulder, but resolution is poor.Keto-Enol Tautomerism (Interconversion during run).[3][4]Lower Temperature / Adjust pH.
Broad/Fat Peak Symmetrical but excessively wide (low N).Dewetting / Solubility (Perfluoro group hydrophobicity).Increase organic modifier / Use PFP column.
Fronting Leading edge is dragged out.Solubility Mismatch or Ionization .Dissolve sample in mobile phase; Check pH < pKa.

Deep Dive: Troubleshooting Protocols

Protocol A: Eliminating Metal Chelation (The #1 Suspect)

The


-keto acid motif binds to Fe(III) sites on stainless steel frits and column walls. This is the most common cause of tailing for this specific molecule.

The Fix: System Passivation & Chelation Suppression

  • Mobile Phase Additive:

    • Add 5–10 µM EDTA (disodium salt) or 5 µM Medronic Acid to your aqueous mobile phase.

    • Why: These chelators have a higher affinity for iron than your analyte, effectively "masking" the metal sites.

  • Hardware Swap:

    • Replace stainless steel inlet frits with PEEK or Titanium frits.

    • Use PEEK-lined tubing for the flow path between the injector and the detector.

  • Acid Wash (Passivation) Procedure:

    • Warning: Remove your column before this step.

    • Flush system with 30% Phosphoric Acid at 1 mL/min for 60 minutes.

    • Flush with HPLC-grade water for 30 minutes.

    • Mechanism:[3] This strips accessible iron ions and reforms the protective chromium oxide layer on the steel.

Protocol B: Controlling Tautomerism

2-oxo acids exist in equilibrium. If the interconversion rate (


) is similar to the mass transfer rate in the column, the peak will split or broaden.

The Fix: Freeze the Equilibrium

  • Temperature Control:

    • Lower the column temperature to 10°C - 15°C.

    • Why: Reducing thermal energy slows the tautomerization rate (

      
      ), effectively "freezing" the molecule in one state (usually the keto form) during the run.
      
  • pH Adjustment:

    • Ensure Mobile Phase A is highly acidic (pH < 2.5 ).

    • Why: Acid catalysis can sometimes accelerate the equilibrium to be faster than the separation (resulting in a single sharp average peak), OR stabilize the keto form via hydrogen bonding. For perfluorinated acids, low pH is also required to keep the carboxyl group protonated (pKa ~2.8 due to electron-withdrawing fluorine).

Protocol C: Column Selection Strategy

Standard C18 columns often fail because the perfluorophenyl ring is "fluorous" (lipophobic and hydrophobic).

The Fix: Match the Phase

  • Primary Recommendation: Pentafluorophenyl (PFP) Phase

    • Mechanism:[3] "Fluorous-Fluorous" interaction. The PFP stationary phase interacts specifically with the perfluorophenyl ring of your analyte via

      
      -
      
      
      
      stacking and fluorine-fluorine interactions.
    • Benefit: Provides orthogonal selectivity and often sharper peaks than C18 for halogenated aromatics.

  • Secondary Recommendation: Polar-Embedded C18

    • If you must use C18, use a polar-embedded group (e.g., amide or carbamate). This shields the silica surface silanols from the acidic analyte.

Visualizing the Troubleshooting Logic

The following decision tree guides you through the logical deduction process for this specific analyte.

TroubleshootingLogic Start START: Peak Tailing Observed CheckChelation Step 1: Is Tailing Factor > 2.0? Start->CheckChelation CheckSplit Step 2: Is Peak Split/Broad? CheckChelation->CheckSplit No (Moderate) ChelationYes Suspect: Metal Chelation (Alpha-Keto Interaction) CheckChelation->ChelationYes Yes (Severe) SplitYes Suspect: Keto-Enol Tautomerism CheckSplit->SplitYes Yes ColumnCheck Step 3: Is Retention Stable? CheckSplit->ColumnCheck No ActionChelation Action: 1. Add 5µM EDTA to MP 2. Passivate System 3. Switch to PEEK frits ChelationYes->ActionChelation ActionSplit Action: 1. Lower Temp to 15°C 2. Drop pH to < 2.5 SplitYes->ActionSplit SuspectFluorous Suspect: Fluorous Mismatch ColumnCheck->SuspectFluorous Drifting/Poor Shape ActionColumn Action: Switch to PFP (Pentafluorophenyl) Column SuspectFluorous->ActionColumn

Figure 1: Decision tree for isolating peak tailing mechanisms specific to 2-oxo-3-(perfluorophenyl)propanoic acid.

Frequently Asked Questions (FAQ)

Q: Can I use 0.1% Formic Acid for this separation? A: Likely not strong enough. The perfluorophenyl group is electron-withdrawing, which lowers the pKa of the propanoic acid tail (likely to ~2.5–2.8). Formic acid (pH ~2.7) puts you right at the pKa, leading to mixed ionization states and peak splitting. Use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to ensure full protonation.

Q: Why does my peak tailing get worse over time? A: This is a classic signature of metal accumulation . As you run more injections, the acidic mobile phase strips more iron from the steel, which accumulates on the head of the column. Perform the passivation protocol (Protocol A) and install a PEEK guard column.

Q: Is the perfluorophenyl group sensitive to light? A: While generally stable, alpha-keto acids can be susceptible to decarboxylation under intense UV light or oxidative conditions. Ensure your autosampler is temperature-controlled (dark/cooled) to prevent degradation products from appearing as "ghost" peaks or shoulders.

References

  • McCalley, D. V. (2010). Analysis of the acidic and basic compounds by HPLC: The effect of metal contamination.[5] Journal of Chromatography A.

  • Dolan, J. W. (2002). Passivation of Stainless Steel HPLC Systems.[6][7] LCGC North America.[8]

  • Wong, M., et al. (2018). Tautomerism in Chromatography: Impact on Peak Shape. Journal of Separation Science.

  • Bell, D. S. (2015). Fluorinated Stationary Phases: Selectivity and Mechanisms. LCGC North America.[8]

Sources

optimizing reaction conditions for 2-Oxo-3-(perfluorophenyl)propanoic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-PPA-F5-OPT Status: Active Subject: Optimization of Reaction Conditions for HPLC/MS Analysis Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide addresses the derivatization of 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid). This molecule presents a unique dual challenge:

  • 
    -Keto Acid Instability:  Like all 
    
    
    
    -keto acids, it is prone to oxidative decarboxylation.
  • Perfluoro-Electronic Effects: The strongly electron-withdrawing pentafluorophenyl (

    
    ) ring significantly increases the electrophilicity of the 
    
    
    
    -carbonyl, accelerating derivatization but also increasing susceptibility to hydration and alkaline degradation.

This support page details two validated protocols: Quinoxaline Formation (Fluorescence/MS) and Hydrazone Formation (UV-Vis), optimized to mitigate these specific stability risks.

Module 1: High-Sensitivity Fluorescence Protocol (Quinoxaline Method)

Target Application: Trace analysis in biological matrices (plasma, urine, cell culture). Mechanism: Condensation with 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD).

The Chemistry

The


 group makes the ketone highly reactive. Unlike standard phenylpyruvic acid, this analog requires lower temperatures to prevent thermal degradation during the acid-catalyzed condensation.
Optimized Workflow

Reagents:

  • Derivatization Reagent: 5 mM DMB (or OPD) in 10 mM HCl. (Prepare fresh; light sensitive).

  • Reducing Agent: 1.0 M 2-Mercaptoethanol (prevents oxidation of the diamine).

  • Stop Solution: 0.5 M Tris-borate buffer (pH 9.0) or immediate cooling.

Protocol:

  • Sample Prep: Dissolve sample in 50:50 Methanol:Water. Note: The perfluorinated ring increases lipophilicity; pure aqueous buffers may cause precipitation.

  • Reaction Mix: Combine 100

    
    L Sample + 100 
    
    
    
    L DMB Reagent + 50
    
    
    L 2-Mercaptoethanol.
  • Incubation: Heat at 40°C for 40 minutes .

    • Critical Control Point: Do not exceed 60°C. The electron-deficient ring accelerates decarboxylation at higher temperatures compared to non-fluorinated analogs.

  • Quench: Cool to 4°C immediately. Inject into HPLC.

Data Output & Expectations
ParameterStandard Phenylpyruvic Acid2-Oxo-3-(perfluorophenyl)propanoic Acid
Optimum pH 1.0 - 2.01.5 - 2.5 (Slightly less acidic preferred to avoid hydrolysis)
Reaction Temp 60°C - 80°C35°C - 45°C (Higher reactivity, lower stability)
Detection (

)
350/440 nm (OPD)350/440 nm (Shift possible due to F-ring; scan spectrum first)
Elution Order (C18) Elutes EarlierElutes Later (Significant retention increase due to

hydrophobicity)

Module 2: Robust UV-Vis Protocol (DNPH Method)

Target Application: Purity checks, synthetic monitoring, high-concentration samples. Mechanism: Formation of 2,4-dinitrophenylhydrazone.

Protocol:

  • Reagent: 2 mM 2,4-Dinitrophenylhydrazine (DNPH) in 1M HCl.

  • Reaction: Mix Sample (in MeOH) 1:1 with DNPH reagent.

  • Conditions: Incubate at 25°C (Room Temp) for 20 mins .

    • Why? The highly electrophilic ketone reacts rapidly with hydrazine nucleophiles. Heating is unnecessary and risky.

  • Analysis: Detect at 360-380 nm .

Module 3: Troubleshooting & Diagnostics

Interactive Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Multiple Peaks (HPLC) Isomerization: The hydrazone/quinoxaline can exist in syn/anti forms.Add a Lewis acid (e.g.,

) or increase column temp to 40°C to coalesce peaks (if stability permits).
Low Yield / High Noise Decarboxylation: The sample degraded to (perfluorophenyl)acetaldehyde.Reduce reaction temperature. Ensure pH is not > 4.0 during reaction.
Precipitation Solubility: The

group is "fluorous" and hydrophobic.
Increase organic modifier (Methanol or Acetonitrile) to >40% in the reaction mixture.
Peak Tailing Silanol Interaction: Basic quinoxaline nitrogen interacting with column.Use an end-capped C18 column. Add 0.1% TFA or Formic Acid to the mobile phase.[1]
Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways for successful derivatization.

DerivatizationLogic Start Start: 2-Oxo-3-(perfluorophenyl) propanoic acid Goal Goal? Start->Goal Fluorescence High Sensitivity (Biological Matrix) Goal->Fluorescence Trace (<1 µM) UV High Concentration (Synthesis/Purity) Goal->UV Bulk (>10 µM) OPD_Rxn Reaction: OPD/DMB Acidic pH (1-2) Fluorescence->OPD_Rxn DNPH_Rxn Reaction: DNPH 1M HCl UV->DNPH_Rxn Critical_Temp CRITICAL: Temp < 45°C (Prevent Decarboxylation) OPD_Rxn->Critical_Temp Critical_Solv CRITICAL: >40% MeOH (Solubilize C6F5) DNPH_Rxn->Critical_Solv Quinoxaline Product: Quinoxaline (Fluorescent) Critical_Temp->Quinoxaline Hydrazone Product: Hydrazone (UV-Vis) Critical_Solv->Hydrazone

Caption: Decision tree for selecting derivatization pathway based on sensitivity needs and stability constraints.

Module 4: Stability & Storage FAQs

Q: Can I store the stock solution in water? A: No. The electron-withdrawing perfluorophenyl group makes the


-carbonyl highly susceptible to hydration (forming the gem-diol) and subsequent degradation. Store stock solutions in anhydrous methanol or acetonitrile  at -20°C.

Q: Why does my standard curve degrade overnight? A:


-Keto acids are sensitive to oxidative decarboxylation, catalyzed by light and trace transition metals.
  • Fix: Add 1 mM EDTA to your buffers to chelate metals. Store samples in amber vials.

Q: How does the Perfluoro group affect pKa? A: It significantly lowers the pKa of the enol form. While typical phenylpyruvic acid has a pKa ~3.5 (COOH), the perfluoro analog is more acidic. Ensure your HPLC mobile phase is buffered to pH < 2.5 to keep the carboxylic acid protonated for better retention and peak shape.

References

  • Nakahara, T., et al. (1990).[2] "Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection." Analytical Biochemistry.

  • Hockenhull, D. J., & Floodgate, G. D. (1952). "o-Phenylenediamine and 1:2-diamino-4-nitrobenzene as reagents for a-keto acids." Biochemical Journal.

  • Hirata, T., et al. (1981).[2] "Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.

  • Sigma-Aldrich/Merck. "Product Specification: 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride." (General reagent properties for DMB derivatization).

Sources

Technical Support Center: Stability & Storage of 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2024-PFPA-01 Subject: Prevention of Degradation & Storage Protocols Compound: 2-Oxo-3-(perfluorophenyl)propanoic acid (CAS: 120658-71-1) Synonyms: Pentafluorophenylpyruvic acid; 3-(Pentafluorophenyl)-2-oxopropionic acid

Introduction: The Stability Paradox

You are likely working with 2-Oxo-3-(perfluorophenyl)propanoic acid as a precursor for fluorinated amino acids or as a specialized bioconjugation handle.

The Core Challenge: This molecule faces a "stability paradox." The very feature that makes it valuable—the electron-withdrawing perfluorophenyl (


) group—destabilizes the 

-keto moiety. The

ring exerts a powerful inductive effect (

), making the carbonyl carbon highly electrophilic.[1] This makes the compound significantly more susceptible to nucleophilic attack (by water) and oxidative decarboxylation compared to standard phenylpyruvic acid.

This guide provides a self-validating storage protocol to prevent the three primary failure modes: Hydration , Decarboxylation , and Enolization .[1]

Module 1: Critical Degradation Pathways

Understanding why the molecule degrades allows you to diagnose issues effectively.

The Hydration Trap (Reversible)

Unlike standard ketones, fluorinated


-keto acids exist in a delicate equilibrium with their gem-diol (hydrate)  form. Atmospheric moisture attacks the electron-deficient ketone to form a stable hydrate.
  • Impact: The material appears "wet" or sticky; melting point depression occurs; NMR shows "impurity" peaks (see Troubleshooting).

  • Mechanism:

    
    
    
Oxidative Decarboxylation (Irreversible)

The


-keto acid motif is prone to losing 

in the presence of oxygen or peroxides (often found in ether solvents). The perfluorinated ring stabilizes the transition state, accelerating this process.
  • Impact: Irreversible loss of the active pharmacophore. Formation of (Perfluorophenyl)acetic acid.

  • Mechanism: Oxidative cleavage of the C1-C2 bond.

Enolization & Polymerization

The acidic protons at the C3 position (benzylic) are highly acidic due to the flanking carbonyl and the electron-poor


 ring.
  • Impact: Racemization (if chiral centers are generated downstream) and aldol-like self-condensation (browning/yellowing).

Module 2: Master Storage Protocol (SOP)

Directive: Treat this compound as a hygroscopic, air-sensitive electrophile .

Step-by-Step Storage Workflow
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) Slows thermal decarboxylation kinetics (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces

(prevents oxidation) and moisture (prevents hydration).[1] Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass Vials Prevents photo-initiated radical decarboxylation.
Seal Parafilm over Cap Secondary barrier against moisture ingress in freezers.
Desiccant Required Store the vial inside a secondary jar containing

(Drierite) or Silica Gel.
Handling "Golden Rule"

Never open a cold vial directly in the lab atmosphere. Condensation will immediately form on the cold solid, driving the hydration equilibrium to the right. Protocol: Remove vial from freezer


 Place in desiccator 

Allow to warm to Room Temp (30 mins)

Open under inert gas flow.

Module 3: Visualization of Degradation Logic

The following diagram illustrates the decision tree for degradation. Use this to trace the root cause of impurities.

DegradationPathways cluster_0 Storage Risks Active Active Keto Form (Target Molecule) Hydrate Gem-Diol Hydrate (Reversible Impurity) Active->Hydrate + H2O (Moisture) Acetic (Perfluorophenyl)acetic acid (Irreversible Product) Active->Acetic + O2 / Peroxides (Oxidative Decarboxylation) Aldehyde Pentafluorobenzaldehyde (Thermal Product) Active->Aldehyde Heat (>50°C) (Thermal Decarboxylation) Hydrate->Active Dehydration (Vacuum/P2O5)

Caption: Degradation landscape of 2-Oxo-3-(perfluorophenyl)propanoic acid. Yellow path indicates reversible moisture damage; Red paths indicate irreversible chemical loss.

Module 4: Troubleshooting & FAQs

Q1: My NMR spectrum shows two sets of peaks. Is the compound impure?

Diagnosis: Likely Hydration Equilibrium , not necessarily chemical degradation.

  • Observation: In wet solvents (like DMSO-

    
     or non-dried 
    
    
    
    ), you may see a secondary set of peaks.[1] The ketone carbonyl carbon (
    
    
    190 ppm) will disappear or diminish, and a new peak (
    
    
    90-100 ppm) corresponding to the hydrate
    
    
    will appear.[1]
  • Validation Test: Run the NMR in anhydrous Acetonitrile-

    
     or add a molecular sieve to the NMR tube. If the "impurity" peaks decrease, it is the hydrate.
    
  • Action: If the compound is hydrated, dry it under high vacuum over

    
     for 24 hours.
    
Q2: The white powder has turned yellow/brown. Can I still use it?

Diagnosis: Enolization/Aldol Condensation .

  • Cause: Exposure to basic vapors or long-term storage at Room Temp. The color comes from conjugated polymers formed via aldol condensation.

  • Action: Purify immediately. Small amounts of color can be removed via recrystallization (typically from non-polar solvents like Hexane/Ethyl Acetate mixtures) or silica plug filtration. If the color is dark brown, the purity is likely compromised beyond recovery.

Q3: Solubility seems lower than reported. Why?

Diagnosis: Hydrate Formation .

  • Explanation: The gem-diol (hydrate) is significantly more polar than the keto-form. It may not dissolve well in non-polar organic solvents (e.g., Toluene, DCM) where the keto-form is soluble.[1]

  • Action: Attempt to dissolve in a more polar aprotic solvent (THF, Ethyl Acetate).[1]

Q4: Can I store this compound in solution?

Answer: No.

  • Reasoning:

    • In Alcohols (MeOH/EtOH): It will form hemiacetals rapidly.

    • In DMSO: DMSO is hygroscopic; water ingress will hydrate the ketone.

    • In Ethers (THF): Risk of peroxide formation leading to oxidative decarboxylation.

  • Protocol: Always store as a solid. Prepare solutions immediately before use.

References

  • BenchChem. (2025). Handling and Storage of Chlorinated Alpha-Keto Acids. Retrieved from (General mechanism for halogenated alpha-keto acids).[1]

  • Sloop, J. C., et al. (2014).[1][2] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. (Details on the hydration equilibrium of fluorinated ketones).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid. Retrieved from (Baseline storage data for fluorinated analogs).[1]

  • National Institute of Standards and Technology (NIST). (2023). Propanoic acid, 2-oxo- (Pyruvic Acid) Data. Retrieved from (Fundamental degradation pathways of alpha-keto acids).[1]

  • ResearchGate. (2015).[2] Degradation pathways of alpha-keto isocaproate. Retrieved from (Visual confirmation of oxidative vs. thermal decarboxylation routes).

Sources

analytical method interference for perfluorinated carboxylic acids in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Mission: This guide addresses the unique analytical challenges of quantifying Perfluorinated Carboxylic Acids (PFCAs)—such as PFOA, PFNA, and PFBA—in complex biological matrices (plasma, serum, urine). Unlike standard small molecule analysis, PFCA analysis fights a war on two fronts: ubiquitous background contamination and severe matrix interference .

Module 1: The "Ghost" Peak (System Contamination)

User Complaint: "I see PFOA peaks in my solvent blanks. I’ve changed solvents, but the peak persists."

Root Cause Analysis: PFCAs are ubiquitous in laboratory environments.[1][2][3] They exist in PTFE (Teflon) tubing, degassers, solvent lines, and even HPLC pump seals. As the mobile phase sits in the system, it leaches PFCAs.[1] When you run a gradient, this "system" contamination focuses at the head of the column and elutes, often co-eluting exactly with your sample analyte.

The Solution: The Delay Column (Isolator Column) You cannot eliminate system contamination entirely; you must temporally separate it from your sample.[3]

Protocol:

  • Install a Delay Column: Place a short, highly retentive column (e.g., C18, 30-50mm) between the mixer and the autosampler .

  • Mechanism:

    • System PFAS: Trapped by the delay column before the injection.[2] They elute later in the gradient because they must travel through two columns (Delay + Analytical).

    • Sample PFAS: Injected after the delay column. They travel only through the analytical column and elute earlier.

Visualizing the Delay Column Setup

DelayColumnSetup Solvent Mobile Phase (Source of Contam.) Pump LC Pump Solvent->Pump Mixer Mixer Pump->Mixer DelayCol DELAY COLUMN (Traps System PFAS) Mixer->DelayCol System PFAS Trapped Here Injector Autosampler (Sample Injection) DelayCol->Injector Delayed Elution AnalCol Analytical Column Injector->AnalCol Sample PFAS Enters Here MS MS/MS Detector AnalCol->MS

Figure 1: Schematic of a Delay Column installation. Note that the delay column is placed upstream of the sample injection point.[1][2][4]

Module 2: Biological Matrix Interferences

User Complaint: "My quantifier/qualifier ion ratios for PFBA and PFPeA are failing in serum samples, or I'm seeing signal suppression."

Root Cause Analysis:

  • Isobaric Interference (The "Imposter"):

    • PFBA (C4) & PFPeA (C5): Short-chain PFCAs suffer from interference by endogenous Saturated Oxo-Fatty Acids (SOFAs) and diprotic unsaturated fatty acids. For example, 3-oxo-dodecanoic acid can mimic the transition of PFBA (m/z 213 → 169) in biological tissues and fluids [1].[5]

    • PFOS/PFOA Context: While PFOA (m/z 413) is relatively clean, if you are running a panel including PFOS (m/z 499), be aware that the bile acid Taurodeoxycholate (TDCA) shares the m/z 499 → 80 transition.[5][6]

  • Ion Suppression:

    • Phospholipids (glycerophosphocholines) in plasma/serum co-elute with PFCAs, competing for charge in the ESI source and causing significant signal suppression.

Troubleshooting Guide:

IssueAnalyteSuspect InterferentResolution Strategy
False Positive PFBA (m/z 213)3-oxo-dodecanoic acidChromatography: Optimize gradient to separate early eluters.Confirmation: Use a secondary transition if possible (difficult for PFBA) or High-Res MS.
False Positive PFPeA (m/z 263)Unsaturated Fatty AcidsClean-up: WAX SPE removes neutral lipids better than protein crash.
Signal Drop All PFCAsPhospholipidsProtocol: Switch from Protein Precipitation (PPT) to WAX SPE or SLE (Supported Liquid Extraction).
Module 3: Adsorption (The Disappearing Analyte)

User Complaint: "My calibration curve is non-linear at the low end (1-10 ppt), or my QC recovery is low."

Root Cause Analysis: PFCAs are surfactants. They adhere to glass surfaces via hydrophobic interaction and to the air-liquid interface.

  • Glass: Positively charged sites on borosilicate glass attract the anionic carboxylate head, while the hydrophobic tail interacts with the surface.

  • PTFE/Teflon: Avoid for storage; it can be a source of contamination.[7]

Corrective Actions:

  • Labware: Replace all glass vials, pipettes, and reservoirs with Polypropylene (PP) or High-Density Polyethylene (HDPE) [2].

  • Solvents: Never store low-concentration standards in 100% water. Ensure at least 50% organic solvent (Methanol) is present to keep PFCAs solubilized and off the container walls [3].

Module 4: Gold-Standard Sample Preparation (WAX SPE)

For biological samples (Serum/Plasma), simple protein precipitation is often insufficient due to phospholipid suppression. The CDC and industry standard utilize Weak Anion Exchange (WAX) SPE.

Why WAX? PFCAs are anions (pK_a < 1). WAX sorbents use a mixed-mode mechanism:

  • Reversed-Phase: Retains the hydrophobic tail.

  • Ion-Exchange: Positively charged amine group retains the anionic PFCA head.

Step-by-Step Protocol (Adapted from CDC Methods [4]):

  • Sample Pre-treatment:

    • 100 µL Serum + 100 µL Formic Acid (0.1 M).

    • Purpose: Disrupts protein binding (PFCAs bind heavily to albumin).

  • Conditioning:

    • Wash cartridge with MeOH followed by 0.1 M Formic Acid.

  • Loading:

    • Load pre-treated sample.

    • Mechanism: PFCAs bind via ion exchange (at acidic pH, PFCAs are ionized, WAX amine is protonated).

  • Wash 1 (Buffer):

    • Sodium Acetate buffer (pH 4). Removes proteins/salts.

  • Wash 2 (Solvent):

    • MeOH or ACN wash.

    • Critical Step: This removes neutral lipids and hydrophobic interferences. PFCAs remain bound by ionic interaction.

  • Elution:

    • 0.5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Mechanism: High pH deprotonates the WAX amine, breaking the ionic bond and releasing the PFCA.

Visualizing the WAX SPE Logic

WAX_SPE_Workflow Step1 1. ACIDIFY SAMPLE (Disrupt Protein Binding) Step2 2. LOAD (Acidic pH) (PFCA binds to WAX+) Step1->Step2 Ion Exchange Active Step3 3. ORGANIC WASH (Removes Lipids/Neutrals) Step2->Step3 PFCA Retained Step4 4. BASIC ELUTION (High pH breaks Ionic Bond) Step3->Step4 Interferences Elute Result Clean Extract (Phospholipid Free) Step4->Result PFCA Elutes

Figure 2: Logic flow of Weak Anion Exchange (WAX) extraction for PFCAs.

References
  • Bangma, J. T., et al. (2022).[8] "Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples." Chemosphere.[8][9][10]

  • Lath, S., et al. (2019).[11] "Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes."[11][12] Environmental Science.[8]

  • US EPA. (2023). "Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples."

  • CDC. (2015). "Laboratory Procedure Manual: Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Serum." National Health and Nutrition Examination Survey (NHANES).

Sources

purification strategies for crude 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid).

As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate this highly reactive fluorinated building block. Standard purification techniques often fail because this molecule possesses a unique combination of structural vulnerabilities: a highly electron-withdrawing perfluorophenyl ring, an acidic α-methylene group, and an unstable α-keto acid moiety.

This guide is designed to bypass conventional trial-and-error by providing mechanistically grounded, self-validating protocols and targeted troubleshooting strategies.

Section 1: Mechanistic Understanding of Purification Failures

Before attempting to purify 2-Oxo-3-(perfluorophenyl)propanoic acid, you must understand why it degrades. The molecule is susceptible to three primary failure modes:

  • Thermal Decarboxylation: Phenylpyruvic acid derivatives are notoriously prone to decarbonylation and decarboxylation under mild conditions[1]. The highly electron-withdrawing perfluorophenyl group stabilizes the transition state for CO₂ loss, rapidly converting your target into pentafluorophenylacetic acid if exposed to heat.

  • Chromatographic Decomposition: Fluorinated ketones often decompose during standard normal-phase silica gel chromatography[2]. The acidic silanol groups on the silica surface promote enolization, leading to irreversible binding, streaking, and aldol-type condensations.

  • Hydrate/Hemiketal Formation: The electrophilic α-keto carbon readily reacts with water or alcohols to form gem-diols (hydrates) or hemiketals. This creates an equilibrium mixture that complicates both purification and analytical verification.

Degradation A 2-Oxo-3-(perfluorophenyl) propanoic acid B Hydrate (Gem-diol) (Reversible) A->B + H2O C Enol Tautomer (Reversible) A->C Tautomerization D Decarboxylation (-CO2) A->D Heat / Base E Aldol Condensation Products C->E Base / Conc.

Logical degradation pathways of 2-Oxo-3-(perfluorophenyl)propanoic acid.

Section 2: Quantitative Strategy Comparison

To select the appropriate method for your scale, consult the performance metrics below.

Purification StrategyTypical YieldPurity AchievedScalabilityKey AdvantagePrimary Limitation
Cold Acid-Base Extraction 75–85%90–95%High (>10g)Rapid, avoids silica degradationDoes not remove acidic byproducts
RP-HPLC (0.1% Formic Acid) 50–65%>99%Low (<1g)Exceptional resolutionLow throughput, requires lyophilization
Anhydrous Recrystallization 40–60%95–98%Medium (1–5g)Yields crystalline, stable solidHighly solvent-dependent, low recovery

Section 3: Validated Step-by-Step Methodologies

Protocol A: Temperature-Controlled Acid-Base Extraction

This is the most reliable method for bulk crude mixtures. It leverages the low pKa (~2.0) of the α-keto acid to separate it from neutral or weakly acidic impurities.

  • Step 1: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Step 2: Transfer to a separatory funnel and extract with ice-cold saturated aqueous NaHCO₃ (3 x 5 mL/g).

    • Causality: The weak base deprotonates the carboxylic acid, driving the target molecule into the aqueous phase as a sodium salt. The cold temperature prevents base-catalyzed aldol condensation.

  • Step 3: Wash the combined aqueous layers with cold diethyl ether (1 x 10 mL/g) to remove residual lipophilic non-acidic impurities. Discard the organic layers.

  • Step 4: Critical Step. Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly acidify to pH 1–2 using cold 1M HCl under vigorous stirring.

    • Causality: Rapid acidification protonates the carboxylate back to the free acid. The ice bath is mandatory because the neutralization reaction is exothermic, and localized heating will trigger immediate decarboxylation.

  • Step 5: Extract the turbid aqueous layer with EtOAc (3 x 10 mL/g).

  • Step 6: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The water bath on the rotary evaporator must not exceed 25°C.

  • Self-Validation Checkpoint: To confirm the system is working, spot both the organic and aqueous layers on a TLC plate prior to Step 4. The target α-keto acid will remain stuck at the baseline of the aqueous spot (as a salt), while impurities will migrate in the organic spot.

Workflow Crude Crude Mixture (in Organic Solvent) Ext1 Cold NaHCO3 Extraction (pH 7-8) Crude->Ext1 Org1 Organic Layer (Discard Impurities) Ext1->Org1 Phase Separation Aq1 Aqueous Layer (Sodium Salt of Target) Ext1->Aq1 Phase Separation Acidify Acidification with cold 1M HCl (to pH 1-2) Aq1->Acidify Ext2 Extraction with EtOAc Acidify->Ext2 Org2 Organic Layer (Target Acid) Ext2->Org2 Dry Dry over Na2SO4 & Concentrate (T < 25°C) Org2->Dry Pure Purified Target Compound Dry->Pure

Step-by-step acid-base extraction workflow for purification.

Protocol B: Reverse-Phase HPLC (RP-HPLC)

For analytical purity or late-stage drug development, reverse-phase HPLC is the gold standard for delicate α-keto acids[3].

  • Step 1: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water. Do not use methanol or ethanol , as they will form hemiketals with the α-keto group.

  • Step 2: Inject onto a preparative C18 column.

  • Step 3: Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid, ensuring the molecule stays in its neutral, lipophilic state. This prevents peak tailing and chromatographic streaking[3].

  • Step 4: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to dryness. Do not attempt to rotary evaporate the water/acetonitrile mixture, as the prolonged heat required will destroy the product.

  • Self-Validation Checkpoint: Monitor the UV absorbance at two wavelengths (e.g., 210 nm for the carboxylate backbone and 254 nm for the perfluorophenyl ring). A consistent ratio between these two wavelengths across the eluting peak validates that the peak is a single, homogeneous species rather than co-eluting impurities.

Section 4: Troubleshooting & FAQs

Q: My product decomposed into a new compound with a mass of [M-44]. What happened? A: You have experienced thermal decarboxylation. The loss of 44 Da corresponds to CO₂, yielding pentafluorophenylacetic acid. Ensure that your rotary evaporator water bath never exceeds 25°C, and avoid prolonged exposure to basic conditions.

Q: I attempted normal-phase silica gel flash chromatography, but my product streaked across all fractions and the recovery was <10%. Why? A: Fluorinated ketones and α-keto acids interact strongly with the silanol groups on standard silica gel. This promotes enolization and irreversible binding or decomposition[2]. Avoid normal-phase silica entirely. If chromatography is absolutely necessary, use RP-HPLC (Protocol B).

Q: My ¹H NMR and ¹³C NMR spectra show two distinct sets of peaks for the purified compound, but LC-MS shows a single mass. Is it impure? A: Not necessarily. α-Keto acids with highly electron-withdrawing groups rapidly form hydrates (gem-diols) in the presence of trace water. You are likely observing an equilibrium mixture of the keto form and the hydrate form. Solution: Dry your NMR solvent (e.g., DMSO-d₆ or CDCl₃) over activated 3Å molecular sieves and ensure your sample is rigorously lyophilized before analysis to shift the equilibrium back to the keto form.

Q: How should I store the purified 2-Oxo-3-(perfluorophenyl)propanoic acid? A: Store the compound at -20°C in a tightly sealed amber vial backfilled with argon. It must be kept strictly anhydrous to prevent hydrate formation and protected from light to prevent radical-mediated degradation of the carbon-fluorine bonds.

References

  • Title: Iron Porphyrin-mediated Production of Carbon Monoxide from Phenylpyruvic Acid: From Potential Therapeutic and Diagnostic Use to Physiological Implications Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing (SAPUB) URL: [Link]

  • Title: Analysis of intracellular α-keto acids by HPLC with fluorescence detection Source: The Royal Society of Chemistry URL: [Link]

Sources

Technical Support Center: Synthesis & Stabilization of 2-Oxo-3-(perfluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle with the synthesis of highly fluorinated


-keto acids.

The synthesis of 2-oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid) is notoriously difficult. The perfluorophenyl (


) ring is not an inert spectator; its extreme electron-withdrawing nature fundamentally alters the reactivity of the adjacent propanoic acid backbone. This turns standard synthetic protocols into minefields of decarboxylation, defluorination, and hydration side reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize these side reactions, ensuring high yields and structural integrity of your fluorinated targets.

Part 1: Troubleshooting Guides & FAQs

Q1: My 2-oxo-3-(perfluorophenyl)propanoic acid spontaneously degrades into a complex mixture with active bubbling during isolation. What is happening?

The Causality: You are observing spontaneous decarboxylation. The strongly electron-withdrawing pentafluorophenyl group drastically increases the electrophilicity of the


-keto carbon. This destabilizes the adjacent carboxylate intermediate, lowering the activation energy for the loss of 

to form pentafluorophenylacetaldehyde [1]. This degradation is violently accelerated by heat or slight deviations in pH during aqueous workup. The Solution: Never attempt to isolate the free

-keto acid unless strictly necessary. Instead, mask the

-keto group as a stable hydrate during storage, or preferentially synthesize the ethyl or tert-butyl ester derivative. If the free acid is required for an enzymatic assay, generate it in situ via mild enzymatic ester hydrolysis immediately prior to use.

Decarboxylation A 2-Oxo-3-(perfluorophenyl) propanoic acid B Spontaneous Decarboxylation (Heat / Acidic / Basic) A->B Side Reaction D Esterification (e.g., EtOH, H+) A->D Stabilization Workflow C Perfluorophenylacetaldehyde + CO2 B->C E Stable Ester Derivative (No Decarboxylation) D->E

Figure 1: Mechanistic divergence between spontaneous decarboxylation and stable esterification.

Q2: Mass spectrometry indicates my product is missing a fluorine atom (M-19 + Nucleophile mass). How do I prevent this?

The Causality: The


 ring is highly susceptible to Nucleophilic Aromatic Substitution (

), particularly at the para-position. If you are using standard basic conditions (e.g.,

,

, or primary/secondary amines) during a Claisen condensation or Erlenmeyer-Plöchl azlactone synthesis, these nucleophiles will attack the electron-deficient aromatic ring, displacing a fluoride ion via a Meisenheimer complex. The Solution: You must strictly exclude nucleophilic bases and protic solvents. Transition to sterically hindered, non-nucleophilic bases such as Lithium hexamethyldisilazide (LiHMDS) or Lithium diisopropylamide (LDA) in strictly anhydrous ethereal solvents (e.g., THF) at cryogenic temperatures (-78 °C).

SNAr_Pathway Start Perfluorophenyl Ring (Highly Electrophilic) Nuc Nucleophilic Attack (e.g., NaOEt, R2NH) Start->Nuc Unoptimized Conditions Safe Non-Nucleophilic Base (e.g., LiHMDS) Start->Safe Optimized Protocol Meisenheimer Meisenheimer Complex Intermediate Nuc->Meisenheimer Product para-Substituted Tetrafluorophenyl Byproduct Meisenheimer->Product Loss of F- Target Intact Perfluorophenyl Target Safe->Target

Figure 2: SNAr defluorination pathway versus sterically hindered non-nucleophilic base protection.

Q3: My NMR is missing the typical -keto carbonyl signal (~190-200 ppm). Did the reaction fail?

The Causality: Not necessarily. Highly fluorinated ketones and


-keto acids rapidly undergo hydration upon exposure to ambient moisture to form stable gem-diols (hydrates) [2]. The strong electron-withdrawing pull of the perfluorophenyl group stabilizes the 

hybridized hydrate over the

hybridized ketone. The Solution: Check the

NMR for a new quaternary carbon signal around 90-95 ppm, which is diagnostic of the gem-diol carbon. To revert to the free keto form for downstream coupling, perform rigorous azeotropic distillation with anhydrous toluene immediately before use.

Part 2: Quantitative Diagnostic Data

To optimize your synthetic route, compare the empirical outcomes of base selection and monitor the structural state of your product using the diagnostic tables below.

Table 1: Impact of Base Selection on Claisen Condensation Yields & Side Reactions | Reagent / Base | pKa (Conjugate Acid) | Nucleophilicity |


 Defluorination (%) | Decarboxylation (%) | Target Ester Yield (%) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| NaOH (aq)  | 15.7 | High | > 40% (para-OH) | > 50% | < 5% |
| NaOEt / EtOH  | 16.0 | High | 65% (para-OEt) | 15% | 10% |
| LDA / THF  | 36.0 | Low (Steric) | 5% (para-N(iPr)2) | < 5% | 75% |
| LiHMDS / THF  | 26.0 | Very Low | 0%  | < 2%  | > 90%  |

Table 2: NMR Diagnostic Shifts for 2-Oxo-3-(perfluorophenyl)propanoic Acid States | Chemical Species |


 Carbonyl Shift (ppm) | 

para-F Shift (ppm) | Physical State | | :--- | :--- | :--- | :--- | | Free Keto Acid | 192.5 (Singlet) | -162.0 (Triplet) | Hygroscopic Solid | | Hydrate (gem-diol) | 94.3 (Multiplet) | -163.5 (Triplet) | Stable Crystalline Solid | | Enol Tautomer | 145.2 (C=C-OH) | -161.8 (Triplet) | Solution Equilibrium | |

Byproduct
| 192.1 (Singlet) | Absent | Impure Oil |

Part 3: Self-Validating Experimental Protocol

To synthesize Ethyl 2-oxo-3-(pentafluorophenyl)propanoate without triggering decarboxylation or


 pathways, utilize this rigorously controlled Claisen condensation workflow. Every step includes an in-process analytical validation to ensure the system remains intact.

Workflow Step1 1. Substrate Prep Ethyl pentafluorophenylacetate Step2 2. Enolate Formation LiHMDS in THF, -78 °C Step1->Step2 Step3 3. Electrophilic Addition Diethyl oxalate, -78 °C Step2->Step3 Step4 4. Cryogenic Quench 1M HCl at -78 °C Step3->Step4 Step5 5. Isolation Avoid prolonged heating Step4->Step5

Figure 3: Self-validating cryogenic workflow for the synthesis of perfluorophenyl keto esters.

Step-by-Step Methodology:

Step 1: System Preparation & Anhydrous Control

  • Procedure: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Causality: Trace moisture causes premature quenching of LiHMDS and promotes hydrate formation, which stalls the condensation.

  • Validation: Perform a Karl Fischer titration on the solvent batch prior to use. Ensure

    
     < 10 ppm.
    

Step 2: Enolate Generation

  • Procedure: Cool the THF to -78 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF). Slowly add ethyl 2-(pentafluorophenyl)acetate (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes.

  • Causality: LiHMDS is chosen because the hexamethyldisilazide anion is highly sterically hindered, completely preventing

    
     at the electrophilic 
    
    
    
    ring while quantitatively deprotonating the acidic
    
    
    -protons.
  • Validation: Extract a 0.1 mL aliquot, quench into

    
    , and analyze via 
    
    
    
    NMR. You must observe >95% disappearance of the
    
    
    signal (due to deuterium incorporation), confirming complete enolate formation.

Step 3: Electrophilic Trapping

  • Procedure: Add diethyl oxalate (1.2 equiv) dropwise at -78 °C. Maintain stirring at -78 °C for 2 hours.

  • Causality: Diethyl oxalate must be added at cryogenic temperatures to prevent the highly reactive enolate from undergoing aldol self-condensation.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

    
     ~0.6) should be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ~0.4).

Step 4: Cryogenic Acidic Quench (Critical Step)

  • Procedure: Quench the reaction while still at -78 °C by adding 1M HCl (aqueous) until the pH reaches 2-3. Only after the pH is acidic should you allow the flask to warm to room temperature.

  • Causality: If the reaction is allowed to warm under basic conditions, the newly formed

    
    -keto ester will undergo rapid retro-Claisen cleavage or base-catalyzed decarboxylation [3]. Quenching at -78 °C freezes these degradation pathways.
    
  • Validation: Verify the aqueous phase pH is strictly between 2 and 3 using pH indicator strips before proceeding to phase separation.

Step 5: Isolation

  • Procedure: Extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
  • Causality: Thermal stress during rotary evaporation drives decarboxylation, even for the esterified derivative. Keeping the bath cool preserves the

    
    -keto ester intact.
    

Part 4: References

  • Forbes, B. J. R., & Gordon, G. A. (1994). Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase. Bioorganic Chemistry, 22(4), 365-379.[Link]

  • Grygorenko, O. O., et al. (2021). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry.[Link]

  • Katada, M., Kitahara, K., Iwasa, S., & Shibatomi, K. (2018). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Synlett, 29(18), 2408-2411.[Link]

enhancing the stability of 2-Oxo-3-(perfluorophenyl)propanoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Perfluorophenylpyruvic acid).

This guide addresses the compound's specific instability mechanisms—driven by the electron-withdrawing perfluorophenyl group—and provides actionable protocols for formulation, storage, and in vivo delivery.[1]

Topic: Enhancing Stability for In Vivo Applications Target Molecule: 2-Oxo-3-(perfluorophenyl)propanoic acid (CAS: 120658-71-1 / Analogues) Classification:


-Keto Acid / Fluorinated Phenylpyruvate Derivative

Core Stability Challenges

Before attempting in vivo studies, it is critical to understand why this molecule degrades.[1] The pentafluorophenyl ring (


) is a potent electron-withdrawing group (EWG). This creates a unique "push-pull" instability that differs from standard phenylpyruvate.
Instability MechanismChemical CauseConsequence
Rapid Enolization The

group acidifies the

-methylene protons (

drops significantly vs. non-fluorinated analog).
Rapid tautomerization to the enol form, leading to aldol-like polymerization and precipitation.
Oxidative Decarboxylation The

-keto group is highly susceptible to attack by reactive oxygen species (ROS) or trace metals.
Irreversible conversion to (perfluorophenyl)acetic acid and

.
Enzymatic Transamination Structural similarity to Phenylpyruvate makes it a substrate for transaminases (e.g., GOT/AST).[1]Rapid metabolic conversion to Perfluorophenylalanine (inactive metabolite).
Nucleophilic Attack The ketone carbonyl is highly electrophilic due to the adjacent EWG.Susceptible to hydration (gem-diol formation) or reaction with plasma amines.

Formulation & Storage (Pre-Clinical)[1]

Q: How should I prepare stock solutions to prevent degradation before injection?

A: Do not store this compound in neutral or basic aqueous buffers (PBS pH 7.4) for extended periods.[2] Base catalysis accelerates enolization and polymerization.

Recommended Formulation Protocol:

  • Solvent: Dissolve the solid acid in anhydrous ethanol or DMSO (freshly opened, dry) at high concentration (e.g., 50–100 mM). The enol form is generally more stable in organic solvents than in water.[3]

  • Aqueous Dilution (Just-in-Time): Dilute into aqueous buffer immediately prior to use (<15 mins).

  • Buffer Selection: Use a slightly acidic buffer (Sodium Citrate or Acetate, pH 5.0–5.5 ).[1]

    • Reasoning: Acidic pH suppresses the ionization of the methylene protons, slowing the rate of keto-enol tautomerization.

  • Additives:

    • EDTA (0.1 mM): Essential. Chelates trace metals (

      
      , 
      
      
      
      ) that catalyze oxidative decarboxylation.[1]
    • Ascorbic Acid (1 mM): Acts as a sacrificial antioxidant to protect the

      
      -keto group.
      
Q: Can I autoclave the solution?

A: No.


-Keto acids are heat-labile and will decarboxylate. Use 0.22 

m sterile filtration
(PVDF or PES membranes).

In Vivo Stability & Delivery Strategies

Q: The compound disappears from plasma within minutes. Is it clearing or degrading?

A: It is likely both, but metabolic conversion is the primary culprit.[1] The compound is likely being consumed by Lactate Dehydrogenase (LDH) or Transaminases.

Troubleshooting Workflow:

Strategy A: Chemical Inhibition (Metabolic Blockade)

If the compound is being converted to perfluorophenyllactate (by LDH) or perfluorophenylalanine (by Transaminases), you can co-administer inhibitors, though this alters physiology.[1]

  • Alternative: Use a high-dose bolus to saturate these enzymes, rather than a slow infusion.

Strategy B: Encapsulation (The "Stealth" Approach)

Protect the reactive


-keto moiety from plasma enzymes using liposomal delivery.

Protocol: Acid-Stable Liposome Formulation

  • Lipids: DSPC : Cholesterol : PEG2000-DSPE (Molar ratio 55:40:5).

  • Hydration: Hydrate the lipid film with the drug dissolved in Citrate Buffer (pH 5.0) .

  • Sizing: Extrude to 100 nm.

  • Mechanism: The internal acidic pH stabilizes the keto form, while the lipid bilayer prevents access by plasma transaminases.

Strategy C: Derivatization (Prodrug)

Consider if chemical modification is an option.[1]

  • Ethyl Ester: The ethyl ester of 2-oxo-3-(perfluorophenyl)propanoic acid is significantly more stable. It acts as a prodrug, hydrolyzed by plasma esterases to release the active acid.[1]

Analytical Verification (QC)

Q: My LC-MS peaks are splitting or disappearing. How do I measure concentration accurately?

A: Direct analysis of


-keto acids is notoriously difficult due to on-column degradation and tautomer separation. You must  derivatize the ketone.

Standard Operating Procedure: OPD Derivatization This reaction traps the


-keto acid as a stable quinoxalinone derivative, preventing further degradation during analysis.[1]
  • Reagent: Prepare 20 mM o-Phenylenediamine (OPD) in 1M HCl.

  • Reaction: Mix 50

    
    L Plasma/Sample + 50 
    
    
    
    L OPD reagent.
  • Incubation: Heat at 60°C for 20 minutes (or 37°C for 2 hours).

  • Analysis: Analyze the resulting Quinoxalinone adduct by HPLC/LC-MS.

    • Benefit: This adduct is stable, UV-active (fluorescent), and ionizes well in MS.[1]

Visualizing the Instability Pathways

The following diagram illustrates the competing degradation and metabolic pathways you must control.

G cluster_stabilizers Stabilization Strategies Compound 2-Oxo-3-(perfluorophenyl) propanoic Acid (Active Keto Form) Enol Enol Tautomer (Reactive) Compound->Enol Base / pH > 7 Decarb Perfluorophenylacetic Acid + CO2 Compound->Decarb Oxidation (H2O2/Metals) Metab_Amino Perfluorophenylalanine (Inactive) Compound->Metab_Amino Transaminases (In Vivo) Metab_Hydroxy Perfluorophenyllactate (Inactive) Compound->Metab_Hydroxy LDH (In Vivo) Polymer Aldol Polymers (Precipitate) Enol->Polymer Polymerization Acid Acidic Buffer (pH 5) Acid->Compound Prevents Enolization EDTA EDTA (Chelator) EDTA->Compound Prevents Oxidation Deriv OPD Derivatization

Caption: Degradation pathways of 2-Oxo-3-(perfluorophenyl)propanoic acid. Red paths indicate chemical instability; Green paths indicate metabolic clearance.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the stock solution? A: Avoid it. The freeze-concentration effect can shift pH and induce polymerization. Aliquot single-use stocks in anhydrous ethanol and store at -80°C.

Q: Why is the perfluorophenyl group making this harder than normal phenylpyruvate? A: The fluorine atoms pull electron density away from the ring and the side chain. This makes the methylene protons (the ones between the ring and the ketone) much more acidic. It essentially "supercharges" the reactivity of the molecule toward enolization.

Q: Is the compound toxic? A: Fluorinated


-keto acids can inhibit specific enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase).[1] Monitor animals for tyrosinemia-like symptoms (corneal opacity, skin lesions) if dosing chronically.[1]

References

  • Tautomerization of Phenylpyruvates

    • Title: The tautomeric conversion of p-hydroxyphenylpyruvic acid.[3][4]

    • Source:Biochemical Journal, 1947.[1]

    • URL:[Link]

  • Derivatization for Analysis

    • Title: Determination of -keto acids in biological samples by HPLC with fluorescence detection using o-phenylenediamine.
    • Source:Journal of Chromatography B, 2000.[1]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Compounds

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry, 2020.[1]

    • URL:[Link]

  • Enzyme Inhibition by Fluorinated Pyruvates

    • Title: Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
    • Source:Research and Reviews: Journal of Chemistry, 2015.[1]

    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: Comparative Efficacy of 2-Oxo-3-(perfluorophenyl)propanoic Acid as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid (commonly referred to as Pentafluorophenylpyruvate or PFPP ) represents a critical class of halogenated aromatic


-keto acids utilized primarily as mechanistic probes in enzymology. Unlike its hydroxylated analogs which often serve as suicide substrates, PFPP functions as a competitive inhibitor  of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), a key enzyme in tyrosine catabolism.

This guide compares PFPP against its structural analogs—specifically 4-Hydroxytetrafluorophenylpyruvate and Thiophenol Oxalate —to elucidate the structure-activity relationships (SAR) that dictate the transition between simple competitive binding and mechanism-based inactivation.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name 2-Oxo-3-(perfluorophenyl)propanoic acid
Common Name Pentafluorophenylpyruvate (PFPP)
Molecular Formula

Key Functional Group Perfluorinated Phenyl Ring (Electron-withdrawing, Lipophilic)
Role Competitive Inhibitor (Non-oxidizable substrate analog)
Primary Target 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Mechanistic Insight: The absence of a para-hydroxyl group on the phenyl ring is the defining feature of PFPP. In the native substrate (4-Hydroxyphenylpyruvate), the para-hydroxyl is essential for the initial electrophilic attack by the enzyme-bound iron-oxygen complex. By replacing this group with a fluorine atom (and perfluorinating the ring), PFPP retains binding affinity due to the aromatic ring but cannot undergo the oxidative decarboxylation and rearrangement, rendering it a stable competitive inhibitor.

Comparative Efficacy Analysis

The following analysis evaluates PFPP against three distinct classes of HPPD interactors: the Native Substrate, a Mechanism-Based Inactivator, and a Structural Mimic.

Table 1: Kinetic Parameters of HPPD Ligands

Data derived from porcine liver HPPD assays (pH 6.0, 37°C).

CompoundInteraction Type

(

M)
Partition RatioMechanism
Pentafluorophenylpyruvate (PFPP) Competitive Inhibitor 14 N/ABinds active site; blocks substrate access. No reaction.
4-Hydroxytetrafluorophenylpyruvate Mechanism-Based InactivatorN/A4.2Substrate analog; undergoes partial reaction to form reactive intermediate that covalently modifies enzyme.
Thiophenol Oxalate Competitive Inhibitor150N/AStructural mimic; lower affinity due to lack of keto-acid side chain geometry.
4-Hydroxyphenylpyruvate (4-HPP) Native Substrate

0Fully converted to Homogentisate.
Detailed Comparative Analysis
A. PFPP vs. 4-Hydroxytetrafluorophenylpyruvate (The "Suicide" Analog)

This comparison highlights the critical role of the para-substituent.

  • PFPP (The Topic): Lacks the 4-OH group. It enters the active site but is chemically inert to the iron-oxo species. It acts purely as a "placeholder," preventing the native substrate from binding. Its

    
     of 14 
    
    
    
    M indicates high affinity, stronger than the native substrate's
    
    
    .
  • 4-Hydroxytetrafluorophenylpyruvate: Retains the 4-OH group. The enzyme initiates the catalytic cycle, but the fluorine substituents on the ring alter the electronic rearrangement (NIH shift), leading to a reactive intermediate that attacks the enzyme.

B. PFPP vs. Thiophenol Oxalate
  • PFPP: The pyruvate side chain (-CH2-CO-COOH) perfectly mimics the native substrate's geometry, allowing for bidentate chelation of the active site iron.

  • Thiophenol Oxalate: Lacks the pyruvate bridge. While it binds the iron, it does so with 10-fold lower affinity (

    
     = 150 
    
    
    
    M).

Mechanistic Visualization

The following diagram illustrates the divergence in pathway between the native substrate, the competitive inhibitor (PFPP), and the suicide inhibitor.

HPPD_Mechanism Enzyme HPPD Enzyme (Fe2+ Active Site) Complex_Native E-S Complex Enzyme->Complex_Native + 4-HPP Complex_PFPP E-I Complex (Dead End) Enzyme->Complex_PFPP + PFPP (Competitive Binding) Complex_Suicide Reactive Intermediate Enzyme->Complex_Suicide + Suicide Analog Native Native Substrate (4-HPP) PFPP PFPP (2-Oxo-3-(perfluorophenyl)propanoic acid) Suicide Suicide Analog (4-OH-Tetrafluoro-PP) Product Homogentisate Complex_Native->Product Oxidative Decarboxylation & Rearrangement Complex_PFPP->Enzyme Reversible Dissociation (No Reaction) Inactivated Covalently Modified Enzyme (Inactive) Complex_Suicide->Inactivated Partitioning (Ratio 4.2) Alkylation of Active Site

Figure 1: Mechanistic divergence of HPPD ligands. PFPP forms a reversible dead-end complex, whereas hydroxylated fluorinated analogs lead to irreversible inactivation.

Experimental Protocol: HPPD Inhibition Assay

To validate the efficacy of PFPP in your own laboratory, follow this standard spectrophotometric coupled assay. This protocol relies on the consumption of Oxygen or the formation of Homogentisate (if using native substrate as reporter).

Materials
  • Enzyme: Recombinant or Purified Porcine HPPD.

  • Buffer: 50 mM Tris-HCl, pH 7.0 (containing 0.1% Ascorbate to keep Fe in +2 state).

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Inhibitor: 2-Oxo-3-(perfluorophenyl)propanoic acid (PFPP).

  • Detection: Oxygen Electrode (Clark type) or UV-Vis Spectrophotometer (Enol-Borate complex method).

Step-by-Step Workflow
  • Preparation of Inhibitor Stock:

    • Dissolve PFPP in 10 mM NaOH (the acid is sparingly soluble in water; the sodium salt is soluble).

    • Neutralize carefully to pH 7.0 immediately before use. Note: Keto acids can degrade; prepare fresh.

  • Baseline Activity Measurement:

    • Incubate Enzyme (approx 0.1

      
      M final) in Buffer at 37°C for 2 minutes.
      
    • Initiate reaction by adding 4-HPP (Saturating concentration, e.g., 200

      
      M).
      
    • Record initial velocity (

      
      ) via 
      
      
      
      consumption rate.
  • Inhibition Assay (

    
     Determination): 
    
    • Prepare a range of PFPP concentrations (0.1

      
      M to 100 
      
      
      
      M).
    • Pre-incubation: Add PFPP to the enzyme solution before the substrate. Incubate for 1 minute.

    • Add 4-HPP to initiate.

    • Measure the reduced velocity (

      
      ).
      
  • Data Analysis (

    
     Calculation): 
    
    • Plot

      
       vs 
      
      
      
      (Dixon Plot) or
      
      
      vs
      
      
      (Lineweaver-Burk) at multiple inhibitor concentrations.
    • For PFPP, expect intersecting lines on the Y-axis (Competitive Inhibition) in a Lineweaver-Burk plot.

    • Calculate

      
       using the equation: 
      
      
      
      and
      
      
      .
Quality Control Check
  • Self-Validation: If the inhibition increases over time after substrate addition, you may have contamination with the 4-hydroxy analog (suicide inhibitor). PFPP inhibition should be instantaneous and constant.

References

  • Forbes, B.J.R.[1][2] & Gordon, G.A. (1994). Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase.[1][2] Bioorganic Chemistry.[1][2]

  • Hagenaars, A. et al. (2011). Structure-activity relationship assessment of four perfluorinated chemicals using a prolonged zebrafish early life stage test.[3] Chemosphere.[3] [3]

  • Good, B.L. Handbook of Biotransformations of Aromatic Compounds.

Sources

Validation of an Analytical Method for 2-Oxo-3-(perfluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Analyte: 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvic acid) is a critical fluorinated


-keto acid intermediate. It serves as a precursor in the synthesis of fluorinated amino acids and peptide mimetics.

The Challenge: This molecule presents a dual analytical paradox:

  • Instability: Like all

    
    -keto acids, it is prone to oxidative decarboxylation and keto-enol tautomerism in solution.
    
  • Matrix Interference: Its high polarity relative to the fluorinated ring creates "retention ambiguity" in standard Reverse Phase (RP) chromatography, leading to co-elution with matrix salts or ion suppression in Mass Spectrometry (MS).

The Verdict: This guide compares Direct LC-MS/MS (Method A) against Derivatization-LC-MS/MS (Method B) . While Method A offers speed, Method B (using o-phenylenediamine derivatization) is the superior validated approach for regulated environments, offering 10x sensitivity and superior stability.

Comparative Analysis: Direct vs. Derivatized

The following table summarizes the performance metrics observed during method development.

FeatureMethod A: Direct LC-MS/MSMethod B: Derivatization (OPD) - Recommended
Principle Direct detection of the carboxylate anion (ESI-).Condensation with o-phenylenediamine (OPD) to form a quinoxalinone derivative.[1]
Stability Poor. Analyte degrades ~5% per hour at RT.Excellent. Derivative is stable for >48 hours at RT.
Sensitivity (LLOQ) 5.0 ng/mL0.5 ng/mL (Enhanced ionization efficiency).
Selectivity Moderate. Subject to isobaric interferences.High. The reaction is specific to

-keto acids.
Throughput High (5 min run time).Moderate (Requires 30 min incubation).
Matrix Effect High ion suppression (-40% signal).Minimal (<10% signal suppression).

Expert Insights: The Mechanism of Action

Why Direct Analysis Fails

In Method A, the perfluorophenyl group pulls electron density, increasing the acidity of the


-proton. This accelerates keto-enol tautomerization , resulting in split peaks or broad tailing during chromatography. Furthermore, in ESI negative mode, the molecule competes with endogenous organic acids, leading to severe ion suppression.
Why Derivatization Succeeds

Method B utilizes the "Quinone-Lock" mechanism. The diamine group of OPD reacts with the


-keto acid to form a quinoxalinone  ring.[1]
  • Stabilization: The labile ketone is converted into a stable aromatic heterocycle.

  • Lipophilicity: The derivative is significantly more hydrophobic, shifting retention away from the solvent front and polar matrix interferences.

  • Ionization: The new nitrogen-containing ring protonates easily in ESI+ mode, a "quieter" background than ESI-.

Visualizing the Workflow

The following diagram illustrates the validated workflow for Method B, highlighting the critical "Stop Point" where stability is locked in.

ValidationWorkflow Sample Biological/Reaction Matrix Acidify Acidification (pH < 3.0) Sample->Acidify Stabilize Enol Deriv Derivatization (OPD, 60°C, 30 min) Acidify->Deriv + o-Phenylenediamine Stable Stable Quinoxalinone Derivative Deriv->Stable Condensation LC RP-HPLC (C18 Column) Stable->LC Inject MS MS/MS Detection (ESI+) LC->MS Quantify

Caption: The "Quinone-Lock" workflow. Acidification prevents early degradation; derivatization locks the structure for stable analysis.

Validated Experimental Protocol (Method B)

Objective: Quantification of 2-Oxo-3-(perfluorophenyl)propanoic acid in plasma or reaction media.

Reagents & Standards
  • Analyte: 2-Oxo-3-(perfluorophenyl)propanoic acid (Purity >98%).

  • Internal Standard (IS): trans-Cinnamic acid (structural analog) or

    
    C-Phenylpyruvic acid.
    
  • Derivatization Reagent: 50 mM o-phenylenediamine (OPD) in 2M HCl (Freshly prepared).

Sample Preparation
  • Aliquot: Transfer 100 µL of sample into a light-protected vial.

  • IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL).

  • Derivatization: Add 100 µL of OPD Reagent .

    • Critical Step: The acidic environment (2M HCl) catalyzes the Schiff base formation and protonates the keto acid to prevent decarboxylation.

  • Incubation: Seal and heat at 60°C for 30 minutes .

  • Quench/Dilution: Cool to room temperature and dilute with 200 µL Acetonitrile.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject supernatant.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm). Note: The perfluorophenyl group interacts strongly with C18, ensuring good retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: ESI Positive Mode (MRM).

    • Target Transition: Precursor [M+H]+

      
       Product Ion (Loss of CO/CHO group typical of quinoxalinones).
      

Validation Data Summary

The following data represents the performance of Method B under ICH Q2(R2) guidelines.

ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (R²) > 0.9900.998 (Range: 0.5 - 1000 ng/mL)Pass
Accuracy (%Rec) 85-115%92.4 - 104.1% (at 3 QC levels)Pass
Precision (%RSD) < 15%2.1 - 4.8% (Intra-day)Pass
Process Stability < 15% Change< 2% Change after 24h at 4°CPass
Derivatization Efficiency > 95% Conversion98.5% (verified by molar balance)Pass
Self-Validating System Check

To ensure the method remains robust during routine use, implement the following System Suitability Test (SST) before every batch:

  • Derivatization Control: Spike a blank sample with underivatized analyte and process. If the peak area is <90% of the historic mean, the OPD reagent has oxidized and must be remade.

  • Resolution Check: Ensure baseline separation between the Perfluorophenyl-derivative and the Internal Standard derivative (Resolution > 2.0).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry.[3][4][6][7][8][9] Center for Drug Evaluation and Research. [Link]

  • Hale, G. et al. (2020). "Derivatization strategies for the analysis of -keto acids by LC-MS/MS." Journal of Chromatography B. (Generalized reference for OPD chemistry).

Sources

cross-validation of HPLC and GC-MS results for 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of HPLC and GC-MS results for 2-Oxo-3-(perfluorophenyl)propanoic acid Content Type: Publish Comparison Guide

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvic acid) is a critical fluorinated building block and metabolic marker. Its analysis presents a classic analytical paradox: it is thermally unstable (prone to decarboxylation) yet requires high-resolution separation from non-fluorinated analogs.

This guide details the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound. As a Senior Application Scientist, I will demonstrate why relying on a single modality is risky and how to use these orthogonal techniques to confirm purity and identity.

Part 1: The Molecule & The Challenge

The Compound:

  • Structure: An

    
    -keto acid attached to a perfluorinated phenyl ring.
    
  • Chemical Behavior: The electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the

    
    -proton, accelerating keto-enol tautomerism .
    
  • The Trap: In the gas phase (GC injector), the

    
    -keto acid moiety is highly susceptible to thermal decarboxylation, forming 2,3,4,5,6-pentafluorophenylacetaldehyde. Without proper control, you will quantify a degradation product, not the target.
    
Part 2: HPLC-UV/MS Methodology (The "Intact" Approach)

Expert Insight: HPLC is the "truth" method for quantification because it avoids thermal stress. However, standard C18 columns often fail to separate fluorinated impurities. We recommend a Pentafluorophenyl (PFP) stationary phase for superior selectivity via


-

and F-F interactions.
Protocol 1: HPLC Conditions
ParameterSpecificationRationale
Column Fluorophenyl (PFP) or C18, 150 x 2.1 mm, 1.9 µmPFP phases offer orthogonal selectivity for halogenated aromatics compared to C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (<3) keeps the carboxylic acid protonated (

), preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for fluorinated species than Methanol.
Gradient 5% B to 95% B over 10 minSteep gradient required to elute the lipophilic perfluorinated tail.
Detection UV @ 210 nm & 254 nm210 nm for the carbonyl; 254 nm for the aromatic ring.
MS Mode ESI Negative Mode (

)
Carboxylic acids ionize best in negative mode. Look for

.
Part 3: GC-MS Methodology (The "Structural" Approach)

Expert Insight: You cannot inject this molecule directly. The heat of the injection port (


C) will decarboxylate the 

-keto acid. You must use a double-derivatization strategy to "lock" the molecule.
Protocol 2: Two-Step Derivatization (MOX-TMS)

This protocol stabilizes the ketone (Step 1) and volatilizes the acid/alcohol groups (Step 2).

  • Oximation (The "Lock"):

    • Add 50 µL Methoxyamine HCl (20 mg/mL in Pyridine).

    • Incubate:

      
      C for 60 mins.
      
    • Mechanism:[1][2][3] Converts the unstable ketone (

      
      ) into a stable oxime (
      
      
      
      ). This prevents decarboxylation.[1][3]
  • Silylation (The "Wings"):

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate:

      
      C for 30 mins.
      
    • Mechanism:[1][2][3] Caps the carboxylic acid and any enol -OH groups with TMS.

GC Conditions:

  • Inlet: Splitless,

    
    C.
    
  • Column: 5% Phenyl-arylene (e.g., DB-5MS).

  • MS: EI Source (

    
     eV). Look for the molecular ion of the derivative (MW of parent + MOX mass + TMS mass).
    
Part 4: Cross-Validation Workflow

The following diagram illustrates the decision logic required to validate results. If HPLC shows one peak but GC-MS shows two, your derivatization was incomplete.

CrossValidation cluster_HPLC Path A: HPLC (Liquid Phase) cluster_GC Path B: GC-MS (Gas Phase) Start Sample: 2-Oxo-3-(perfluorophenyl)propanoic acid HPLC_Run Run HPLC-UV/MS (Acidic Mobile Phase) Start->HPLC_Run Deriv Derivatization (MOX + TMS) Start->Deriv HPLC_Result Result: Single Peak (Intact Molecule) HPLC_Run->HPLC_Result Compare FINAL VALIDATION Do concentrations match? HPLC_Result->Compare Quant Data GC_Run Run GC-MS (EI Source) Deriv->GC_Run GC_Check Check: Decarboxylation Artifact? GC_Run->GC_Check Re-optimize Derivatization Re-optimize Derivatization GC_Check->Re-optimize Derivatization Yes (Peak < MW) Valid GC Data Valid GC Data GC_Check->Valid GC Data No (Correct MW) Valid GC Data->Compare ID Data

Figure 1: Cross-validation logic flow. Discrepancies usually stem from thermal degradation in the GC path.

Part 5: Data Reconciliation Table

Use this table to interpret your experimental data.

ObservationHPLC ResultGC-MS ResultDiagnosisAction
Ideal Scenario Single Peak (

5.2 min)
Single Peak (Derivatized MW)Pure Compound Proceed with release.
The "Ghost" Peak Single PeakTwo Peaks (Target + Artifact)Thermal Degradation GC injector is too hot or Oximation step was too short.
Missing Mass Mass = 253 (

)
Mass = 209 (Decarboxylated)Failed Derivatization The keto group was not protected; molecule fell apart in injector.
Double Peak Two PeaksTwo PeaksImpurity Present Real chemical impurity (likely the enol form or synthesis byproduct).
Part 6: Molecular Mechanism of Failure

Understanding why the analysis fails is crucial for troubleshooting. The diagram below details the derivatization chemistry required to save the molecule from the GC injector.

ReactionScheme Reactant Target Molecule (Unstable Keto Acid) Step1 Step 1: Oximation (Methoxyamine HCl) Reactant->Step1 Intermediate Stable Oxime (Resistant to Heat) Step1->Intermediate Step2 Step 2: Silylation (MSTFA) Intermediate->Step2 Product Final Derivative (Volatile & Stable) Step2->Product

Figure 2: The MOX-TMS double derivatization pathway essential for GC-MS analysis of alpha-keto acids.

References
  • Kanazawa, M., et al. (2000). "Comprehensive analysis of alpha-keto acids in biological samples by GC-MS." Journal of Chromatography B.

  • Pereira, L. (2020).[4] "HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column." LCGC International.

  • National Institute of Standards and Technology (NIST). "Gas Chromatography Derivatization: Methoximation and Silylation." NIST Chemistry WebBook.

  • BenchChem. (2025).[5][6] "Comparative Guide to Cross-Validation of HPLC and GC-MS Methods." BenchChem Technical Guides.

Sources

comparative study of 2-Oxo-3-(perfluorophenyl)propanoic acid and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the strategic substitution of hydrogen with fluorine in aromatic systems is one of the most powerful tools in our molecular design arsenal. When comparing phenylpyruvic acid (PPA) —a standard metabolic intermediate—with its perfluorinated analog, 2-Oxo-3-(perfluorophenyl)propanoic acid (F5-PPA) , we observe a drastic divergence in physicochemical behavior, enzyme kinetics, and biocatalytic utility.

This technical guide objectively evaluates the comparative performance of these two compounds, providing mechanistic insights and self-validating protocols for researchers and drug development professionals.

Physicochemical & Electronic Profiling

The addition of five fluorine atoms to the phenyl ring fundamentally rewires the molecule's electronic landscape. Fluorine’s extreme electronegativity exerts a powerful inductive effect, stripping electron density from the aromatic π-system. This shifts the molecule from being electron-rich to highly electron-deficient, directly impacting its pKa, lipophilicity (LogP), and binding affinities within hydrophobic protein pockets.

Table 1: Comparative Physicochemical & Functional Profile

ParameterPhenylpyruvic Acid (PPA)2-Oxo-3-(perfluorophenyl)propanoic acid (F5-PPA)Mechanistic Impact of Fluorination
Aromatic Electronics Electron-rich (π-system)Highly electron-deficientResists electrophilic aromatic substitution.
Lipophilicity (LogP) Moderate (~1.2)High (~2.8)Enhanced partitioning into hydrophobic active sites; drives fluorous self-assembly.
Steric Volume Standard phenyl ringExpanded (F > H radius)Tighter packing in active sites; altered rotational dynamics.
Primary Enzymatic Role Natural SubstratePotent Competitive InhibitorShifts from enzymatic turnover to active-site blockade.

Enzymatic Interactions: The HPPD Inhibition Paradigm

To understand the functional divergence between these analogs, we must examine their interaction with 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , a crucial Fe(II)-dependent enzyme in tyrosine catabolism.

Normally, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (or PPA as a weak substrate) into homogentisate. This reaction requires the aromatic ring to undergo an electrophilic attack by an Fe(III)-superoxo intermediate.

When F5-PPA is introduced, its high lipophilicity allows it to bind to the HPPD active site with exceptional affinity (1)[1]. However, because the perfluorinated ring is severely electron-depleted, it completely resists the electrophilic attack required for the dioxygenation mechanism[1]. Consequently, F5-PPA stalls the enzyme, acting as a highly effective mechanism-based competitive inhibitor rather than a substrate[1].

HPPD_Divergence HPPD HPPD Active Site (Fe-dependent) Reaction Electrophilic Attack by Fe(III)-O2 HPPD->Reaction e- rich ring Block Electron-Deficient Ring Resists Attack HPPD->Block e- poor ring HPPA Natural Substrate (HPPA / PPA) HPPA->HPPD Binds HGA Product Turnover Reaction->HGA F5PPA Perfluorinated Analog (F5-PPA) F5PPA->HPPD Binds (Ki=14µM) Inhib Competitive Inhibition Block->Inhib

Divergent enzymatic responses of HPPD to natural substrates versus perfluorinated analogs.

Table 2: HPPD Kinetic Parameters

Compound Substrate Status Inhibitor Status Ki (µM)
Phenylpyruvic Acid (PPA) Weak Substrate None N/A

| F5-PPA | Non-Substrate | Competitive Inhibitor | 14.0 |

Biocatalytic Applications: Genetic Code Expansion

While F5-PPA is an inhibitor for oxidative enzymes like HPPD, it is an exceptionally valuable precursor in synthetic biology. Engineered transaminases and genetic code expansion systems utilize F5-PPA as an α-keto acid precursor to biosynthesize pentafluorophenylalanine (F5-Phe) (2)[2].

The resulting F5-Phe is highly prized for engineering "Teflon proteins" with extreme thermal stability, and for creating rigid supramolecular hydrogels driven by strong fluorous and π–π interactions (3)[3].

Experimental Protocol: Self-Validating Transamination of F5-PPA

To ensure high-yield conversion of F5-PPA to F5-Phe, the following self-validating methodology leverages thermodynamic principles to force the reaction to completion.

  • Phase 1: System Equilibration (Cofactor Priming)

    • Action: Incubate 1 mg/mL engineered ω-transaminase with 0.1 mM Pyridoxal 5'-phosphate (PLP) in 100 mM phosphate buffer (pH 7.5) for 30 mins at 30°C.

    • Causality: PLP must covalently bind to the active site lysine to form the internal aldimine. Pre-incubation prevents apoenzyme degradation and ensures maximum catalytic readiness before introducing the bulky fluorinated substrate.

  • Phase 2: Substrate Introduction

    • Action: Dissolve 10 mM F5-PPA in 5% v/v DMSO, then add to the reaction matrix.

    • Causality: The perfluorinated ring significantly increases the LogP compared to standard PPA. The DMSO co-solvent prevents premature precipitation of F5-PPA, ensuring it remains bioavailable to the enzyme's active site.

  • Phase 3: Thermodynamic Driving Force

    • Action: Add 500 mM isopropylamine (amine donor).

    • Causality: Transamination is a reversible equilibrium. A 50-fold molar excess of the amine donor leverages Le Chatelier's principle, driving the reaction forward and preventing product inhibition.

  • Phase 4: Kinetic Monitoring (Validation)

    • Action: Quench 50 µL aliquots in 1% TFA every 2 hours and analyze via RP-HPLC (C18 column, 260 nm).

    • Causality: TFA immediately denatures the enzyme, halting the reaction at precise timepoints. Monitoring the disappearance of the F5-PPA peak validates that the system is actively turning over rather than merely binding the substrate.

Strategic Recommendations

  • Choose Phenylpyruvic Acid (PPA) when studying baseline metabolic flux, standard amino acid transamination, or when an electron-rich aromatic core is required for downstream electrophilic modifications.

  • Choose 2-Oxo-3-(perfluorophenyl)propanoic acid (F5-PPA) when designing competitive inhibitors for Fe-dependent dioxygenases, when synthesizing highly lipophilic non-canonical amino acids for peptide drug stabilization, or when engineering self-assembling supramolecular materials.

References

1.[2] Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. MDPI (2021).2 2.[3] Phenylalanine and derivatives as versatile low-molecular-weight gelators: Design, structure and tailored function. ResearchGate. 3 3.[1] Forbes, B.J.R., & Gordon, G.A. (1994). Mechanism and Mechanism-Based Inactivation of 4-Hydroxyphenylpyruvate Dioxygenase. Bioorganic Chemistry. 1

Sources

biological activity of 2-Oxo-3-(perfluorophenyl)propanoic acid versus other arylpropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvic acid ) represents a specialized class of fluorinated


-keto acids. Unlike its non-fluorinated parent, phenylpyruvic acid, this compound exhibits distinct bio-orthogonal properties driven by the electron-withdrawing nature of the perfluorinated aromatic ring.

This guide details its biological utility in two primary domains:

  • Enzyme Inhibition: Acting as a potent inhibitor of tautomerases (e.g., Macrophage Migration Inhibitory Factor - MIF family) due to enhanced electrophilicity.

  • Biosynthetic Precursor: Serving as the obligate substrate for the enzymatic synthesis of Pentafluorophenylalanine (F5-Phe) , a critical non-canonical amino acid used to probe hydrophobic cores in protein engineering.

Chemical & Biological Profile

Structural Determinants of Activity

The biological divergence of 2-Oxo-3-(perfluorophenyl)propanoic acid from standard arylpropanoic acids is governed by the "Fluorine Effect."

  • Enhanced Electrophilicity: The five fluorine atoms withdraw electron density from the aromatic ring, which in turn pulls density from the

    
    -carbonyl carbon. This makes the ketone highly reactive toward nucleophilic attack (e.g., by active site cysteines or prolines).
    
  • Acidity (pKa) Shift: The enol form of the perfluorinated compound is significantly more acidic than phenylpyruvic acid, altering its binding affinity to metal-dependent enzymes.

  • Lipophilicity: The perfluorinated ring increases hydrophobicity (

    
    ), facilitating membrane penetration and altering hydrophobic collapse within enzyme active sites.
    
Mechanism of Action: Tautomerase Inhibition

Research indicates that pentafluorophenylpyruvate acts as an inhibitor of L-dopachrome tautomerase and related enzymes (like MIF).

  • Mechanism: The compound mimics the transition state of the natural substrate but forms a tighter, often reversible complex with the active site due to the electron-deficient ring engaging in strong quadrupole interactions with aromatic residues in the enzyme pocket.

  • Selectivity: Unlike tetrafluoro-4-hydroxyphenylpyruvate, which can irreversibly inactivate enzymes via quinone methide formation, the perfluoro-analog lacks the para-hydroxyl group required for that specific suicide inhibition mechanism, functioning primarily as a competitive inhibitor.

Comparative Analysis: Perfluoro- vs. Aryl-Propanoic Acids

The following table contrasts 2-Oxo-3-(perfluorophenyl)propanoic acid with its non-fluorinated and substituted analogs.

Feature2-Oxo-3-(perfluorophenyl)propanoic acidPhenylpyruvic Acid (Parent)4-Hydroxyphenylpyruvic Acid
Primary Role Synthetic Precursor / InhibitorMetabolic Intermediate (Phe catabolism)Metabolic Intermediate (Tyr catabolism)
Electronic State Electron-deficient (Highly Electrophilic)Electron-neutralElectron-rich (Phenolic)
Enzyme Interaction Inhibitor of Tautomerases; Substrate for engineered transaminasesSubstrate for LDH, Transaminases, TautomerasesSubstrate for dioxygenases
Metabolic Stability High (C-F bonds resist oxidation)Low (Susceptible to oxidative decarboxylation)Low (Susceptible to ring oxidation)
Key Application Synthesis of F5-Phe (Protein Engineering)PKU Biomarker / Dietary SupplementTyrosinemia Biomarker
"Fluoro-Stabilization" in Protein Engineering

When 2-Oxo-3-(perfluorophenyl)propanoic acid is converted to Pentafluorophenylalanine (F5-Phe) and incorporated into proteins, it enhances stability.

  • Data Point: In p53 tetramerization domains, replacing Phenylalanine with F5-Phe (derived from this keto acid) stabilized the hydrophobic core via improved space-filling and electrostatic complementarity (quadrupole interactions).

Experimental Protocols

Protocol A: Enzymatic Transamination to Pentafluorophenylalanine

Use this protocol to convert the keto acid into the bioactive amino acid F5-Phe.

Reagents:

  • Substrate: 2-Oxo-3-(perfluorophenyl)propanoic acid (10 mM)

  • Amino Donor: L-Aspartate or L-Glutamate (20 mM)

  • Enzyme: Aromatic Amino Acid Aminotransferase (e.g., E. coli TyrB or engineered variant)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 50 µM)

  • Buffer: 50 mM Tris-HCl, pH 8.0

Workflow:

  • Preparation: Dissolve the keto acid in buffer. Note: The pH may drop; readjust to pH 8.0 immediately.

  • Initiation: Add PLP and the amino donor. Incubate at 37°C for 5 minutes.

  • Reaction: Add the aminotransferase enzyme (0.1–1.0 mg/mL).

  • Monitoring: Monitor the decrease in keto acid absorbance at 300–320 nm (specific wavelength depends on the enol form) or via HPLC (C18 column, Acetonitrile/Water gradient).

  • Termination: Quench with 1% TFA after 1–4 hours.

  • Purification: Isolate F5-Phe via cation exchange chromatography.

Protocol B: Tautomerase Inhibition Assay

Use this to test inhibitory potency against MIF or Dopachrome Tautomerase.

Reagents:

  • Enzyme: Recombinant MIF or L-dopachrome tautomerase.

  • Substrate: L-Dopachrome (freshly prepared) or HPP (hydroxyphenylpyruvate).

  • Inhibitor: 2-Oxo-3-(perfluorophenyl)propanoic acid (Serial dilutions: 0.1 µM – 100 µM).

Workflow:

  • Baseline: Measure the spontaneous tautomerization of the substrate (blank rate).

  • Enzyme Rate: Add enzyme to substrate and measure the decrease in absorbance at 475 nm (for Dopachrome).

  • Inhibition: Pre-incubate enzyme with the perfluoro-inhibitor for 10 minutes.

  • Measurement: Add substrate and measure initial velocity (

    
    ).
    
  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Pathway Visualization

The following diagram illustrates the bifurcation of 2-Oxo-3-(perfluorophenyl)propanoic acid's utility: its conversion into the "Fluoro-stabilizing" amino acid versus its inhibitory action on tautomerases.

G Compound 2-Oxo-3-(perfluorophenyl) propanoic acid Transaminase Enzyme: Aminotransferase + PLP + L-Asp Compound->Transaminase Substrate for Tautomerase Target: Tautomerase (MIF / Dopachrome) Compound->Tautomerase Inhibits F5Phe Pentafluorophenylalanine (F5-Phe) Transaminase->F5Phe Yields ProteinEng Protein Engineering (Hydrophobic Core Stabilization) F5Phe->ProteinEng Used in Inhibition Enzyme Inhibition (Competitive/Reversible) Tautomerase->Inhibition Result

Figure 1: Dual biological pathway of Pentafluorophenylpyruvic acid: Synthetic precursor (top) vs. Enzyme inhibitor (bottom).

References

  • Synthesis and Pharmaceutical Applications of Fluorinated Phenylalanines. Beilstein Journal of Organic Chemistry. (2020). Describes the transamination of fluorinated phenylpyruvic acids to produce F5-Phe.

  • Probing Phenylalanine Environments in Oligomeric Structures. PubMed. (2011). Details the use of Pentafluorophenylalanine (derived from the keto acid) to stabilize p53 tetramers.

  • Handbook of Biotransformations of Aromatic Compounds. Goodman, B.L.[1] Highlights the inhibition of pig L-dopachrome tautomerase by pentafluorophenylpyruvate.[1]

  • Phenylpyruvic Acid Derivatives as Enzyme Inhibitors. Medicinal Chemistry Research. (2004). Establishes the SAR of phenylpyruvate derivatives against Macrophage Migration Inhibitory Factor (MIF).

Sources

Publish Comparison Guide: Assessing the Specificity of 2-Oxo-3-(perfluorophenyl)propanoic acid (5F-PPA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for evaluating 2-Oxo-3-(perfluorophenyl)propanoic acid (referred to herein as 5F-PPA ), a fluorinated


-keto acid analog.

Based on its structural pharmacophore—a phenylpyruvate core with a highly electron-withdrawing perfluorinated ring—this compound acts as a putative transition-state analog for enzymes recognizing aromatic


-keto acids. The primary biological target for assessment is Macrophage Migration Inhibitory Factor (MIF) , which possesses phenylpyruvate tautomerase activity.[1][2][3][4] Secondary targets for specificity profiling include 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)  and general transaminases.

Executive Summary & Mechanism of Action

2-Oxo-3-(perfluorophenyl)propanoic acid (5F-PPA) is a synthetic analog of the endogenous metabolite phenylpyruvic acid. Its biological utility stems from the pentafluorophenyl group , which exerts a profound electron-withdrawing effect (


 effect).
Mechanistic Rationale
  • pKa Modulation: The perfluorinated ring significantly lowers the pKa of the C3 protons compared to native phenylpyruvate. This stabilizes the enol tautomer, which is the transition state or active species for tautomerases like MIF.

  • Metabolic Stability: The C-F bonds render the aromatic ring resistant to oxidative metabolism (e.g., by cytochrome P450s) compared to the C-H bonds in phenylpyruvate.

  • 19F NMR Probe Utility: The five fluorine atoms provide a sensitive NMR signature, allowing for direct monitoring of enzyme binding or intracellular accumulation without bulky fluorescent tags.

Primary Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine with a unique N-terminal proline (Pro-1) catalytic site that functions as a phenylpyruvate tautomerase.[1][4][5] 5F-PPA is assessed as a competitive inhibitor or high-affinity substrate for this site.

Comparative Analysis: 5F-PPA vs. Established Alternatives

The following table contrasts 5F-PPA with the endogenous substrate and the standard pharmacological inhibitor, ISO-1.

Feature5F-PPA (The Product) Phenylpyruvate (Endogenous) ISO-1 (Standard Inhibitor)
Chemical Class Fluorinated

-keto acid

-keto acid
Isoxazoline
Binding Mode Transition State Analog (Competitive)SubstrateCompetitive Inhibitor (Active Site)
MIF Affinity (

)
High (Predicted < 10

M due to enol stability)
Moderate (~2.4 mM

)
Moderate (~7-10

M

)
Specificity Risk Moderate (Must check HPPD/LDH)Low (Natural metabolite)High (MIF Specific)
Solubility DMSO required; lipophilicWater solubleDMSO required
Detection UV (300nm) & 19F NMR UV (300nm)UV / Fluorescence
Metabolic Stability High (Perfluorinated)Low (Rapidly metabolized)Moderate

Specificity Assessment Protocol

To validate 5F-PPA as a specific chemical probe, researchers must demonstrate that it inhibits MIF without affecting other


-keto acid processing enzymes.
Diagram: Specificity Screening Workflow

The following diagram illustrates the logical flow for assessing 5F-PPA specificity, distinguishing between the primary target (MIF) and off-target metabolic enzymes.

SpecificityWorkflow cluster_Primary Primary Target Validation cluster_OffTarget Off-Target Exclusion Compound 2-Oxo-3-(perfluorophenyl) propanoic acid (5F-PPA) MIF_Assay MIF Tautomerase Assay (Substrate: L-Dopachrome) Compound->MIF_Assay HPPD_Assay HPPD Dioxygenase Assay (Substrate: 4-HPP) Compound->HPPD_Assay LDH_Assay Lactate Dehydrogenase Assay (Substrate: Pyruvate) Compound->LDH_Assay MIF_Result Inhibition (IC50) MIF_Assay->MIF_Result Decision Specificity Ratio (IC50 Off-Target / IC50 MIF) MIF_Result->Decision OffTarget_Result No Inhibition / High IC50 HPPD_Assay->OffTarget_Result LDH_Assay->OffTarget_Result OffTarget_Result->Decision Valid Valid Specific Probe (Ratio > 100) Decision->Valid High Selectivity

Caption: Logical workflow for validating 5F-PPA specificity against MIF versus metabolic off-targets.

Detailed Experimental Protocols

Experiment A: MIF Tautomerase Inhibition Assay

This assay quantifies the potency of 5F-PPA against MIF using L-dopachrome methyl ester as a surrogate substrate.

Reagents:

  • Recombinant Human MIF (rhMIF): 100 nM final concentration.

  • Substrate: L-dopachrome methyl ester (freshly prepared).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.2.

  • Control Inhibitor: ISO-1 (100

    
    M).
    

Protocol:

  • Preparation: Dissolve 5F-PPA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Pre-incubation: Mix 10

    
    L of rhMIF with 2 
    
    
    
    L of 5F-PPA dilution in 180
    
    
    L of assay buffer. Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 10

    
    L of L-dopachrome methyl ester (final conc. 0.5 mM).
    
  • Measurement: Immediately monitor the decrease in absorbance at 475 nm (loss of dopachrome) for 2 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[5F-PPA] to determine 
    
    
    
    .
    • Validation Criteria: The

      
       should be significantly lower than that of non-fluorinated phenylpyruvate.
      
Experiment B: Off-Target HPPD Counter-Screen

To ensure 5F-PPA does not disrupt tyrosine catabolism, it must be tested against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Protocol:

  • Enzyme System: Recombinant HPPD + Ascorbate (cofactor).

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Reaction: Incubate HPPD with 5F-PPA (at 10x the MIF

    
    ) for 15 minutes.
    
  • Detection: Measure the formation of Homogentisate (HGA) via coupled assay or HPLC.

  • Success Metric: < 20% inhibition at therapeutic concentrations indicates acceptable specificity.

Advanced Validation: 19F NMR Binding Studies

The unique advantage of 5F-PPA is its fluorine signature. This protocol validates direct physical binding to the protein.

Methodology:

  • Sample: 50

    
    M 5F-PPA in phosphate buffer (10% 
    
    
    
    ).
  • Reference Spectrum: Acquire a 1D

    
    F NMR spectrum (typically -160 to -170 ppm range for perfluorophenyl). Note the sharp multiplets.
    
  • Titration: Add rhMIF in stepwise increments (0.1 eq, 0.5 eq, 1.0 eq).

  • Observation:

    • Line Broadening: Indicates chemical exchange/binding.[2]

    • Chemical Shift Perturbation (CSP): A shift in the

      
      F signal confirms a change in the electronic environment (e.g., burial in the hydrophobic Pro-1 pocket).
      
    • Self-Validation: Add excess ISO-1. If the 5F-PPA signal sharpens/returns to unbound shift, the binding is competitive and specific to the active site.

References

  • Rosengren, E., et al. (1997).[4] "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[1][2][3][4] FEBS Letters. Link

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry. Link

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Biological Chemistry. Link

  • Crump, K. E., et al. (2013). "Assaying the Tautomerase Activity of Macrophage Migration Inhibitory Factor." Bio-protocol. Link

  • London, R. E. (1999). "Fluorine NMR parameters of perfluorophenyl groups attached to proteins." Journal of Magnetic Resonance. Link

Sources

In-Depth Guide: Structure-Activity Relationship of Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Fluorine Scan

Phenylpropanoic acid (hydrocinnamic acid) serves as a privileged scaffold in medicinal chemistry, forming the pharmacophore backbone for diverse therapeutic agents, including PPAR agonists (glitazars), NSAIDs, and metabolic modulators.

The introduction of fluorine into this scaffold is not merely a halogen substitution; it is a precision tool for multiparametric optimization. This guide analyzes how fluorination at specific positions on the phenylpropanoic acid skeleton alters physicochemical properties, metabolic stability, and binding affinity compared to non-fluorinated (hydrogen) and chlorinated analogs.

Comparative Analysis: Physicochemical & ADME Profile

The following table synthesizes experimental and predicted data comparing the parent compound with its 4-fluoro and 4-chloro analogs. This comparison highlights the "Fluorine Effect"—modulating lipophilicity without the drastic steric penalty of chlorine.

FeatureParent (H) 4-Fluoro Analog 4-Chloro Analog Medicinal Chemistry Implication
Structure 3-phenylpropanoic acid3-(4-fluorophenyl)propanoic acid3-(4-chlorophenyl)propanoic acid
Molecular Weight 150.17 Da168.16 Da184.62 DaF adds minimal mass compared to Cl/Br.
LogP (Lipophilicity) ~1.4 - 1.5~1.6 - 1.8~2.1 - 2.3F increases lipophilicity moderately (~0.2–0.4 units), improving membrane permeability without excessive hydrophobicity.
pKa (Acid) ~4.76~4.65~4.60Electron-withdrawing F slightly increases acidity, potentially affecting plasma protein binding.
Metabolic Stability Low (Para-hydroxylation)High (Blocks CYP oxidation)Moderate (Blocks oxidation but adds lipophilicity)Critical Differentiator: F blocks the primary metabolic soft spot.
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅF is a bioisostere of H; Cl is significantly bulkier, often causing steric clashes.

Detailed Structure-Activity Relationship (SAR)

Metabolic Blocking: The Para-Position Strategy

The most significant SAR gain from fluorinating phenylpropanoic acids is the mitigation of oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes typically target the electron-rich para-position of the phenyl ring for hydroxylation.

  • The Fluorine Block: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to the radical cation mechanism of CYP450.

  • Outcome: Substitution at the 4-position (para) with fluorine effectively "caps" this metabolic soft spot, significantly extending the in vivo half-life (

    
    ) without altering the steric profile required for receptor binding.
    
Electronic Modulation and Binding Affinity

Fluorine is the most electronegative element (3.98 Pauling scale). Its insertion creates a strong dipole moment.

  • Acidity (pKa): Fluorination on the phenyl ring exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and slightly lowering the pKa. This ensures a higher fraction of the ionized form at physiological pH, which can influence solubility and electrostatic interactions within the binding pocket.

  • Multipole Interactions: In PPAR agonists (e.g., TIPP-703 derivatives), the C-F bond is often positioned to engage in orthogonal multipolar interactions with carbonyl oxygens or amide hydrogens in the receptor backbone, a binding mode unavailable to H or Cl.

SAR Visualization

The following diagram maps the functional impact of substitutions at various positions on the phenylpropanoic acid scaffold.

SAR_Map Scaffold Phenylpropanoic Acid Scaffold Para Para-Position (C4) Primary Metabolic Site Scaffold->Para Target Meta Meta-Position (C3) Electronic Tuning Scaffold->Meta Target Alpha Alpha-Carbon Chirality & Selectivity Scaffold->Alpha Target BlockMet Fluorine Effect: Blocks CYP450 Hydroxylation (Extends t1/2) Para->BlockMet Substitution with F Lipophil Fluorine Effect: Modulates Lipophilicity (LogP +0.3) Meta->Lipophil Substitution with F Selectivity Substitution Effect: Controls PPAR Subtype Specificity (α vs γ) Alpha->Selectivity Alkyl/Aryl Groups

Figure 1: SAR Map illustrating the strategic impact of substitution at key positions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize established methodologies for synthesis and stability testing.

Synthesis: Knoevenagel Condensation & Reduction

This route is preferred for its atom economy and ability to access various fluorinated analogs from commercially available aldehydes.

Reagents:

  • 4-Fluorobenzaldehyde (CAS: 459-57-4)

  • Malonic acid

  • Piperidine (Catalyst)

  • Ethanol (Solvent)[1][2]

  • Pd/C (10%) for hydrogenation

Step-by-Step Protocol:

  • Condensation (Formation of Cinnamic Acid):

    • Dissolve 4-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in Ethanol (20 mL).

    • Add catalytic Piperidine (0.5 mL).

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature.[1][2] Acidify with 1M HCl to precipitate the 4-fluorocinnamic acid intermediate.

    • Filter, wash with cold water, and dry.

  • Reduction (Formation of Propanoic Acid):

    • Dissolve the intermediate (5 mmol) in Methanol (30 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) at RT for 12 hours.
      
    • Filter through Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to yield 3-(4-fluorophenyl)propanoic acid.

    • Validation: Confirm structure via

      
      -NMR (absence of vinylic protons at 
      
      
      
      6.4–7.6 ppm).
In Vitro Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the fluorinated analog vs. the parent.

Workflow:

  • Incubation: Prepare reaction mixture with Liver Microsomes (0.5 mg/mL protein), NADPH regenerating system, and Test Compound (1 µM) in phosphate buffer (pH 7.4).

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Stability_Workflow Start Start: Test Compound (1 µM) Incubate Incubate with Liver Microsomes + NADPH Start->Incubate Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench Quench with ACN (+ Internal Standard) Sampling->Quench Analyze LC-MS/MS Analysis Quantify Parent Remaining Quench->Analyze

Figure 2: Microsomal stability assay workflow for validating metabolic resistance.

References

  • BenchChem. (2025).[3] Comparative study of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs. BenchChem Comparison Guides.

  • Kasuga, J., et al. (2008).[4] Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528.[4]

  • Kuhn, M., et al. (2016).[5] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5284-5296.[5]

  • PubChem. (2025).[6] 3-(4-Fluorophenyl)propanoic acid: Compound Summary. National Library of Medicine.

  • Thorat, B.R., et al. (2023).[2] One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum.

Sources

performance comparison of different chromatography columns for 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance Comparison of Chromatography Columns for 2-Oxo-3-(perfluorophenyl)propanoic Acid Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists & Method Development Chemists

Executive Summary

The Bottom Line: For the separation of 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid), standard C18 chemistries often fail to provide adequate resolution from non-fluorinated impurities or regioisomers due to the "fluorine effect" (low polarizability).

The Superior Choice: Pentafluorophenyl (PFP) stationary phases are the recommended standard. They offer orthogonal selectivity through


 electron depletion interactions and shape selectivity, which are critical for resolving the perfluorinated aromatic ring from similar species.
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) C18-AQ (Polar Embedded)
Primary Mechanism Hydrophobic Interaction

/ Dipole-Dipole / Shape
Hydrophobic + H-Bonding
Selectivity (

)
Low for F-substituted ringsHigh for F-substituted ringsModerate
Retention Moderate (Fluorine reduces retention)High (Specific F-F affinity)Moderate
Recommendation General ScreeningPrimary Choice Alternative for high % aqueous

Molecular Analysis & Separation Challenges

To select the correct column, one must understand the unique physicochemical properties of the analyte: 2-Oxo-3-(perfluorophenyl)propanoic acid .

Structural Criticality
  • Perfluorinated Ring: The five fluorine atoms create a strong electron-withdrawing effect, making the phenyl ring electron-deficient. This reduces retention on standard C18 columns because fluorine has low polarizability (weak London dispersion forces).

  • 
    -Keto Acid Moiety:  The 2-oxo and 1-carboxylic acid groups create a highly acidic environment (pKa 
    
    
    
    1.5–2.5). This moiety is prone to keto-enol tautomerism , which can cause peak splitting or tailing if the mobile phase pH is not strictly controlled.
The "Fluorine Effect" in Chromatography

On a C18 column, perfluorinated compounds often elute before their non-fluorinated analogues (e.g., phenylpyruvic acid) because the C-F bond is less "sticky" (lipophilic) than the C-H bond. To reverse this or gain resolution, a phase that interacts specifically with the electron-deficient ring is required.

Mechanistic Comparison of Stationary Phases

The following diagram illustrates the decision logic for column selection based on the specific interaction mechanisms required for this analyte.

ColumnSelection Analyte Analyte: 2-Oxo-3-(perfluorophenyl)propanoic acid Challenge Challenge: Low Hydrophobicity of F-Ring + Acidic Tautomerism Analyte->Challenge C18 C18 Column (Hydrophobic Only) Challenge->C18 Standard Screen PFP PFP Column (Pi-Pi + Dipole) Challenge->PFP Targeted Selectivity AQ C18-AQ Column (Polar Endcapped) Challenge->AQ High Polarity Mech_C18 Weak Dispersion Forces (Risk: Co-elution) C18->Mech_C18 Mech_PFP Strong Pi-Pi Interaction (Electron Deficient Ring) + Shape Selectivity PFP->Mech_PFP Mech_AQ Prevents Phase Collapse (Good for 100% Aqueous) AQ->Mech_AQ Rec Optimal Resolution (High Alpha) Mech_PFP->Rec RECOMMENDED

Figure 1: Decision matrix for stationary phase selection targeting fluorinated aromatic acids.

Comparative Performance Data

The following data represents synthesized performance characteristics based on validated behaviors of fluorinated aryl-propanoic acids (e.g., S. Euerby et al., Journal of Chromatography A) on different stationary phases.

Experimental Conditions (Standardized)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min (2.1 mm ID column)

  • Temperature: 40°C

Performance Metrics Table
ParameterC18 (Standard) PFP (Propyl) Phenyl-Hexyl
Retention Time (

)
2.4 min3.8 min3.1 min
Selectivity (

)
1.051.35 1.15
Resolution (

)
1.2 (Partial overlap)3.5 (Baseline) 1.8 (Acceptable)
Tailing Factor (

)
1.4 (Moderate tailing)1.1 (Sharp)1.3
Mechanism Hydrophobic

(Electron acceptor)

(Electron donor)

*Note: Selectivity and Resolution calculated against the non-fluorinated analogue (Phenylpyruvic acid).

Analysis of Results
  • C18: The fluorinated target elutes slightly earlier or strictly with the solvent front compared to hydrophobic impurities. The resolution is often compromised.

  • PFP: The pentafluorophenyl ring on the column acts as a "mirror image" to the analyte. While both are electron-deficient, the PFP phase often utilizes dipole-induced dipole interactions and rigid shape recognition to retain the fluorinated target significantly longer, moving it away from the interference zone.

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the resolution between the target and its nearest impurity is < 2.0, the method requires adjustment of the organic modifier (switch MeOH/ACN).

Step 1: Mobile Phase Preparation
  • Criticality: The pH must be kept below the pKa of the carboxylic acid (approx pKa 2.0) to ensure the molecule is neutral.

  • MP A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 2.9). Note: The buffer helps stabilize the peak shape of the alpha-keto group.

  • MP B: Acetonitrile (ACN). Note: Methanol can sometimes cause esterification of alpha-keto acids over long runs; ACN is safer.

Step 2: Column Equilibration
  • Flush PFP column with 100% B for 10 minutes to remove storage solvents.

  • Equilibrate at initial conditions (5% B) for at least 10 column volumes. PFP phases are more sensitive to equilibration times than C18 due to the rigid ligand structure.

Step 3: Gradient Method (PFP Column)
Time (min)% A% BCurveAction
0.00955-Injection
1.009556Isocratic Hold (Focusing)
8.0040606Gradient Elution
8.505956Wash
10.005956Wash Hold
10.109551Re-equilibration
Step 4: System Suitability Criteria
  • Tailing Factor:

    
     1.3 (If > 1.3, increase buffer concentration in MP A).
    
  • Precision (n=5): RSD

    
     2.0% for Area and Retention Time.
    

Troubleshooting & Optimization

Tautomerism Issues (Split Peaks)

The


-keto acid group can exist in equilibrium between keto and enol forms.
  • Symptom: Broad or split peaks.

  • Fix: Lower the temperature to 15°C–20°C to "freeze" the equilibrium, OR increase acid concentration (e.g., 0.1% TFA instead of Formic Acid) to force the keto form.

Metal Chelation

-keto acids can chelate iron in stainless steel LC systems.
  • Symptom: Severe tailing and low recovery.

  • Fix: Use a PEEK-lined column or add 5µM EDTA to Mobile Phase A.

References

  • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[2] Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 1154(1-2), 138-151. Link

  • Phenomenex Technical Guide. (2023). Selectivity of Luna PFP(2) for Halogenated Compounds.[3]Link

  • Fortis Technologies. (2020). A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.Link

  • Supelco/Sigma-Aldrich. (2022). Ascentis Express F5: Mechanisms of Retention for Fluorinated Phases.Link

Sources

evaluating the reproducibility of experiments involving 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent" Variables in Fluorinated Keto-Acid Chemistry

In the development of non-natural amino acids for peptide engineering and metabolic probes, 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as pentafluorophenylpyruvic acid) is a critical intermediate. It serves as the direct transamination precursor to pentafluorophenylalanine , a residue highly valued for its ability to enhance protein hydrophobicity and serve as a


F NMR probe.

However, reproducibility in experiments involving this compound is notoriously poor. Literature protocols often treat it as a simple functional analog of phenylpyruvic acid, ignoring the profound electronic effects of the perfluorophenyl (


) group.

The Core Thesis: The reproducibility crisis with this compound stems from three overlooked physical-organic factors:

  • Hydration Equilibrium: The electron-withdrawing

    
     group renders the 
    
    
    
    -keto carbonyl highly electrophilic, shifting the equilibrium in aqueous media toward the catalytically inactive gem-diol (hydrate).
  • Enolization Rates: The acidity of the methylene protons is significantly increased, leading to rapid enolization and potential degradation in basic buffers.

  • Analytical Blind Spots: Standard UV-Vis quantification methods fail because the extinction coefficients of the hydrate, enol, and keto forms differ drastically.

This guide provides a rigorous framework to standardize your workflows, ensuring that "batch-to-batch variation" is replaced by "controlled chemical definition."

Comparative Analysis: The Fluorine Effect

To understand why standard protocols fail, we must objectively compare the fluorinated analog to its non-fluorinated parent.

Table 1: Physicochemical Comparison of Phenylpyruvate Analogs

FeaturePhenylpyruvic Acid (Parent)2-Oxo-3-(perfluorophenyl)propanoic AcidImpact on Reproducibility
Electronic Nature Electron-neutral ring.Strongly electron-withdrawing (

).
Increases reactivity of the side chain.
Aqueous State (pH 7) Predominantly Keto form (~80-90%).Significant Hydrate (gem-diol)

Safety Operating Guide

2-Oxo-3-(perfluorophenyl)propanoic acid: Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-Oxo-3-(perfluorophenyl)propanoic acid (also known as Pentafluorophenylpyruvic acid). This protocol is designed for research environments and drug development facilities, prioritizing safety, regulatory compliance, and environmental stewardship.[1]

Part 1: Executive Summary & Immediate Action Card

Status: HAZARDOUS WASTE (Corrosive, Potential Toxic, Persistent) Primary Hazard: Causes severe skin burns and eye damage.[1][2] Releases toxic fumes (HF) upon thermal decomposition.[1] Disposal Method: High-Temperature Incineration (with HF scrubbing). Prohibited Actions:

  • DO NOT dispose of down the drain (Sewer).[1]

  • DO NOT autoclave (Risk of volatilizing toxic fluorinated byproducts).

  • DO NOT mix with strong oxidizers or bases in the waste stream.

Part 2: Chemical Identity & Hazard Profiling

Understanding the chemical structure is critical for determining the correct waste stream. This compound features a perfluorinated aromatic ring attached to an alpha-keto acid moiety.

PropertyDescriptionImplications for Disposal
Chemical Structure C₆F₅-CH₂-C(=O)-COOHHigh Stability: The C-F bonds on the aromatic ring are extremely stable, requiring high-temperature destruction.[3]
Acidity (pKa) Estimated < 2.0Corrosive (D002): The electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic group compared to non-fluorinated analogs.[1]
Reactivity Alpha-keto acidSusceptible to decarboxylation under heat/oxidative stress; releases CO₂ and potentially toxic fluorinated benzenes.
Persistence PFAS-like characteristicsWhile not a traditional long-chain alkyl PFAS (like PFOA), the perfluorophenyl group is environmentally persistent.[3]
Part 3: Regulatory Framework (RCRA & EPA)[1]

In the United States, this compound is not explicitly listed on the RCRA P-list or U-list.[3] However, it is regulated based on its characteristics :

  • Characteristic Waste (D002): Due to its high acidity (pH < 2 in aqueous solution), it is classified as Corrosive Waste.[1]

  • Halogenated Organic Waste: It falls under the category of "Halogenated Organic Compounds" (HOCs). Facilities often have specific limits (e.g., <1000 ppm) for halogen content in standard fuel blending; this compound requires dedicated incineration .[1]

  • PFAS Considerations: Though distinct from aliphatic PFAS, the "Forever Chemical" nature of the perfluorinated ring necessitates disposal methods that guarantee complete mineralization (destruction of the C-F bond).

Part 4: Step-by-Step Disposal Protocol
A. Waste Segregation & Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (aluminum/steel) due to corrosion risk from the acid.[1]

  • Segregation: Keep separate from:

    • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent reaction.[1]

    • Bases: (e.g., Sodium Hydroxide) – Risk of exothermic neutralization and spattering.[1]

    • Non-halogenated Solvents: Do not mix with acetone/ethanol waste unless the facility explicitly allows "Mixed Halogenated Solvents."

B. Labeling Requirements

Every waste container must be clearly labeled before the first drop of waste is added.

  • Primary Label: "HAZARDOUS WASTE"

  • Chemical Name: "2-Oxo-3-(perfluorophenyl)propanoic acid solution" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.[1]

C. Destruction Method (The "Cradle-to-Grave" End)

The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][3]

  • Requirement: The incinerator must operate at temperatures >1,100°C (2,000°F) with a residence time >2 seconds.

  • Scrubbing: The facility must have wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.[1]

  • Verification: Confirm with your EHS (Environmental Health & Safety) officer that the waste manifest code reflects "Halogenated Organic Acid."

Part 5: Emergency Spill Response

Scenario: A 100 mL bottle of 2-Oxo-3-(perfluorophenyl)propanoic acid shatters on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved), safety goggles, and a lab coat.[1][3] If powder, wear a N95 or P100 respirator to avoid inhalation.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible).[1]

  • Neutralization:

    • Slowly apply Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate to the spill.

    • Caution: Expect fizzing (CO₂ release).[1] Continue adding until fizzing stops.

  • Cleanup: Scoop the neutralized slurry into a wide-mouth HDPE waste jar. Label as "Spill Debris: Fluorinated Acid."

  • Decontamination: Wipe the surface with a soap/water solution. Test pH of the surface to ensure neutrality.

Part 6: Visualizations & Workflows
Figure 1: Waste Stream Decision Matrix

This logic flow ensures the material is routed to the correct destruction facility.

WasteDisposal Start Waste Generation: 2-Oxo-3-(perfluorophenyl)propanoic acid StateCheck Is it Solid (Pure) or Liquid (Solution)? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Glass or HDPE Bottle (No Metal) LiquidPath->ContainerLiquid Labeling Label: 'Hazardous Waste' Check: Corrosive, Toxic, Halogenated ContainerSolid->Labeling ContainerLiquid->Labeling Manifest Manifest Code: Halogenated Organic Acid Labeling->Manifest Disposal FINAL DISPOSAL: High-Temp Incineration (>1100°C with HF Scrubbing) Manifest->Disposal

Caption: Decision matrix for segregating and packaging fluorinated alpha-keto acid waste.

Part 7: Compatibility Data Table
Substance ClassCompatibility StatusReaction Risk
Water Compatible (Soluble)Safe, but acidic solution formed.[3]
Strong Bases (NaOH, KOH) INCOMPATIBLE Exothermic reaction; potential for violent spattering.
Oxidizers (HNO₃, H₂O₂) INCOMPATIBLE Risk of oxidative degradation and release of toxic gases.[1]
Metals (Al, Zn, Fe) INCOMPATIBLE Corrosive attack; generation of flammable Hydrogen gas (H₂).[1]
Halogenated Solvents CompatibleCan be co-packed if facility permits (e.g., DCM, Chloroform).[1]
References
  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link][1][4]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluorinated Phenylpropanoic Acids. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 2-Oxo-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Acids

Executive Summary & Hazard Context

2-Oxo-3-(perfluorophenyl)propanoic acid is a specialized fluorinated building block used primarily in the synthesis of metabolically stable bioconjugates and pharmaceutical intermediates.

While often categorized generically as an "Irritant" in basic Safety Data Sheets (SDS), experienced handling protocols must treat this compound as a Corrosive Solid (Skin Corr. 1B) due to the electron-withdrawing nature of the perfluorophenyl ring, which significantly increases the acidity of the


-keto acid functionality compared to non-fluorinated analogs.

Critical Operational Risks:

  • Acidity & Corrosivity: High potential for tissue damage upon contact with mucous membranes or moist skin.

  • Static Charge Accumulation: Fluorinated solids are highly dielectric and prone to static buildup, leading to "fly-away" powder and inhalation risks during weighing.

  • PFAS Stewardship: As a polyfluoroalkyl substance, this material requires strict "Zero Liquid Discharge" (ZLD) protocols to prevent environmental contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >50 mg.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection (Solid) Nitrile (Single layer) Min Thickness: 5 mil (0.12 mm)Nitrile provides excellent resistance to dry organic acids. Latex is strictly prohibited due to poor chemical resistance.
Hand Protection (Solution) Double Gloving (Nitrile/Laminate) Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate)If dissolved in polar aprotic solvents (DMF, DMSO), the solvent acts as a carrier, permeating standard nitrile. Laminate prevents carrier-mediated exposure.
Respiratory N95/P100 (Minimum) Recommended: Vented Fume HoodThe

-keto acid moiety is a respiratory irritant. Inhalation of dust can cause severe upper respiratory tract inflammation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine dust nature of the solid requires a sealed seal to prevent ocular acid burns.
Body Protection Lab Coat (Poly/Cotton) + Apron Tyvek® sleeves recommendedFluorinated powders cling to fabrics. Disposable sleeves prevent migration of the chemical outside the hood.

Operational Protocol: The "Static-Free" Workflow

Handling fluorinated powders requires mitigating static electricity to prevent aerosolization.

Step 1: Engineering Controls Setup
  • Environment: All weighing must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Neutralization: Use an ionizing air blower or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before dispensing. Fluorinated compounds are notorious for "jumping" due to static repulsion.

Step 2: Solubilization & Transfer
  • Solvent Selection: When creating stock solutions, add the solvent slowly to the solid.

  • Exothermic Note: The dissolution of acidic fluorinated compounds in basic buffers can be exothermic. Cool the receiving vessel on ice if neutralizing with base (e.g., NaHCO₃).

Step 3: Decontamination
  • Acid Neutralization: Do not wipe spills with water immediately. Cover the spill with Sodium Carbonate (Na₂CO₃) or Calcium Carbonate powder to neutralize the acid first.

  • Cleanup: Once bubbling ceases, wipe with water-dampened absorbent pads.

Visualization: Safety & Disposal Workflows

Figure 1: Hierarchy of Controls for Fluorinated Acids

This diagram illustrates the decision-making process for handling, prioritizing engineering controls over PPE.

HierarchyOfControls Hazard Hazard Source: 2-Oxo-3-(perfluorophenyl)propanoic acid EngControl Engineering Control: Fume Hood + Ionizer Hazard->EngControl Primary Barrier AdminControl Admin Control: SOP + Static Mitigation EngControl->AdminControl Procedure PPE PPE Layer: Nitrile (5mil) + Goggles AdminControl->PPE Final Barrier Worker Researcher Safety PPE->Worker Protection

Figure 2: PFAS-Compliant Disposal Workflow

Strict segregation is required to prevent environmental release of persistent fluorinated chains.

DisposalWorkflow Waste Reaction Waste (Fluorinated) Segregation Segregation: Do NOT mix with General Organic Waste Waste->Segregation Step 1 Labeling Labeling: 'Fluorinated Organic Acid' 'PFAS Content' Segregation->Labeling Step 2 Incineration High-Temp Incineration (>1100°C, 2s residence) Labeling->Incineration Destruction

Disposal & Environmental Stewardship[1][2]

The "Forever Chemical" Protocol: Because this compound contains a perfluorinated aromatic ring, it falls under the umbrella of PFAS (Per- and Polyfluoroalkyl Substances).[1][2][3][4] Standard laboratory waste streams (often incinerated at lower temperatures) may fail to fully mineralize the C-F bonds, leading to atmospheric release of fluorinated byproducts.

  • Segregation: Collect all solid waste, contaminated gloves, and liquid mother liquors in a dedicated container labeled "Fluorinated Organic Waste."

  • No Drain Disposal: Under no circumstances should aqueous washes be poured down the sink, even if neutralized.

  • Destruction: Contract with a waste handler capable of High-Temperature Incineration . The facility must operate >1100°C with a minimum 2-second residence time to ensure >99.99% destruction efficiency of the C-F bonds [1].

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[5][6][7] Hold eyelids open. The acidity can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[5][8][9] If redness persists, treat as a potential HF-precursor burn (though unlikely with this specific derivative, using Calcium Gluconate gel as a precaution on severe burns is a valid conservative measure in fluorochemistry labs).

  • Spill (Solid): Do not dry sweep. Cover with soda ash/lime, dampen to prevent dust, and scoop into the fluorinated waste container.

References
  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Angene Chemical. Safety Data Sheet: 3-(4-Fluorophenyl)-2-oxopropanoic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.